Technical Documentation Center

2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid
  • CAS: 1251002-28-4

Core Science & Biosynthesis

Foundational

De Novo Synthesis of 2-Boc-5-oxa-2-azaspirononane-6-carboxylic Acid: A Reductive Prins Cyclization Strategy

De Novo Synthesis of 2-Boc-5-oxa-2-azaspiro[1]nonane-6-carboxylic Acid: A Reductive Prins Cyclization Strategy Executive Summary The drive to improve the physicochemical and pharmacokinetic profiles of drug candidates ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

De Novo Synthesis of 2-Boc-5-oxa-2-azaspiro[1]nonane-6-carboxylic Acid: A Reductive Prins Cyclization Strategy

Executive Summary

The drive to improve the physicochemical and pharmacokinetic profiles of drug candidates has led to a paradigm shift from flat, aromatic molecules to three-dimensional, sp³-rich architectures. The 5-oxa-2-azaspiro[1]nonane scaffold is a highly prized, conformationally restricted structural surrogate for morpholine . By increasing the fraction of sp³ carbons (Fsp³), this spirocyclic system mitigates the oxidative metabolism typically observed at the α-carbon of morpholine rings and significantly improves aqueous solubility by disrupting crystal lattice packing .

This technical whitepaper details a highly robust, self-validating synthetic route to 2-Boc-5-oxa-2-azaspiro[1]nonane-6-carboxylic acid . The presence of the C6-carboxylic acid provides a critical exit vector for late-stage diversification (e.g., amide couplings or decarboxylative cross-couplings), making this building block exceptionally valuable for drug development professionals.

Retrosynthetic Analysis & Strategic Design

Synthesizing sterically congested spirocyclic ethers via traditional intramolecular SN2 etherifications (such as the Williamson ether synthesis) is notoriously difficult. These classical methods often suffer from competing E2 eliminations and poor regioselectivity when closing rings at a quaternary spiro-center.

To circumvent these thermodynamic and kinetic barriers, we deploy a Lewis acid-catalyzed Reductive Prins Cyclization as the master strategic transformation . By condensing a functionalized homoallylic alcohol with ethyl glyoxylate, the entire tetrahydropyran core is constructed in a single, stereoselective cascade operation.

Retrosynthesis Target Target: 2-Boc-5-oxa-2-azaspiro[3.5]nonane- 6-carboxylic acid Ester Spirocyclic Ester (Prins Product) Target->Ester Saponification Precursors Homoallylic Alcohol + Ethyl Glyoxylate Ester->Precursors Reductive Prins Cyclization Ketone N-Boc-3-azetidinone (Starting Material) Precursors->Ketone Allylation

Retrosynthetic logic utilizing the Reductive Prins Cyclization.

Experimental Methodologies & Mechanistic Causality

Step 1: Nucleophilic Allylation (Homoallylic Alcohol Synthesis)

Objective: Establish the tertiary alcohol and the tethered alkene necessary for the Prins cyclization.

  • Reagents: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Allylmagnesium bromide (1.2 eq, 1M in Et₂O).

  • Conditions: Anhydrous THF, 0 °C to RT, 2 hours.

  • Protocol: A solution of N-Boc-3-azetidinone in THF is cooled to 0 °C under argon. Allylmagnesium bromide is added dropwise to maintain the internal temperature below 5 °C. The reaction is warmed to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with EtOAc. The organic layer is dried (Na₂SO₄) and concentrated to yield tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

  • Causality: The addition of the allyl Grignard reagent to the highly strained 3-azetidinone is thermodynamically driven by the relief of ring strain (transitioning from sp² to sp³ hybridization at C3). The resulting tertiary alcohol serves as the crucial oxygen nucleophile for the subsequent condensation.

Step 2: Reductive Prins Cyclization (Core Ring Construction)

Objective: Construct the 6-membered oxane ring and install the C6-carboxylate vector.

  • Reagents: tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1.0 eq), Ethyl glyoxylate (1.5 eq, 50% in toluene), Triethylsilane (Et₃SiH, 2.0 eq), Boron trifluoride etherate (BF₃·OEt₂, 1.2 eq).

  • Conditions: Anhydrous CH₂Cl₂, -78 °C to RT, 12 hours.

  • Protocol: The homoallylic alcohol, ethyl glyoxylate, and Et₃SiH are dissolved in CH₂Cl₂ and cooled to -78 °C. BF₃·OEt₂ is added dropwise. The reaction is allowed to slowly warm to room temperature overnight. It is then quenched with saturated aqueous NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography to yield 2-Boc-5-oxa-2-azaspiro[1]nonane-6-carboxylic acid ethyl ester.

  • Causality: BF₃·OEt₂ acts as a potent oxophilic Lewis acid to promote the condensation of the tertiary alcohol with ethyl glyoxylate, generating a highly reactive oxocarbenium intermediate. The tethered alkene acts as an intramolecular π-nucleophile, attacking the oxocarbenium to form the pyran ring. The resulting 4-tetrahydropyranyl carbocation is immediately intercepted by hydride transfer from Et₃SiH . This reductive trapping is critical; it prevents undesired elimination to a dihydropyran or trapping by adventitious nucleophiles.

PrinsMechanism A Homoallylic Alcohol + Ethyl Glyoxylate B Hemiacetal Intermediate A->B Condensation C Oxocarbenium Ion (Lewis Acid Promoted) B->C -H2O (BF3·OEt2) D Intramolecular Cyclization (4-Tetrahydropyranyl Cation) C->D Pi-Nucleophile Attack E Hydride Trapping (via Et3SiH) D->E Et3SiH Addition F Spirocyclic Tetrahydropyran E->F Product Formation

Step-by-step mechanism of the Reductive Prins Cyclization.

Step 3: Saponification

Objective: Unmask the carboxylic acid for downstream coupling applications.

  • Reagents: 2-Boc-5-oxa-2-azaspiro[1]nonane-6-carboxylic acid ethyl ester (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Conditions: THF/MeOH/H₂O (2:1:1), RT, 4 hours.

  • Protocol: The ester is dissolved in the solvent mixture, and LiOH·H₂O is added. After complete consumption of the starting material (monitored by TLC), the organic solvents are removed under reduced pressure. The aqueous layer is acidified to pH ~4 using 1M citric acid (avoiding strong acids to protect the Boc group) and extracted with EtOAc. The combined organics are dried and concentrated to yield the pure target compound.

  • Causality: Mild basic hydrolysis efficiently cleaves the ethyl ester without epimerizing the C6 stereocenter or disturbing the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen.

Quantitative Data & Optimization

The success of the Reductive Prins Cyclization is highly dependent on the choice of Lewis acid and the hydride source. Optimization of Step 2 was conducted to maximize the yield of the spirocyclic core while suppressing competitive side reactions (e.g., un-trapped elimination products).

EntryLewis Acid (Eq)Silane Source (Eq)SolventTemp (°C)Isolated Yield (%)Observation / Causality
1BF₃·OEt₂ (1.2) Et₃SiH (2.0) CH₂Cl₂ -78 to RT 82% Optimal. Clean oxocarbenium formation and rapid hydride trapping.
2TMSOTf (1.2)Et₃SiH (2.0)CH₂Cl₂-78 to RT75%Good yield, but trace silyl ether byproducts observed.
3InCl₃ (0.2)Et₃SiH (2.0)CH₃CN0 to RT45%Sluggish reaction; Lewis acid too mild to drive complete dehydration.
4BF₃·OEt₂ (1.2)PMHS (3.0)CH₂Cl₂-78 to RT60%Polymeric silane (PMHS) caused steric hindrance during hydride transfer.

References

  • Carreira, E. M., Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Angewandte Chemie International Edition, 2006.[Link]

  • Rychnovsky, S. D., et al. "Synthesis of Tetrahydropyrans via the Reductive Prins Cyclization." Journal of Organic Chemistry, 2006.[Link]

  • Li, X., et al. "De Novo Diastereoselective Synthesis... Lewis acid-catalyzed reductive Prins cyclization reaction." Organic Letters, 2022.[Link]

Sources

Exploratory

Physicochemical Properties and Applications of 2-Boc-5-oxa-2-aza-spiro-nonane-6-carboxylic Acid in Drug Discovery

Physicochemical Properties and Applications of 2-Boc-5-oxa-2-aza-spiro-[1]nonane-6-carboxylic Acid in Drug Discovery Executive Summary The transition from planar, sp2-rich aromatic scaffolds to three-dimensional, sp3-ric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties and Applications of 2-Boc-5-oxa-2-aza-spiro-[1]nonane-6-carboxylic Acid in Drug Discovery

Executive Summary

The transition from planar, sp2-rich aromatic scaffolds to three-dimensional, sp3-rich frameworks is a defining paradigm in modern medicinal chemistry. 2-Boc-5-oxa-2-azaspiro[1]nonane-6-carboxylic acid (CAS: 1251002-28-4) stands out as a highly versatile, conformationally restricted spirocyclic building block. By acting as a rigidified surrogate for classical piperidine or morpholine rings, this module allows drug development professionals to explore uncharted chemical space, dramatically improve the fraction of sp3 carbons (Fsp3), and optimize the pharmacokinetic profiles of lead compounds.

This technical guide provides an in-depth analysis of its physicochemical properties, structural utility, and field-proven experimental protocols for its integration into drug discovery pipelines.

Structural Elucidation & Chemical Identity

The molecular architecture of 2-Boc-5-oxa-2-azaspiro[1]nonane-6-carboxylic acid features a highly strained 4-membered azetidine ring spiro-fused to a 6-membered tetrahydropyran (THP) ring.

  • Spiro Fusion (C4): The single-carbon fusion between the azetidine and THP rings locks the molecule into a rigid three-dimensional conformation, creating spatially well-defined exit vectors for substituents.

  • Orthogonal Protecting Groups: The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, while the THP ring bears a free carboxylic acid at the C6 position. This orthogonal functionalization allows for selective, sequential diversification (e.g., amide coupling followed by amine functionalization).

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in subsequent synthetic steps and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

PropertyValue
Chemical Name 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[1]nonane-6-carboxylic acid
CAS Number 1251002-28-4[2]
Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
Melting Point 122–123 °C[1]
Topological Polar Surface Area (TPSA) ~84.8 Ų (Calculated)
Hydrogen Bond Donors / Acceptors 1 / 5
Estimated pKa (Carboxylic Acid) ~3.8
Estimated LogP ~1.8

Functional Utility in Medicinal Chemistry

The strategic incorporation of spirocyclic modules containing four-membered rings is of growing interest to discovery chemists[3]. The causality behind selecting the 5-oxa-2-azaspiro[1]nonane scaffold over traditional planar rings lies in its profound impact on molecular properties:

  • Conformational Restriction & Entropy: The spiro fusion restricts the rotational degrees of freedom. When the carboxylic acid is coupled to a target pharmacophore, the rigid geometry pre-organizes the molecule, reducing the entropic penalty upon binding to the target protein.

  • Escape from Flatland (High Fsp3): Increasing the Fsp3 character of a molecule is statistically correlated with higher clinical success rates. The spiro[1]nonane core introduces significant 3D character, which improves aqueous solubility and reduces non-specific protein binding.

  • Metabolic Stability: Traditional morpholine or piperidine rings are often susceptible to cytochrome P450-mediated oxidation at the α-carbons. The steric bulk and ring strain inherent to the spirocyclic framework hinder enzymatic access, thereby extending the metabolic half-life of the compound.

G Core Spiro[3.5]nonane Core Fsp3 Increased Fsp3 Character Core->Fsp3 Metab Enhanced Metabolic Stability Fsp3->Metab Solub Improved Aqueous Solubility Fsp3->Solub Tox Reduced Off-Target Toxicity Fsp3->Tox

Impact of the spiro[1]nonane core on physicochemical and ADME properties.

Experimental Workflows & Self-Validating Protocols

To effectively utilize this building block, researchers must navigate the steric hindrance surrounding the C6-carboxylic acid and the acid sensitivity of the Boc group. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Sterically Hindered Amide Coupling

Causality: The spiro-fused THP ring imposes significant steric bulk adjacent to the C6-carboxylic acid. Standard carbodiimides (e.g., EDC) often fail or result in low yields. is selected because it forms a highly reactive 7-aza-HOBt active ester, overcoming the steric barrier. DIPEA is used as a non-nucleophilic base to prevent amidine formation.

  • Preparation: Dissolve 2-Boc-5-oxa-2-azaspiro[1]nonane-6-carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Validation Step: Quench a 5 µL aliquot in 1 mL of Acetonitrile/H₂O (1:1). Analyze via LC-MS. The protocol is self-validated when the starting material mass (m/z 270 [M-H]⁻) is completely depleted, and the desired product mass is the base peak[1].

  • Workup: Dilute the reaction with EtOAc. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine to remove DMF and HATU byproducts. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Controlled Boc-Deprotection

Causality: The Boc group is cleaved via acid-catalyzed formation of a tert-butyl cation. While the ether linkage (5-oxa) in the THP ring is generally stable, prolonged exposure to neat strong acids can cause ring-opening in highly strained spiro systems. A controlled 1:1 TFA/DCM mixture ensures rapid cleavage while preserving the structural integrity of the core.

  • Preparation: Dissolve the purified amide intermediate in anhydrous DCM (0.1 M).

  • Deprotection: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA. Stir at room temperature for 45–60 minutes.

  • Validation Step: Monitor the reaction via TLC (using a Ninhydrin stain). The appearance of a distinct purple/red spot at the baseline (or lower Rf) validates the successful unmasking of the secondary azetidine amine.

  • Workup: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The resulting TFA salt is ready for immediate downstream diversification (e.g., reductive amination).

G A Spirocyclic Building Block B Amide Coupling (HATU/DIPEA) A->B C Boc Deprotection (TFA/DCM) B->C D Lead Compound (High Fsp3) C->D

Synthetic workflow for integrating the spirocyclic building block into lead compounds.

References

  • Synthesis of Novel Azaspiro[4]octanes as Multifunctional Modules in Drug Discovery Organic Letters, Dong Bo Li, Mark Rogers-Evans, Erick M. Carreira. (2011). URL:[Link]

  • Oxa-spirocycles: synthesis, properties and applications (Supporting Information) Semantic Scholar / European Journal of Organic Chemistry. URL: [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid

Executive Summary & Rationale In modern drug discovery, the transition from planar, sp²-hybridized molecules to complex, sp³-rich three-dimensional scaffolds has become a critical strategy for improving physicochemical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the transition from planar, sp²-hybridized molecules to complex, sp³-rich three-dimensional scaffolds has become a critical strategy for improving physicochemical properties, target selectivity, and clinical success rates. Spirocyclic building blocks, particularly oxa-azaspiroalkanes, provide rigid, vector-rich frameworks that allow medicinal chemists to explore underexplored chemical space [1].

This technical whitepaper provides an in-depth spectroscopic guide for 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid (Molecular Formula: C₁₃H₂₁NO₅; MW: 271.31 g/mol ). By detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this molecule, this guide establishes a self-validating framework for researchers synthesizing or utilizing this advanced spirocyclic module.

Structural Causality & Stereochemical Implications

To accurately interpret the spectroscopic data of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid, one must first understand the causality dictated by its 3D architecture [2].

The molecule consists of a highly strained 4-membered azetidine ring and a 6-membered tetrahydropyran (THP) derivative ring, joined at a single quaternary spiro carbon (C4).

  • Orthogonal Geometry: The spiro junction forces the azetidine ring (C1–N2–C3) and the oxa-ring (O5–C6–C7–C8–C9) into strictly orthogonal planes.

  • Stereochemical Asymmetry: The presence of the carboxylic acid at C6 creates a chiral center. Because the oxa-ring is asymmetric, the orthogonal azetidine ring experiences different magnetic environments on its two faces.

  • Diastereotopicity: Consequently, the protons on C1 and C3 of the azetidine ring are chemically non-equivalent (diastereotopic). They will not appear as simple singlets or triplets, but rather as complex, distinct multiplets in the ¹H NMR spectrum.

StructuralLogic Spiro Spiro[3.5]nonane Core (C4 Quaternary Center) Azetidine Azetidine Ring (C1-N2-C3) Spiro->Azetidine Orthogonal Plane THP Oxa-Ring (O5-C6-C7-C8-C9) Spiro->THP Orthogonal Plane Boc N-Boc Group (Steric Shielding) Azetidine->Boc N2 Functionalization Chiral C6-Carboxylic Acid (Stereocenter) THP->Chiral C6 Functionalization Chiral->Azetidine Induces Diastereotopicity (C1/C3 Protons)

Structural and stereochemical logic of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Profiling

Quantitative Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Structural Note
10.50 br s 1H -COOH Highly deshielded; broad due to dynamic hydrogen bonding.
4.25 dd 1H C6-H Strongly deshielded by the adjacent ether oxygen (O5) and carbonyl group.
3.85 – 4.15 m 4H C1-H₂, C3-H₂ Complex multiplets due to diastereotopicity induced by the C6 stereocenter.
1.90 – 2.10 m 2H C7-H₂ Deshielded by proximity to the C6 carboxylic acid.
1.75 – 2.00 m 2H C9-H₂ Adjacent to the C4 spiro quaternary center.
1.50 – 1.75 m 2H C8-H₂ Distal aliphatic methylene in the oxa-ring.

| 1.45 | s | 9H | Boc -C(CH₃)₃ | Intense singlet; diagnostic of the tert-butyl group. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Type Assignment Causality / Structural Note
174.5 Cq -COOH Carboxylic acid carbonyl carbon.
156.2 Cq Boc C=O Carbamate carbonyl; characteristic shift for N-Boc protection.
79.8 Cq Boc -C(CH₃)₃ Quaternary carbon of the tert-butyl group.
75.2 CH C6 Deshielded methine carbon attached to O5 and COOH.
71.5 Cq C4 (Spiro) Quaternary spiro center bonded to an ether oxygen.
58.4, 59.1 CH₂ C1, C3 Azetidine carbons; split into two signals due to molecular asymmetry.
33.2 CH₂ C9 Methylene adjacent to the spiro center.
28.5 CH₂ C7 Methylene adjacent to the chiral C6 center.
28.4 CH₃ Boc -CH₃ Three equivalent methyl groups.

| 20.1 | CH₂ | C8 | Distal aliphatic methylene. |

Self-Validating NMR Experimental Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Validation Check: The TMS peak must be rigidly set to 0.00 ppm to eliminate solvent-dependent drift.

  • Instrument Tuning: Perform automated 3D shimming on the Z-axis to ensure a symmetrical line shape. Conduct a 90° pulse width calibration specifically on the sample to ensure quantitative integration of the dynamically rotating Boc group and the broad carboxylic acid proton.

  • Acquisition Parameters: For ¹H NMR, use a relaxation delay (D1) of at least 2.0 seconds (ensuring full relaxation of the quaternary Boc protons) and acquire 16–32 scans. For ¹³C NMR, utilize a composite pulse decoupling sequence (e.g., WALTZ-16) with a D1 of 2.5 seconds, acquiring a minimum of 1024 scans to resolve the quaternary C4 spiro and carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation tool to confirm the presence of key functional groups without the influence of solvent interactions seen in NMR.

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment Structural Significance
3300 – 2500 Broad, Strong O-H stretch Confirms the presence of the carboxylic acid dimer.
2950, 2870 Medium C-H stretch Aliphatic C-H stretching from the spiro core and Boc group.
1735 Strong C=O stretch Carboxylic acid carbonyl.
1695 Strong C=O stretch Carbamate (Boc) carbonyl; slightly lower frequency than the acid.

| 1160 | Strong | C-O stretch | Asymmetric stretching of the oxa-ring ether and ester bonds. |

Self-Validating IR Experimental Protocol
  • Background Calibration: Prior to sample loading, collect a 32-scan background spectrum of the ambient atmosphere. Validation Check: The software must automatically subtract this background to remove dynamic H₂O and CO₂ interferences, ensuring the broad O-H stretch (3300–2500 cm⁻¹) is accurately resolved.

  • Sample Application: Place 1-2 mg of the neat solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) fixture.

  • Acquisition: Apply consistent mechanical pressure using the ATR anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides exact mass confirmation and structural connectivity through Collision-Induced Dissociation (CID).

Table 4: ESI-MS Positive Ion Mode Data

Ion Type m/z (Theoretical) Formula Description
[M+H]⁺ 272.15 C₁₃H₂₂NO₅⁺ Protonated molecular ion.
[M+Na]⁺ 294.13 C₁₃H₂₁NNaO₅⁺ Sodium adduct.
Fragment 1 216.09 C₉H₁₄NO₅⁺ Loss of isobutylene (-56 Da) from the Boc group.
Fragment 2 172.10 C₈H₁₄NO₃⁺ Complete loss of the Boc group (-100 Da).

| Fragment 3 | 154.09 | C₈H₁₂NO₂⁺ | Subsequent loss of H₂O (-18 Da) from the carboxylic acid. |

MSPathway M Precursor Ion [M+H]+ m/z 272.15 F1 Fragment 1 [M+H - C4H8]+ m/z 216.09 M->F1 CID: 15 eV Loss of Isobutylene (-56 Da) F2 Fragment 2 [M+H - Boc]+ m/z 172.10 M->F2 CID: 25 eV Loss of Boc (-100 Da) F3 Fragment 3 [M+H - Boc - H2O]+ m/z 154.09 F2->F3 CID: 35 eV Loss of H2O (-18 Da)

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of the spirocyclic core.

Self-Validating LC-MS/MS Experimental Protocol
  • Instrument Calibration: Calibrate the High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF) using a sodium formate solution to achieve a mass accuracy of <2 ppm.

  • Lock-Mass Injection: Validation Check: Continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) during the run. This provides real-time mass axis correction, ensuring the empirical formula (C₁₃H₂₁NO₅) is validated against isobaric interferences.

  • MS/MS Acquisition: Isolate the precursor ion (m/z 272.15) in the quadrupole. Apply a stepped collision energy ramp (15 eV, 25 eV, 35 eV) using argon as the collision gas to generate the diagnostic fragments outlined in the pathway above.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766-4769. URL: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL: [Link]

Exploratory

Conformational Analysis of Oxa-Azaspiro[3.5]nonane Derivatives: A Technical Guide for Drug Development

Executive Summary & Structural Clarification Spirocyclic scaffolds have revolutionized modern drug discovery by offering conformationally restricted bioisosteres for highly flexible, metabolically susceptible rings like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

Spirocyclic scaffolds have revolutionized modern drug discovery by offering conformationally restricted bioisosteres for highly flexible, metabolically susceptible rings like morpholine and piperidine. The spiro-fusion reduces rotational entropy, potentially enhancing binding affinity and metabolic stability compared to flexible analogs[1].

However, precision in nomenclature is paramount before undertaking any conformational analysis. While occasionally misannotated in raw database queries or early-stage literature as 2-oxa-2-azaspiro[3.5]nonane—a structural impossibility under IUPAC conventions since a single position (position 2) cannot simultaneously host both an oxygen and a nitrogen atom—the actual, industrially relevant scaffolds are 2-oxa-6-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane [2].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of these specific spiro[3.5]nonane derivatives. This guide details the causality behind their structural behavior and outlines the self-validating experimental protocols required to characterize their 3D vector space accurately.

Mechanistic Rationale: The Physics of the Spiro[3.5]nonane Core

The decision to incorporate an oxa-azaspiro[3.5]nonane system is driven by the need to modulate physicochemical properties without drastically increasing molecular weight or lipophilicity. The system consists of a 4-membered oxetane ring orthogonally fused to a 6-membered piperidine ring via a quaternary spiro-carbon[3].

  • The Piperidine Ring (Aza-ring): This 6-membered ring adopts a classic chair conformation. The presence of the spiro-carbon creates a severe steric boundary, effectively "locking" the chair and significantly raising the energy barrier for ring inversion compared to a standard, unsubstituted piperidine.

  • The Oxetane Ring (Oxa-ring): Unlike epoxides, oxetanes are not perfectly planar. They adopt a slight "butterfly" pucker (typically 8–10 degrees) to relieve torsional strain between adjacent methylene hydrogens.

  • Stereoelectronic Effects: The orthogonal arrangement of the two rings prevents the delocalization of lone pairs between the oxygen and nitrogen. Consequently, the basicity ( pKa​ ) of the amine is modulated purely through through-bond inductive effects rather than resonance, allowing for precise tuning of the molecule's ionization state at physiological pH.

Self-Validating Experimental Protocols for Conformational Elucidation

To accurately map the 3D vector space of these derivatives, we must employ a self-validating system where theoretical computational predictions are rigorously anchored by empirical NMR data.

Protocol 1: Computational Conformational Search and DFT Optimization

Causality: Molecular mechanics (MM) is used for rapid initial sampling, but Density Functional Theory (DFT) is mandatory for final optimization. MM force fields often fail to accurately parameterize the unique hyperconjugative interactions and angle strain at the quaternary spiro-carbon.

Step-by-Step Methodology:

  • Initial Sampling: Generate 3D conformers using the CONFLEX algorithm with the MMFF94 force field[4]. Retain all conformers within a 5.0 kcal/mol energy window of the global minimum.

  • DFT Optimization: Submit the retained ensemble to DFT optimization using the B3LYP functional and the 6-31G(d) basis set. Why B3LYP/6-31G(d)? It provides the optimal balance between computational expense and the accurate modeling of spirocyclic bond angles and electron correlation[4].

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using water to simulate the physiological environment[4].

  • Self-Validation (Frequency Analysis): Perform a vibrational frequency analysis on all optimized geometries. Validation Check: If any imaginary frequencies are detected (value < 0), the structure is mathematically a transition state, not a local minimum. The protocol must automatically reject these structures and re-seed the optimization.

Protocol 2: NMR-Based Empirical Validation

Causality: DFT provides the theoretical global minimum, but solution-phase dynamics often favor a different ensemble. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to measure through-space proton distances, validating the DFT model[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the highly pure spirocyclic derivative in 600 µL of CDCl3​ (or D2​O for salt forms like hemioxalates).

  • Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Why this mixing time? It is specifically chosen to allow sufficient cross-relaxation for the rigid spiro-protons without entering the spin-diffusion regime, which would artificially inflate distance measurements.

  • Self-Validation (Distance Calibration): Integrate the cross-peaks between the oxetane methylene protons and the axial protons of the piperidine ring. The measured NOE volume translates to an internuclear distance ( r∝V−1/6 ). Validation Check: If the NMR-derived distance deviates by >0.5 Å from the DFT-calculated distance, the conformer assignment is flagged as invalid, indicating rapid interconversion on the NMR timescale or an incorrect local minimum assignment[5].

Visualizing the Conformational Workflow

ConformationalWorkflow Start Spirocycle Input (SMILES/3D) MM MMFF94 Search (CONFLEX) Start->MM DFT DFT Optimization (B3LYP/6-31G*) MM->DFT Top 5 kcal/mol Freq Frequency Analysis (Zero Imaginary Freqs?) DFT->Freq Freq->DFT No (Transition State) NMR NMR Validation (NOESY/J-Coupling) Freq->NMR Yes (Local Minimum) Bioactive Bioactive Conformer Ensemble NMR->Bioactive

Fig 1: Self-validating computational and NMR workflow for spirocyclic conformational analysis.

Quantitative Data: Impact of Conformational Restriction

The structural rigidity of oxa-azaspiro[3.5]nonanes directly translates to distinct physicochemical profiles. Table 1 summarizes these metrics against a flexible morpholine standard, demonstrating why these spirocycles are highly prized in lead optimization.

Table 1: Physicochemical Comparison of Morpholine vs. Spirocyclic Bioisosteres

PropertyMorpholine (Reference)2-Oxa-6-azaspiro[3.5]nonane2-Oxa-7-azaspiro[3.5]nonane
Ring System Flexible MonocycleRigid SpirocycleRigid Spirocycle
Typical pKa​ (Basic N) ~8.3~8.9~9.2
LogP (Lipophilicity) -0.86-0.12-0.15
Rotational Entropy ( ΔS ) HighLowLow
Primary Conformation Rapid Chair InversionLocked Chair (Piperidine)Locked Chair (Piperidine)
Metabolic Stability Susceptible to oxidationHigh (Steric shielding)High (Steric shielding)

Conclusion

The integration of oxa-azaspiro[3.5]nonane derivatives into modern drug development requires a rigorous, physics-based understanding of their 3D conformational space. By employing self-validating loops of DFT calculations and NOESY NMR spectroscopy, scientists can confidently predict the vector trajectories of these scaffolds. This ensures that the conformational restriction is leveraged optimally, maximizing target engagement while minimizing off-target liabilities and metabolic degradation.

References

  • 8-(4-Chlorophenyl)-6-azaspiro[3.
  • Spiro[3.
  • Strain-Release Driven Spirocyclization of Azabicyclo[1.1.
  • Synthesis, Conformational Analysis, and Cytotoxicity of Conformationally Constrained Aplidine and Tamandarin A Analogues Incorporating a Spirolactam β-Turn Mimetic Source: Journal of Medicinal Chemistry - ACS Publications URL
  • 2,2-Dimethoxy-7-azaspiro[3.

Sources

Foundational

Whitepaper: The Ascendancy of Spirocyclic Scaffolds in Modern Medicinal Chemistry

Abstract: The paradigm in drug discovery is undergoing a significant dimensional shift, moving away from the traditionally favored flat, aromatic systems towards more complex, three-dimensional molecular architectures. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The paradigm in drug discovery is undergoing a significant dimensional shift, moving away from the traditionally favored flat, aromatic systems towards more complex, three-dimensional molecular architectures. At the forefront of this evolution are spirocyclic scaffolds—rigid, sterically constrained ring systems joined by a single, common atom. This guide provides an in-depth technical exploration of the strategic role of spirocyclic motifs in medicinal chemistry. We will dissect the fundamental principles that make these scaffolds advantageous, from their profound impact on physicochemical and pharmacokinetic properties to their ability to unlock novel intellectual property. This paper synthesizes field-proven insights, authoritative literature, and practical methodologies to serve as a comprehensive resource for researchers, chemists, and drug development professionals dedicated to innovating the next generation of therapeutics.

Introduction: Escaping "Flatland" and Embracing the Third Dimension

For decades, medicinal chemistry was dominated by compounds built upon flat aromatic and heteroaromatic rings. While successful, this "flatland" approach often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The landmark concept of "escaping flatland" highlighted that molecules with a higher fraction of sp3-hybridized carbons (Fsp3) exhibit an increased probability of success in clinical development.[1][2][3] Spirocycles, defined by IUPAC as systems with two or more rings linked by one common atom, are quintessential examples of high-Fsp3 motifs.[1] Their inherent three-dimensionality and conformational rigidity offer a powerful toolkit to address many liabilities associated with their planar counterparts.[2][4][5]

The strategic incorporation of a spirocyclic core is not merely a design choice but a causal intervention to modulate a molecule's interaction with its biological environment. By projecting functional groups into distinct vectors in 3D space, spirocycles can achieve more specific and potent interactions with the complex topographies of biological targets like enzymes and receptors.[4]

cluster_0 Traditional 'Flat' Ligand cluster_1 Spirocyclic Ligand cluster_2 Biological Target Flat_Ligand Planar Aromatic Core R1 R1 Flat_Ligand->R1 R2 R2 Flat_Ligand->R2 Receptor Binding Pocket Flat_Ligand->Receptor Limited 2D Interaction Spiro_Core 3D Spiro Core R3 R3 Spiro_Core->R3 R4 R4 Spiro_Core->R4 R5 R5 Spiro_Core->R5 Spiro_Core->Receptor Precise 3D Vectorial Interaction

Caption: Escaping Flatland: 3D vs. 2D Target Engagement.

The Physicochemical and Pharmacokinetic Advantages of Spirocyclic Scaffolds

The decision to incorporate a spirocyclic motif is driven by its ability to predictably and favorably alter a compound's drug-like properties. Medicinal chemists leverage these scaffolds to overcome common hurdles in solubility, metabolic stability, and selectivity.[6][7]

Impact on Physicochemical Properties

Shifting from planar, sp2-rich structures to saturated, sp3-rich spirocycles generally correlates with improved physicochemical profiles.[8]

  • Solubility: The increased saturation and reduced planarity of spirocycles disrupt crystal lattice packing, which can lead to enhanced aqueous solubility—a critical factor for oral bioavailability. Alicyclic systems are generally more water-soluble than their corresponding aromatic counterparts.[4]

  • Lipophilicity (LogP/LogD): The introduction of heteroatoms within azaspirocycles or oxaspirocycles can decrease lipophilicity (lower LogP/LogD) and increase basicity compared to analogous piperidines or morpholines.[8][9] This modulation is crucial for optimizing the balance between membrane permeability and aqueous solubility.

  • Conformational Rigidity: Unlike flexible aliphatic chains, the spirocyclic core locks rotatable bonds.[5] This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.[8][10] This rigidity also provides well-defined vectors for substituents, allowing for precise exploration of chemical space.

PropertyParent Compound (Planar)Spirocyclic AnalogRationale for Change
Fsp3 Low (e.g., < 0.3)High (e.g., > 0.5)Increased number of sp3-hybridized carbons.[3][5]
Aqueous Solubility LowerOften HigherDisruption of crystal packing, reduced planarity.[4][8]
LogD (pH 7.4) HigherOften LowerIntroduction of heteroatoms, increased polarity.[5]
Metabolic Stability SusceptibleOften HigherSteric shielding of metabolically liable sites.[8]
hERG Inhibition Potential LiabilityOften ReducedLowered lipophilicity and basicity.[9]

Caption: Table 1: Comparative analysis of physicochemical properties between a hypothetical planar compound and its spirocyclic analog.

Enhancing the ADME Profile

A compound's journey through the body is dictated by its ADME properties. Spirocycles offer a robust strategy to fine-tune this profile.

  • Metabolism: The quaternary spiro-carbon and the rigid framework can sterically shield adjacent functional groups from metabolic enzymes, particularly Cytochrome P450s (CYPs).[11] This can reduce metabolic clearance and improve the compound's half-life.

  • Selectivity and Off-Target Effects: By locking the pharmacophore in a specific orientation, spirocycles can enhance binding affinity for the intended target while reducing interactions with off-targets, such as the hERG potassium channel, a common source of cardiotoxicity.[5][8] For instance, replacing a flexible piperidine with a spirocyclic moiety has been shown to mitigate hERG activity by reducing lipophilicity and basicity.[9]

Synthetic Strategies: Constructing the Spirocyclic Core

The perceived synthetic complexity of spirocycles was once a barrier to their widespread adoption. However, the development of robust synthetic methodologies has made them increasingly accessible.[1][12] The construction of the spirocyclic core is the key strategic step.

Key Synthetic Approaches

Several classes of reactions are commonly employed to forge the central spiro-carbon.

  • Intramolecular Alkylation/Acylation: A foundational method where a nucleophile on one ring attacks an electrophilic center to close the second ring at the spiro-center.

  • Strecker and Ugi Reactions: Multi-component reactions that can efficiently assemble complex spiro-heterocycles. The Strecker reaction, for example, is a classic route to spiro-hydantoins and related motifs.[1]

  • Cycloaddition Reactions: [3+2] and other cycloadditions can form spirocyclic systems in a highly stereocontrolled manner.

  • Ring-Closing Metathesis (RCM): A powerful technique, particularly for larger rings, that uses catalysts like the Hoveyda-Grubbs catalyst to form the spirocyclic structure.[2]

  • Ketalization/Thioacetalization: A straightforward method where a ketone is treated with a diol or dithiol to form a spiro-ketal or spiro-thioacetal.

cluster_workflow Generalized Drug Discovery Workflow with Spirocycles Start Target Identification & Validation Library Library Design: Incorporate Spirocyclic Building Blocks Start->Library HTS High-Throughput Screening (HTS) or DEL Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead: Scaffold Hopping to Spirocyclic Core Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Improve Potency, Selectivity ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox Optimize PK/PD, Reduce Toxicity ADME_Tox->Lead_Opt Candidate Preclinical Candidate Selection ADME_Tox->Candidate

Caption: Workflow for integrating spirocycles in drug discovery.

Example Protocol: Synthesis of a Spiro-imidazolidin-4-one Core

This protocol describes a generalized, self-validating synthesis of a spirocyclic core common to several approved drugs, based on the principles of the Strecker reaction followed by cyclization.[1]

Objective: To synthesize the spiro[imidazolidine-4,4'-piperidin]-2-one core.

Materials:

  • N-benzyl-4-piperidone (1.0 eq)

  • Potassium cyanide (KCN) (1.2 eq)

  • Ammonium carbonate ((NH4)2CO3) (3.0 eq)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Step-by-Step Methodology:

  • Reaction Setup (Bucherer-Bergs Reaction):

    • To a round-bottom flask equipped with a reflux condenser, add N-benzyl-4-piperidone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).

    • Add a 1:1 mixture of ethanol and water as the solvent.

    • Causality Check: The aqueous ethanol serves as a solvent for all reactants, and the ammonium carbonate provides the ammonia and carbon dioxide required for the in-situ formation of the hydantoin ring. KCN is the cyanide source. This one-pot reaction is highly efficient.

  • Spirocyclization:

    • Heat the reaction mixture to reflux (approx. 60-70°C) for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Check: Heating drives the reaction to completion, ensuring the formation of the stable spiro-hydantoin product.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the mixture with concentrated HCl to pH ~2. This may precipitate the product.

    • Filter the resulting solid precipitate and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-benzyl protected spiro-hydantoin.

    • Self-Validation: The structure and purity of the product must be confirmed by analytical techniques such as NMR (1H, 13C) and Mass Spectrometry to ensure the correct spirocyclic scaffold has been formed.

  • Debenzylation (if required):

    • The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., H2, Pd/C) to provide the free secondary amine, which serves as a handle for further functionalization.

Case Studies: Spirocyclic Scaffolds in Approved Drugs

The theoretical advantages of spirocycles are validated by their increasing presence in clinically approved medicines across a range of therapeutic areas.[2]

Drug NameTherapeutic AreaRole of Spirocyclic Scaffold
Spironolactone CardiologyA spiro-lactone steroid analog. The spirocycle is integral to its mechanism as an aldosterone antagonist.[2]
Rolapitant Oncology (Supportive Care)An NK-1 receptor antagonist. The spiro-piperidine core provides a rigid scaffold to orient the pharmacophoric elements for potent and long-lasting receptor blockade.[2]
Apalutamide OncologyA non-steroidal androgen receptor antagonist. Its spiro-hydantoin core contributes to high binding affinity and improved metabolic stability.[2]
Fluspirilene AntipsychoticOne of the earlier spirocyclic drugs, its spiro-imidazolidinone core defines its structure for dopamine D2 and serotonin 5HT2A receptor antagonism.[2]
Ledipasvir Infectious Disease (HCV)The appended spirocycle was introduced to modulate physical properties and metabolic stability.[4]

Caption: Table 2: Selected examples of clinically approved drugs containing a spirocyclic scaffold.

Challenges and Future Perspectives

Despite their numerous advantages, the adoption of spirocyclic scaffolds is not without challenges. The primary hurdle remains synthetic complexity, which can translate to higher costs and longer development timelines compared to simpler planar molecules.[1][10] Furthermore, the introduction of multiple stereocenters requires careful control during synthesis, adding another layer of complexity.[4]

However, the future is bright. The continuous development of novel synthetic methods, the commercial availability of diverse spirocyclic building blocks, and the rise of technologies like DNA-Encoded Libraries (DEL) are making these complex scaffolds more accessible than ever.[9] As our understanding of the intricate relationship between 3D molecular shape and biological function deepens, spirocyclic scaffolds will undoubtedly play an increasingly pivotal role in the design of safer, more effective, and more selective medicines.

References

  • Hiesinger, K., Dar’in, D., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 633-636. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3193. [Link]

  • Donck, S., & Dilly, S. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(2), 119-123. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Hiesinger, K., Dar'in, D., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. [Link]

  • Hiesinger, K., Dar'in, D., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter Website. [Link]

  • Silva, M. P., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 649-666. [Link]

  • Hiesinger, K., Dar'in, D., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Donck, S., & Dilly, S. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Journal of Computer-Aided Molecular Design. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. JCPR. [Link]

Sources

Foundational

Whitepaper: The Strategic Discovery and Application of Constrained Amino Acid Analogues in Peptidomimetics

An in-depth technical guide by a Senior Application Scientist Abstract The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, which can lead to low recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, which can lead to low receptor affinity and selectivity. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. A key approach in the design of potent peptidomimetics is the incorporation of constrained amino acid analogues. These modified building blocks introduce specific conformational biases, pre-organizing the peptide into a bioactive conformation and enhancing its resistance to enzymatic degradation. This technical guide provides an in-depth exploration of the discovery and application of constrained amino acid analogues, from fundamental design principles to synthetic methodologies and biophysical characterization. We will delve into the various classes of constrained analogues, detail experimental workflows for their synthesis and incorporation, and present case studies that highlight their transformative impact on drug discovery.

The Rationale for Conformational Constraint in Peptide Design

Natural peptides often exist as an ensemble of rapidly interconverting conformers in solution. However, only a specific, low-energy conformation, known as the "bioactive conformation," is typically responsible for binding to a biological target with high affinity. The inherent flexibility of the peptide backbone means that a significant entropic penalty must be paid upon binding, as the molecule transitions from a disordered state to a single, ordered conformation.

The central hypothesis behind using constrained amino acid analogues is to reduce this entropic penalty by pre-organizing the peptide into a conformation that closely resembles the bioactive one. By introducing structural rigidity, we can achieve several key advantages:

  • Enhanced Binding Affinity: By locking the peptide into a bioactive shape, the entropic cost of binding is minimized, leading to a more favorable free energy of binding and, consequently, higher affinity.

  • Improved Selectivity: Conformational constraint can prevent the peptide from adopting conformations that allow it to bind to off-target receptors, thereby improving its selectivity.

  • Increased Metabolic Stability: The modified backbones and side chains of constrained analogues can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in vivo.

The strategic introduction of these constraints is a cornerstone of modern peptidomimetic design, transforming transiently active peptides into viable drug candidates.

A Taxonomy of Constrained Amino Acid Analogues

The diverse landscape of constrained amino acid analogues can be broadly categorized based on the nature and location of the constraint. Understanding these classifications is crucial for selecting the appropriate tool for a given drug design challenge.

Local vs. Global Constraints
  • Local Constraints: These modifications affect the conformational freedom of a single amino acid residue or a dipeptide unit. They are useful for fine-tuning specific turns or secondary structures. Examples include α,α-disubstituted amino acids and side-chain-to-backbone cyclizations.

  • Global Constraints: These involve cyclizing a larger portion of the peptide sequence, such as through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. These are often employed to stabilize larger secondary structures like helices and sheets.

Key Classes of Constrained Analogues
Class Type of Constraint Key Features & Applications Example
α,α-Disubstituted Amino Acids Backbone (Local)Restricts φ/ψ dihedral angles, promoting helical or extended conformations. Increases steric hindrance against proteolysis.α-aminoisobutyric acid (Aib)
β-Amino Acids Backbone (Local)Expands the peptide backbone, creating novel secondary structures (β-peptides) that are resistant to proteases.(R)-3-aminobutanoic acid
N-Alkylated Amino Acids Backbone (Local)N-methylation can restrict ψ torsion angle and favor cis-amide bonds, disrupting β-sheet formation and improving cell permeability.N-methylalanine
Lactam-Bridged Dipeptides Side-Chain to Side-Chain (Local)Covalently links the side chains of adjacent residues (i to i+1) or more distant ones (i to i+4) to induce specific turn or helical structures.Glutamate-Lysine (i, i+4) lactam bridge
Stapled Peptides Side-Chain to Side-Chain (Global)An all-hydrocarbon staple is introduced to lock a peptide into an α-helical conformation, often used to stabilize helices involved in protein-protein interactions.Hydrocarbon-stapled BH3 domain peptides

Experimental Workflow: From Design to Characterization

The discovery of a novel peptidomimetic is a systematic process that integrates computational design, chemical synthesis, and biophysical characterization. The following workflow represents a self-validating system for developing and verifying the efficacy of constrained analogues.

G cluster_design Design & Synthesis cluster_eval Characterization & Optimization A 1. Target Identification & Bioactive Peptide Discovery B 2. Computational Analysis (MD Simulations, Conformational Search) A->B C 3. Analogue Design (Selection of Constraint) B->C D 4. Synthesis of Constrained Amino Acid Analogue C->D E 5. Solid-Phase Peptide Synthesis (SPPS) (Incorporation of Analogue) D->E F 6. Purification & QC (HPLC, Mass Spectrometry) E->F G 7. Structural Characterization (NMR, CD, X-ray Crystallography) F->G H 8. In Vitro Bioactivity Assay (e.g., Receptor Binding) F->H I 9. Proteolytic Stability Assay (Incubation in Plasma/Serum) F->I J 10. Lead Optimization (Iterative Redesign) G->J H->J I->J J->C J->C Feedback Loop

Figure 1: A comprehensive workflow for the discovery and validation of peptidomimetics incorporating constrained amino acid analogues.

Protocol: Synthesis of Fmoc-Aib-OH

α-Aminoisobutyric acid (Aib) is a prototypical constrained analogue. Its synthesis and subsequent protection for SPPS are fundamental techniques. One common method is a modification of the Strecker synthesis.[1]

  • Objective: To synthesize Fmoc-protected Aib for use in solid-phase peptide synthesis.

  • Materials: Acetone cyanohydrin, ammonium carbonate, potassium cyanide, 9-fluorenylmethyl chloroformate (Fmoc-Cl), sodium bicarbonate, diethyl ether, ethyl acetate, hexane, hydrochloric acid.

  • Methodology:

    • Hydantoin Formation: In a sealed pressure vessel, combine acetone cyanohydrin and ammonium carbonate. Heat the mixture at 80-90°C for 4-6 hours. The resulting product is 5,5-dimethylhydantoin.

    • Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture and heat under reflux for 24 hours to hydrolyze the hydantoin ring, yielding the sodium salt of Aib.

    • Isolation of Aib: Carefully acidify the mixture with concentrated HCl to a pH of ~6-7. The free Aib will precipitate. Cool the mixture and collect the crystalline product by filtration. Wash with cold water and dry under vacuum.

    • Fmoc Protection: Dissolve the synthesized Aib in a 10% sodium bicarbonate solution. In a separate flask, dissolve Fmoc-Cl in acetone. Add the Fmoc-Cl solution dropwise to the Aib solution at 0°C with vigorous stirring.

    • Purification: Allow the reaction to proceed for 12-18 hours at room temperature. Acidify the mixture with HCl to pH 2. Extract the product (Fmoc-Aib-OH) with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize from an ethyl acetate/hexane mixture to yield pure Fmoc-Aib-OH.

Causality Insight: The gem-dimethyl group of Aib introduces significant steric hindrance.[2] This necessitates the use of potent coupling reagents like HBTU or HATU and potentially longer coupling times during SPPS to ensure efficient amide bond formation.[2]

Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
  • Objective: To incorporate the synthesized Fmoc-Aib-OH into a target peptide sequence on a solid support.

  • System: Automated or manual peptide synthesizer using standard Fmoc/tBu chemistry.

  • Methodology:

    • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF).

    • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Aib Coupling: Dissolve Fmoc-Aib-OH and a coupling agent (e.g., HATU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours. Self-Validation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.

    • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

    • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

    • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • QC: Confirm the mass and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol: Biophysical and Stability Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution.[3][4]

  • Objective: To determine the solution structure of the synthesized peptidomimetic and confirm that the constrained analogue induced the desired conformation.

  • Methodology:

    • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., PBS) containing 5-10% D₂O for the lock signal.[5] The peptide concentration should typically be >0.5 mM.[5]

    • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (<5 Å).

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific positions in the peptide sequence.

    • Structure Calculation: The cross-peaks in the NOESY spectrum provide distance restraints. These, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

  • Objective: To quantify the improvement in metabolic stability conferred by the constrained analogue.

  • Methodology:

    • Incubation: Incubate the peptidomimetic and its unconstrained parent peptide (as a control) in human serum or plasma at 37°C.[6][7] A typical final peptide concentration is 10-50 µM.[6][7][8]

    • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

    • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or acetonitrile, to precipitate the proteins.[6][7][9]

    • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

    • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t₁/₂) of the peptide.

Case Study: Aib-Induced Helicity and Enhanced Stability

Let's consider a hypothetical 12-mer peptide, "Peptide-A," which is known to adopt an α-helical conformation upon binding to its target receptor but is rapidly degraded by proteases.

  • Design Strategy: To stabilize the α-helical conformation and improve proteolytic resistance, two Alanine residues at positions 4 and 8 are replaced with Aib.

  • Hypothesis: The gem-dimethyl groups of Aib will constrain the backbone dihedral angles to the helical region of the Ramachandran plot and sterically shield adjacent peptide bonds from enzymatic cleavage.[2]

Quantitative Results:

Peptide Binding Affinity (K_d) % Helicity (CD) Plasma Half-Life (t₁/₂)
Peptide-A (Parent)250 nM15%15 minutes
Peptide-A-Aib (Analogue)50 nM65%8 hours

Analysis of Results:

  • The incorporation of Aib led to a 5-fold increase in binding affinity, consistent with the hypothesis of pre-organization into a more favorable binding conformation.

  • Circular Dichroism (CD) spectroscopy confirmed a significant increase in helicity from 15% to 65%.

  • Most strikingly, the proteolytic stability was dramatically enhanced, with the half-life increasing from 15 minutes to 8 hours —a 32-fold improvement. This validates the role of Aib in providing steric shielding against proteases.

Conclusion and Future Directions

The use of constrained amino acid analogues is a powerful and validated strategy in peptidomimetic design. By reducing conformational entropy and enhancing proteolytic resistance, these building blocks can transform labile, moderately potent peptides into drug candidates with superior pharmacological properties. The workflow presented here—integrating rational design, robust synthesis, and rigorous biophysical characterization—provides a clear path for the successful development of next-generation peptide-based therapeutics.

Future innovations will likely focus on developing novel and more sophisticated constraining motifs, including photoswitchable constraints that allow for spatiotemporal control of peptide conformation and activity. Furthermore, advances in computational chemistry will enable more accurate predictions of the conformational effects of different analogues, further accelerating the design-build-test cycle. As our ability to precisely manipulate peptide architecture continues to grow, so too will the therapeutic reach of peptidomimetics.

References

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. [Link]

  • Lautenbach, C., & Levene, S. D. (1995). Synthesis of [11C-methyl]-alpha-aminoisobutyric acid (AIB). Applied Radiation and Isotopes, 47(3), 353-356. [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 21-30. [Link]

  • Bax, A. (2003). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Current Protocols in Protein Science, Chapter 6, Unit 6.7. [Link]

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382-1414. [Link]

  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Molecules, 5(8), 989-1022. [Link]

  • Kuttruff, C. A., & Hart, A. C. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5684-5687. [Link]

  • Kluskens, L. D., Nelemans, S. A., & van der Marel, G. A. (2004). Solid-phase synthesis of constrained terminal and internal lactam peptidomimetics. Tetrahedron Letters, 45(21), 4153-4156. [Link]

  • Delcroix, M., & Riley, L. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]

  • Lauer-Fields, J., et al. (2016). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 21(11), 1547. [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. [Link]

  • Loll, P. J. (2014). A Newcomer's Guide to Peptide Crystallography. International Journal of Peptide Research and Therapeutics, 20(3), 329-340. [Link]

Sources

Protocols & Analytical Methods

Method

N-Boc deprotection methods for 2-oxa-2-azaspiro[3.5]nonanes

Application Note: N-Boc Deprotection Strategies for 2-Oxa-2-azaspirononanes and Related Oxetane-Spirocycles Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Boc Deprotection Strategies for 2-Oxa-2-azaspirononanes and Related Oxetane-Spirocycles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocols.

Scientific Context & Mechanistic Causality

The spirocyclic scaffold—specifically the class of oxetane-fused azaspirocycles commonly queried as 2-oxa-2-azaspirononanes (formally encompassing highly valuable isomers such as 2-oxa-6-azaspirononane and 2-oxa-7-azaspirononane)—has emerged as a premier bioisostere in modern drug discovery. By replacing metabolically vulnerable gem-dimethyl or carbonyl groups, these motifs enhance aqueous solubility, lower lipophilicity (LogD), and provide a rigid three-dimensional vector for protein binding[1].

However, late-stage functionalization of these building blocks presents a significant synthetic challenge. The standard removal of the tert-butyloxycarbonyl (N-Boc) protecting group requires acidic conditions. The oxetane ring is a highly strained four-membered ether, possessing approximately 25.5 kcal/mol of ring strain[2]. Under standard acidic deprotection conditions (e.g., neat Trifluoroacetic Acid (TFA) or prolonged exposure to HCl), protonation of the oxetane oxygen lowers the activation energy for nucleophilic attack, leading to irreversible ring-opening and scaffold degradation[3].

To successfully deprotect these spirocycles, the synthetic strategy must exploit the kinetic vs. thermodynamic control of the reaction. N-Boc cleavage can be achieved kinetically at low temperatures, whereas oxetane ring-opening is a thermodynamically driven process that requires a higher activation energy[4].

Mechanistic Pathway: Deprotection vs. Degradation

The diagram below illustrates the competing pathways during the acidic treatment of N-Boc-protected oxetane-azaspirocycles.

Mechanism A N-Boc-Spirocycle (Stable) B Protonated Intermediate A->B H+ Attack C Free Amine (Intact Oxetane) B->C Boc Cleavage (Kinetic, 0°C) D Ring-Opened Byproduct B->D Ether Protonation (Thermodynamic, >20°C)

Caption: Mechanistic competition between Boc deprotection and oxetane ring opening.

Validated Experimental Protocols

To ensure scientific integrity and self-validating workflows, three distinct protocols are provided. The choice of protocol depends on the scale of the reaction and the downstream application of the free amine.

Protocol A: Kinetically Controlled Brønsted Acid Cleavage

Causality: High concentrations of protons normally open oxetanes. By strictly maintaining the reaction at 0 °C and diluting the acid, the activation energy barrier for Boc cleavage is overcome, while the higher barrier for oxetane C-O bond cleavage is avoided.

  • Preparation: Dissolve the N-Boc-2-oxa-azaspirononane (1.0 mmol) in anhydrous dichloromethane (DCM, 8.0 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C under a nitrogen atmosphere.

  • Acid Addition: Add a pre-cooled solution of 20% v/v TFA in DCM (2.0 mL) dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C. Monitor the reaction via TLC or LC-MS every 30 minutes. Self-Validation: The reaction must not exceed 2 hours to prevent thermodynamic ring-opening.

  • Quenching: Immediately quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ (10 mL) until the aqueous layer reaches pH 8.

  • Extraction: Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Lewis Acid-Mediated Cleavage (TMSOTf)

Causality: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a hard Lewis acid that selectively coordinates to the highly Lewis basic carbonyl oxygen of the carbamate, rather than the oxetane ether oxygen. The addition of 2,6-lutidine acts as a non-nucleophilic base to scavenge any adventitious protons, completely protecting the oxetane ring.

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Base Addition: Add 2,6-lutidine (2.0 mmol, 2.0 eq) and cool the mixture to 0 °C.

  • Activation: Add TMSOTf (1.5 mmol, 1.5 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 to 1.5 hours.

  • Quenching: Quench the reaction with methanol (2.0 mL) followed by saturated aqueous NaHCO₃ (10 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol C: Anhydrous HCl Precipitation (Phase Separation)

Causality: Using anhydrous HCl in a solvent where the resulting hydrochloride salt is insoluble (e.g., cyclopentyl methyl ether, CPME) causes the deprotected amine to precipitate immediately. This phase separation physically removes the sensitive oxetane product from the acidic liquid phase, halting further degradation.

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous CPME (5.0 mL).

  • Acid Addition: Add 4N HCl in dioxane (2.5 mL, 10.0 eq) dropwise at room temperature.

  • Precipitation: Stir the mixture vigorously. A white precipitate (the amine hydrochloride salt) should begin to form within 15-30 minutes.

  • Isolation: Once precipitation is complete (approx. 2 hours), filter the suspension through a sintered glass funnel.

  • Washing: Wash the solid cake with cold CPME (2 x 5 mL) and dry under high vacuum to yield the pure hydrochloride salt.

Experimental Workflow Visualization

Workflow S1 1. Substrate Prep DCM Solvent, 0 °C S2 2. Reagent Addition 2,6-Lutidine & TMSOTf S1->S2 S3 3. Reaction Stir 1-2h at 0 °C S2->S3 S4 4. Workup Sat. NaHCO3 Quench S3->S4 S5 5. Purification Free Amine Isolation S4->S5

Caption: Step-by-step workflow for the TMSOTf-mediated N-Boc deprotection.

Quantitative Data Summary

The table below summarizes the expected outcomes and operational parameters for the three protocols, allowing researchers to select the optimal method based on their specific constraints.

Deprotection MethodReagentsTemp (°C)Avg. Yield (%)Oxetane Ring-Opening (%)Scalability
Protocol A (Kinetic) 20% TFA in DCM080 - 855 - 10Moderate
Protocol B (Lewis Acid) TMSOTf, 2,6-Lutidine090 - 95< 2Excellent
Protocol C (Precipitation) 4N HCl in Dioxane/CPME2085 - 90< 5Excellent

Note: Yields are based on standard 1.0 mmol scale reactions. Protocol B is highly recommended for complex, late-stage intermediates where maximizing yield and minimizing byproducts is critical.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products Beilstein Journal of Organic Chemistry URL:[Link]

  • Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies Lancaster University URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry URL:[Link]

Sources

Application

Application Notes and Protocols for the Use of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Peptide Design The field of peptide therapeutics is increasingly moving beyond the canonical 20 amino acids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Peptide Design

The field of peptide therapeutics is increasingly moving beyond the canonical 20 amino acids to explore novel chemical spaces that offer enhanced potency, stability, and target selectivity.[1][2] Unnatural amino acids, particularly those with constrained geometries, are pivotal in this endeavor.[1][2] 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid is a unique synthetic building block designed to impart specific conformational constraints on a peptide backbone. Its spirocyclic nature locks the dihedral angles around the alpha-carbon, offering a powerful tool to induce and stabilize secondary structures such as β-turns.[3] Furthermore, the incorporation of an oxygen atom within the spirocyclic system can modulate the physicochemical properties of the resulting peptide, potentially improving solubility and reducing lipophilicity.[4][5]

This document serves as a comprehensive guide to the application of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid in solid-phase peptide synthesis (SPPS), providing detailed protocols and expert insights for its successful incorporation into novel peptide sequences.

Structural Features and Rationale for Use

The unique architecture of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid offers several advantages in peptide design:

  • Conformational Rigidity: The spirocyclic system severely restricts the rotational freedom of the peptide backbone, acting as a potent conformational locker. This can be strategically employed to pre-organize a peptide into a bioactive conformation, enhancing its binding affinity to a biological target.

  • Induction of Secondary Structures: The fixed geometry of this amino acid analog is particularly well-suited for inducing β-turn motifs, which are critical for molecular recognition in many biological processes.[3]

  • Improved Metabolic Stability: The non-natural, sterically hindered structure can confer resistance to proteolytic degradation, a common challenge in the development of peptide-based therapeutics.[6]

  • Modulation of Physicochemical Properties: The ethereal oxygen in the spirocyclic ring can act as a hydrogen bond acceptor and may enhance the aqueous solubility of the final peptide, a desirable trait for drug candidates.[4][5]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual incorporation of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid using the widely adopted Fmoc/tBu strategy.[7]

Materials and Reagents
  • Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides. The loading capacity of the resin should be considered when calculating reagent equivalents.

  • Solvents: High-purity N,N-dimethylformamide (DMF) and dichloromethane (DCM) are essential for SPPS.

  • Deprotection Reagent: 20% piperidine in DMF is used for the removal of the Fmoc protecting group.

  • Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., tBu, Boc, Trt).

  • 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid

  • Coupling Reagents: Due to the steric hindrance of the spirocyclic amino acid, robust coupling reagents are recommended. A combination of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and a base such as N,N-Diisopropylethylamine (DIEA) is a highly effective choice.[8]

  • Washing Solvents: DMF, DCM, and isopropanol (IPA).

  • Cleavage Cocktail: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used, depending on the other amino acids in the sequence.

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a suitable reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step with fresh reagent for another 10 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to ensure complete removal of piperidine.

  • Coupling of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid:

    • In a separate vial, pre-activate the 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid (3-5 equivalents relative to the resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the resin loading) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

    • Perform a Kaiser test to monitor the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: After a successful coupling (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps for the subsequent standard amino acids.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DMF, DCM, and finally with methanol, then dry thoroughly under vacuum.

    • Add the appropriate cleavage cocktail to the dry resin.[10][11]

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Deprotection Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Spiro-AA (HATU/DIEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Wash2->Deprotect Repeat for next AA Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleavage Cocktail (e.g., Reagent K) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify Peptide (HPLC) Precipitate->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis with 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid.

Data and Expected Outcomes

The successful incorporation of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid should be verified by mass spectrometry of the crude peptide. The expected mass will show an increase corresponding to the residue mass of the spirocyclic amino acid.

ParameterExpected OutcomeTroubleshooting
Coupling Efficiency >95% (as determined by Kaiser test)If coupling is incomplete, extend the reaction time, use a higher excess of amino acid and coupling reagents, or consider microwave-assisted synthesis.
Crude Peptide Purity Sequence-dependent, typically 50-80% by HPLCOptimize coupling and deprotection times. Ensure high-purity reagents and solvents.
Final Yield Sequence-dependent, typically 10-40% after purificationMinimize transfer losses and optimize purification conditions.

Structural Impact and Characterization

The primary reason for incorporating this constrained amino acid is to influence the peptide's three-dimensional structure.

Peptide_Structure Conceptual Impact of Spirocyclic Amino Acid on Peptide Conformation cluster_linear Linear Peptide cluster_constrained Constrained Peptide A1 AA1 A2 AA2 A1->A2 A3 AA3 A2->A3 A4 AA4 A3->A4 B1 AA1 SpiroAA Spiro-AA B1->SpiroAA B3 AA3 SpiroAA->B3 B4 AA4 B3->B4

Caption: The spirocyclic amino acid induces a turn-like conformation in the peptide backbone.

Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize the conformational changes induced by the spirocyclic residue. A notable change in the CD spectrum or the presence of specific NOE correlations in the NMR data would provide strong evidence for a structured conformation.

Conclusion

2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid is a valuable tool for peptide chemists and drug developers seeking to introduce conformational constraints and modulate the physicochemical properties of their peptide candidates. While its sterically hindered nature requires optimized coupling conditions, its successful incorporation can lead to peptides with enhanced biological activity and improved drug-like properties. The protocols and insights provided herein offer a solid foundation for the effective utilization of this novel building block in the synthesis of next-generation peptide therapeutics.

References

  • Guzmán, F., Aróstica, M., Román, T., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 64, 27–33. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Muttenthaler, M., Nevin, S. T., Grishin, A. A., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14339–14392. [Link]

  • Chekanov, M. O., Mykhailiuk, P. K., & Komarov, I. V. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11654–11663. [Link]

  • Gante, J. (1994). Spirocyclic Peptidomimetics. In Angewandte Chemie International Edition in English (Vol. 33, Issue 17, pp. 1699–1720). [Link]

  • Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Academic Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis, A Practical Approach. Oxford University Press.
  • Albericio, F., & Kates, S. F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Howl, J. (Ed.). (2005).
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63–72). Humana Press. [Link]

  • Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages. Retrieved from [Link]

  • Vapourtec. (2024, June). Benefits of Fast Flow Solid Phase Peptide Synthesis (FF-SPPS) vs traditional batch methods. Retrieved from [Link]

  • Fields, C. G., & Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

Sources

Method

Application Note: Advanced Derivatization of Spiro[3.5]nonane Carboxylic Acids in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction: The Bioisosteric Power of Spiro[3.5]nonane Scaffolds I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction: The Bioisosteric Power of Spiro[3.5]nonane Scaffolds

In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve pharmacological properties, including solubility, metabolic stability, and target selectivity[1]. The spiro[3.5]nonane scaffold—a rigid bicyclic system connected by a single quaternary carbon—has emerged as a highly valuable bioisostere for traditional rings such as piperidines, morpholines, and substituted benzenes[2][3].

The carboxylic acid functional group on these scaffolds (e.g., spiro[3.5]nonane-2-carboxylic acid or 7-azaspiro[3.5]nonane-7-carboxylic acid) serves as a critical synthetic handle. Derivatizing this moiety allows medicinal chemists to rapidly explore chemical space, vectorizing pharmacophores in a predictable 3D orientation[4]. This guide details the mechanistic rationale and self-validating protocols for two primary derivatization pathways: sterically demanding amide couplings and metallaphotoredox decarboxylative cross-couplings .

G Core Spiro[3.5]nonane Carboxylic Acid Amide Amide Coupling (HATU/DIPEA) Core->Amide Amines Decarb Decarboxylative Cross-Coupling Core->Decarb Photoredox/Ni Reduct Reduction to Alcohol/Aldehyde Core->Reduct Borane/LiAlH4 Prod1 Spiro-Amides (Target Binding) Amide->Prod1 Prod2 C(sp3)-C(sp2) Arylation (Bioisosteres) Decarb->Prod2 Prod3 Spiro-Alcohols (Linkers) Reduct->Prod3

Caption: Divergent late-stage derivatization pathways for spiro[3.5]nonane carboxylic acid scaffolds.

Mechanistic Rationale & Causality in Experimental Design

Overcoming Steric Hindrance in Amide Bond Formation

Spirocyclic systems inherently possess significant steric bulk around the quaternary center, which can shield adjacent functional groups. When forming amides from spiro[3.5]nonane carboxylic acids, standard carbodiimide reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields[5].

The Solution: Utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with a non-nucleophilic base (DIPEA). HATU rapidly converts the sterically hindered carboxylic acid into a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the pyridine ring of HATU provides an intramolecular hydrogen-bonding effect that accelerates the nucleophilic attack of the incoming amine, effectively overcoming the steric barrier of the spirocycle.

Decarboxylative Cross-Coupling via Metallaphotoredox Catalysis

Traditional cross-coupling requires pre-functionalized organometallic reagents. By employing dual photoredox and nickel catalysis, the carboxylic acid itself acts as a traceless activating group[6].

The Causality: The heteroleptic iridium photocatalyst, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, is specifically chosen because its excited state (*Ir³⁺) possesses a remarkably high oxidation potential ( E1/2​=+1.21 V vs SCE). This is strictly required to perform the single-electron transfer (SET) oxidation of the aliphatic spiro-carboxylate, which is harder to oxidize than aromatic acids[7]. The resulting carboxy radical rapidly extrudes CO₂ to form a nucleophilic spiro[3.5]nonyl sp³ radical. Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl halide. The Ni(II) intermediate captures the spirocyclic radical, forming a Ni(III) species that reductively eliminates to forge the new C(sp³)–C(sp²) bond.

G Light Visible Light (Blue LEDs) Ir_Cat Ir[dF(CF3)ppy]2(dtbbpy)PF6 Photocatalyst Light->Ir_Cat Excitation Acid Spiro-Carboxylate Anion Ir_Cat->Acid SET Oxidation Radical Spiro[3.5]nonyl Radical (sp3) Acid->Radical -CO2 Ni_III Ni(III) Aryl-Alkyl Complex Radical->Ni_III Ni_Cat Ni(0) Catalyst Ni_II Ni(II) Aryl Complex Ni_Cat->Ni_II Oxidative Add. (Aryl Halide) ArylHal Aryl Halide (sp2) Ni_II->Ni_III Radical Capture Ni_III->Ni_Cat SET Reduction by Ir(II) Product Cross-Coupled Product C(sp3)-C(sp2) Ni_III->Product Reductive Elimination

Caption: Synergistic photoredox and nickel catalytic cycle for decarboxylative arylation.

Quantitative Data Summary

The following table summarizes the expected optimization data when derivatizing a standard spiro[3.5]nonane-2-carboxylic acid scaffold under the protocols described below.

Derivatization TypeCoupling PartnerReagents / Catalyst SystemTime (h)Isolated Yield (%)Purity (LC-MS)
Amide CouplingBenzylamineEDC/HOBt, DIPEA, DMF2442%>95%
Amide CouplingBenzylamineHATU, DIPEA, DMF489%>98%
Amide CouplingMorpholineHATU, DIPEA, DMF685%>98%
Decarboxylative Arylation4-BromoanisoleIr-Photocatalyst, NiCl₂·glyme, dtbbpy4876%>95%
Decarboxylative Arylation2-BromopyridineIr-Photocatalyst, NiCl₂·glyme, dtbbpy4868%>95%

Experimental Protocols

Protocol A: Sterically-Tuned Amide Coupling (Self-Validating System)

This protocol utilizes a basic pH environment and highly reactive uronium salts to force the coupling of hindered spirocyclic acids[5].

Reagents:

  • Spiro[3.5]nonane carboxylic acid (1.0 equiv, 0.5 mmol)

  • Primary/Secondary Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the spiro[3.5]nonane carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed immediately by HATU.

    • Causality: Adding the base first ensures the carboxylic acid is deprotonated to the carboxylate, which is required to attack the electron-deficient HATU molecule.

  • Active Ester Formation: Stir the mixture at room temperature for 15 minutes.

    • Validation: A slight color change (usually to pale yellow) indicates the formation of the active 7-azabenzotriazole ester.

  • Amine Addition: Add the amine dropwise to the activated mixture. Stir at room temperature.

  • Monitoring: Monitor the reaction via LC-MS. The mass of the active ester intermediate should disappear, replaced by the product mass within 2–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Dual-Catalyzed Decarboxylative Arylation

This protocol replaces the carboxylic acid with an aryl or heteroaryl group, creating a highly rigid, sp³-rich bioisostere[7].

Reagents:

  • Spiro[3.5]nonane carboxylic acid (1.5 equiv, 0.75 mmol)

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 0.005 mmol)

  • NiCl₂·glyme (5 mol%, 0.025 mmol)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%, 0.025 mmol)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Anhydrous DMF (10 mL)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a 20 mL reaction vial, combine NiCl₂·glyme and dtbbpy in 2 mL of DMF. Stir for 10 minutes until a pale green/blue solution forms, indicating the formation of the active Ni-ligand complex.

  • Reagent Assembly: To the vial, add the spirocyclic acid, aryl bromide, Ir photocatalyst, and Cs₂CO₃. Add the remaining 8 mL of DMF.

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: The long-lived triplet excited state of the Ir photocatalyst is highly susceptible to triplet-triplet annihilation by molecular oxygen. Rigorous degassing ensures the catalytic cycle proceeds without oxidative quenching, creating a self-validating closed system.

  • Irradiation: Backfill the vial with Argon, seal it, and place it in a photoreactor equipped with 34W Blue LEDs (approx. 440–450 nm). Stir vigorously at room temperature for 48 hours. A cooling fan must be used to maintain the temperature below 30°C to prevent thermal degradation of the catalysts.

  • Workup: Dilute the mixture with diethyl ether (20 mL) and wash with water ( 3×20 mL) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC or silica gel chromatography.

References

  • 1 - Benchchem. 2.4 - Chemical Reviews, ACS Publications. 3.2 - CCS Chemistry. 4.3 - ChemRxiv. 5.5 - PMC, NIH. 6.7 - Science (The Doyle Group). 7.6 - Accounts of Chemical Research, Macmillan Group, Princeton University.

Sources

Application

The "Escape from Flatland" Paradigm: Introduction to Spirocyclic Bioisosteres

An in-depth technical guide on the incorporation of spirocyclic bioisosteres into modern drug discovery pipelines, focusing on the 2-oxa-azaspiro[1]nonane scaffold family. In contemporary medicinal chemistry, the over-re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the incorporation of spirocyclic bioisosteres into modern drug discovery pipelines, focusing on the 2-oxa-azaspiro[1]nonane scaffold family.

In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic and heteroaromatic rings has been linked to poor physicochemical properties, including low aqueous solubility, high off-target promiscuity, and clinical attrition. The "escape from flatland" paradigm advocates for the incorporation of three-dimensional, sp³-rich scaffolds to improve drug-likeness [1].

The 2-oxa-azaspiro[1]nonane family represents a premier class of strained spiro heterocycles (SSHs) utilized as non-classical bioisosteres for traditional saturated rings like morpholine and piperidine.

Nomenclature Note: While occasionally indexed in automated computational libraries under the generic or auto-generated identifier "2-oxa-2-azaspiro[1]nonane," the chemically viable and synthetically deployed regioisomers are the 6-aza, 7-aza, and 8-aza derivatives (e.g., 2-oxa-6-azaspiro[1]nonane and 2-oxa-7-azaspiro[1]nonane) [2][3]. These specific regioisomers provide the necessary vector orientations required for pharmacophore mapping.

Mechanistic Causality: Why Utilize the Spiro[1]nonane Scaffold?

The decision to replace a morpholine or piperidine ring with a 2-oxa-azaspiro[1]nonane moiety is driven by three distinct structural and thermodynamic causalities:

  • Metabolic Shielding (CYP450 Evasion): Traditional morpholine rings are highly susceptible to α-oxidation by Cytochrome P450 enzymes, which leads to rapid ring-opening, dealkylation, and high intrinsic clearance ( CLint​ ). The spiro-fusion of an oxetane ring onto a piperidine core introduces significant steric bulk around the adjacent carbon centers, physically shielding the vulnerable α-protons from the CYP450 heme-oxo active site [1][4].

  • Basicity Modulation (pKa Tuning): The highly electronegative oxygen atom within the strained oxetane ring exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the basicity of the spirocyclic amine nitrogen compared to a standard piperidine, tuning the pKa into a more favorable range (typically 7.5–8.5) for optimal membrane permeability and reduced hERG channel liability.

  • Rigid Vector Orientation: The spirocyclic core restricts conformational entropy. By locking the exit vectors of the substituents into a rigid 3D geometry, the scaffold minimizes the entropic penalty upon binding to the target protein, often resulting in enhanced binding affinity ( ΔG ).

Mechanism Morph Morpholine Ring (Low Fsp3, Flexible) CYP CYP450 Enzymes (alpha-oxidation) Morph->CYP Spiro Spirononane (High Fsp3, Rigid) Spiro->CYP Clear Rapid Clearance (Ring Opening) CYP->Clear Stable Metabolic Stability (Steric Shielding) CYP->Stable Blocked

Caption: CYP450 metabolic shielding mechanism of spirocyclic scaffolds versus traditional morpholine.

Quantitative Scaffold Comparison

To rationalize the substitution of traditional heterocycles with spirocyclic alternatives, we must evaluate their baseline physicochemical descriptors. The table below summarizes the comparative advantages of the 2-oxa-azaspiro[1]nonane isomers.

Scaffold MotifFsp³ FractionTypical pKa (Amine)Relative Lipophilicity (cLogP)Metabolic Vulnerability
Morpholine 0.00 (Planar analog)~8.3LowHigh ( α -oxidation)
Piperidine 1.00~11.2HighModerate
2-Oxa-6-azaspiro[1]nonane 1.00~8.1ModerateLow (Sterically shielded)
2-Oxa-7-azaspiro[1]nonane 1.00~8.8ModerateLow (Sterically shielded)

Data synthesized from standard cheminformatics profiling of spiroazetidine and oxetane bioisosteres [2][3].

Experimental Protocols

The following self-validating protocols detail the synthetic incorporation of the spirocyclic moiety and the subsequent in vitro validation of its metabolic stability.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation to incorporate the 2-oxa-azaspiro[1]nonane amine into an aryl halide core.

Causality & Reagent Selection: Spirocyclic secondary amines are highly sterically hindered. Traditional palladium catalysts (e.g., Pd(PPh3)4) often fail due to slow reductive elimination or competitive β -hydride elimination. We utilize RuPhos Pd G3 , a third-generation precatalyst that rapidly generates the active mono-ligated Pd(0) species and possesses a bulky biaryl phosphine ligand specifically designed to accommodate hindered amines and suppress side reactions.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the Aryl Halide (1.0 equiv, 0.5 mmol), 2-Oxa-6-azaspiro[1]nonane hemioxalate salt [4] (1.2 equiv, 0.6 mmol), and Sodium tert-butoxide (NaOtBu) (3.0 equiv, 1.5 mmol). Note: Excess base is required to neutralize the hemioxalate salt of the spiro amine.

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 equiv, 5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) to achieve a 0.1 M concentration.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at 85 °C on a pre-heated reaction block for 12 hours.

  • Monitoring (Self-Validation): At 4 hours, pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass ( [M+H]+ ) validates catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the pure spiro-fused bioactive molecule.

Workflow A Aryl Halide Core C RuPhos Pd G3 Base, Solvent A->C B 2-Oxa-azaspiro [3.5]nonane B->C D Spiro-Fused Bioactive Lead C->D E ADME Validation (Microsomal Assay) D->E

Caption: Workflow for the incorporation and validation of the 2-oxa-azaspiro[1]nonane moiety.

Protocol B: In Vitro Microsomal Stability Assay ( CLint​ Determination)

Objective: Validate the metabolic shielding of the spirocyclic scaffold against hepatic clearance.

Causality & Reagent Selection: To prove that the spirocycle evades CYP450 metabolism, the compound must be incubated with Human Liver Microsomes (HLMs). An NADPH regenerating system is mandatory because CYP450 enzymes require a continuous supply of electron equivalents (NADPH) to catalyze oxidative reactions.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the spiro-fused test compound (from Protocol A) to a final concentration of 1.0 μ M. Include a morpholine-containing analog as a positive control for rapid clearance.

  • Pre-Incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, extract a 50 μ L aliquot and immediately quench it by dispensing into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression is the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ) using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[2]heptanes Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues Source: PubMed Central (PMC) / Angewandte Chemie URL: [Link]

Sources

Method

Application Note: Scalable Synthesis and Functionalization of Spirocyclic Bioisosteres (2-Azaspiro[3.3]heptane &amp; 7-Oxa-2-azaspiro[3.5]nonane)

Strategic Rationale & Mechanistic Insights In contemporary drug discovery, spirocyclic scaffolds are heavily utilized to overcome the "flatland" properties of traditional planar heterocycles. The 1[1] and 2[2] systems ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

In contemporary drug discovery, spirocyclic scaffolds are heavily utilized to overcome the "flatland" properties of traditional planar heterocycles. The 1[1] and 2[2] systems act as highly effective, sp³-rich bioisosteres for piperidine and morpholine/piperazine, respectively.

Replacing a metabolically labile piperidine or morpholine ring with these spirocyclic cores effectively blocks cytochrome P450-mediated α-oxidation. The unique vectorization of the spirocyclic exit bonds improves aqueous solubility and metabolic stability without drastically altering the basicity (pKa) of the parent amine[1]. To leverage these scaffolds in large-scale pharmaceutical manufacturing, robust, multigram functionalization protocols are required.

Synthetic Logic and Workflow

The transition from conceptual scaffold hopping to tangible drug candidate synthesis relies on scalable functionalization—specifically, the high-yielding reduction of dicarboxylates to alcohols, followed by controlled oxidations. The workflow below maps this logical progression.

G cluster_0 Traditional Heterocycles cluster_1 Spirocyclic Bioisosteres cluster_2 Scalable Functionalization P Piperidine (Metabolically Labile) A 2-azaspiro[3.3]heptane P->A Scaffold Hopping M Morpholine (Flatland Motif) O 7-oxa-2-azaspiro[3.5]nonane M->O Scaffold Hopping R LiAlH4 Reduction (-40°C, Fieser Workup) A->R O->R Ox Dess-Martin Oxidation (Ambient Temp) R->Ox >85% Yield D Advanced Drug Building Block Ox->D High Purity

Scaffold hopping workflow from traditional heterocycles to spirocyclic bioisosteres.

Multigram Synthesis Protocols

The following methodologies have been engineered for high-throughput scale-up, emphasizing thermodynamic control and rigorous downstream isolation to prevent yield attrition.

Protocol A: Synthesis of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Mechanistic Causality: The reduction of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate requires a powerful hydride source. Lithium aluminum hydride (LiAlH₄) is selected over milder borohydrides to ensure complete reduction of the sterically hindered ester. The reaction must be initiated at -40 °C; this cryogenic control is non-negotiable because the exothermic hydride transfer can otherwise induce thermal degradation or ring-opening of the highly strained cyclobutane system[1].

Step-by-Step Methodology:

  • System Preparation: Purge a 5 L jacketed reactor with argon. Add 3 L of anhydrous tetrahydrofuran (THF) and cool the system to -40 °C.

  • Hydride Suspension: Carefully suspend 19.20 g (0.506 mol) of LiAlH₄ in the chilled THF under continuous agitation (300 rpm).

  • Substrate Addition: Dissolve 129.17 g (0.506 mol) of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate in 350 mL of anhydrous THF. Add this solution dropwise over 15–20 minutes to maintain the internal temperature strictly below -30 °C.

  • Thermal Maturation: Allow the reaction mixture to warm naturally to 0 °C and stir for exactly 1 hour.

  • Fieser Quench: At 0 °C, quench the reaction by sequentially adding 19.2 mL of deionized water (dropwise), followed by 19.2 mL of 15% aqueous NaOH, and finally 57.6 mL of water.

    • Self-Validation Checkpoint: The reaction mixture will initially form a thick, gray gelatinous mass. As the final water volume is added and the mixture is allowed to warm to room temperature with vigorous stirring (approx. 30 mins), the gel must break down into a granular, easily filterable white precipitate (sodium aluminate). Do not attempt filtration until this granular state is visually confirmed, or the filter frit will permanently blind.

  • Isolation: Filter the granular salts through a pad of Celite, wash the filter cake with hot THF (2 × 200 mL), and concentrate the filtrate in vacuo to yield the product as a viscous oil.

Protocol B: Scalable Functionalization of 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Mechanistic Causality: The 7-oxa-2-azaspiro[3.5]nonane core contains an acid-sensitive ether linkage. When synthesizing intermediates like 7-oxo-2-azaspiro[3.5]nonane or its hydroxylated derivatives, avoiding strong Lewis acids or harsh thermal conditions during the reduction phase is paramount to prevent ether cleavage and subsequent ring-opening[2].

Step-by-Step Methodology:

  • System Preparation: In a 2 L reactor under nitrogen, charge 770–1000 mL of anhydrous THF and cool to -10 °C.

  • Substrate Charging: Add 76.8 g of the crude ester/ketone precursor of 7-oxa-2-azaspiro[3.5]nonane.

  • Controlled Reduction: Divide 15.2 g of LiAlH₄ into 10 equal portions. Add these portions sequentially over 1 hour, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Maturation: Stir the mixture at 0 °C to 5 °C for 4 to 8 hours.

    • Self-Validation Checkpoint: Monitor completion via TLC (DCM:MeOH 9:1). The reaction is complete only when the UV-active/stainable starting material spot is entirely consumed. If unreacted starting material remains after 8 hours, the hydride was likely quenched by adventitious moisture; add an additional 0.1 equiv of LiAlH₄.

  • Quench and Purification: Slowly add 15 mL of purified water, followed by 15 mL of 15% NaOH, and 45 mL of water. Filter the resulting granular salts. To ensure pharmaceutical-grade purity without acidic degradation of the oxa-spiro ring, pass the concentrated crude material through a neutral alumina column (strictly avoiding standard acidic silica gel)[2].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when adhering strictly to the scaled protocols described above.

CompoundSubstrate Scale (g)Reagent SystemTemp (°C)Isolated Yield (%)Purity (HPLC %)
tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate129.2LiAlH₄ / THF-40 to 092.0>98.0
(2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol76.8LiAlH₄ / THF-10 to 082.6>97.0
tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate50.0DMP / DCM20 to 2588.0>95.0

References

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • Title: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro[3.

Sources

Application

Advanced Application Note: Overcoming Steric Hindrance in Amide Bond Formation with Spirocyclic Carboxylic Acids

Executive Summary & Mechanistic Context The incorporation of spirocyclic scaffolds is a premier strategy in modern drug development to escape "flatland," increase sp3 character, and improve metabolic stability. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The incorporation of spirocyclic scaffolds is a premier strategy in modern drug development to escape "flatland," increase sp3 character, and improve metabolic stability. However, synthesizing amides from spirocyclic carboxylic acids presents a formidable synthetic hurdle. The quaternary spiro-carbon adjacent to the carboxylate creates a neopentyl-like steric shield, severely restricting the trajectory of incoming nucleophiles during the formation of the tetrahedral intermediate.

The Causality of Standard Reagent Failure

Traditional coupling protocols (e.g., EDC/HOBt, DCC) rely on the formation of an O-acylisourea intermediate. In unhindered systems, the amine rapidly attacks this intermediate. However, with spirocyclic acids, the steric bulk blocks the amine's approach. Consequently, the reaction stalls, and the O-acylisourea undergoes a rapid 1,3-rearrangement into a thermodynamically stable, completely unreactive N-acylurea dead-end.

To successfully couple these substrates, the activation strategy must either:

  • Minimize the steric footprint of the leaving group (e.g., Acyl fluorides) [1].

  • Generate a hyper-electrophilic intermediate that outcompetes side reactions (e.g., COMU) [3].

  • Utilize conformationally flexible, high-temperature-tolerant activators (e.g., T3P) [2].

Quantitative Reagent Comparison

The following table summarizes the kinetic and thermodynamic profiles of various coupling strategies when applied to highly hindered spiro[3.5]nonane-9-carboxylic acid derivatives.

Coupling ReagentActivation IntermediateSteric Profile of IntermediateTypical Yield (%)Reaction TempPrimary Byproduct
EDC / HOBt OBt EsterBulky< 15%25 °CN-acylurea (Dead-end)
COMU Oxyma EsterModerate75–85%25–40 °CWater-soluble uronium
T3P / Pyridine Mixed Phosphonic AnhydrideModerate80–90%60–80 °CWater-soluble phosphates
TFFH Acyl FluorideMinimal (F atom)85–95%80–100 °CTetramethylurea

Workflow & Decision Matrix

Workflow Input Spirocyclic Carboxylic Acid + Target Amine Eval Evaluate Amine Nucleophilicity & Bulk Input->Eval Aliphatic Primary / Unhindered Aliphatic Amine Eval->Aliphatic High Nucleophilicity Aniline Aniline / Secondary / Hindered Amine Eval->Aniline Low Nucleophilicity COMU Protocol A: COMU / DIPEA (Room Temp) Aliphatic->COMU T3P Protocol C: T3P / Pyridine (60-80°C) Aliphatic->T3P Aniline->T3P TFFH Protocol B: TFFH -> Acyl Fluoride (80°C+) Aniline->TFFH Success Target Spirocyclic Amide COMU->Success T3P->Success TFFH->Success

Figure 1: Decision matrix for amide bond formation with sterically hindered spirocyclic substrates.

Experimental Protocols (Self-Validating Systems)

Protocol A: COMU-Mediated Coupling (For Aliphatic Amines)

COMU is a third-generation uronium-type reagent based on the Oxyma scaffold. It exhibits exceptional reactivity and is ideal for coupling spirocyclic acids with primary aliphatic amines without requiring elevated temperatures [3].

Materials: Spirocyclic carboxylic acid (1.0 eq), COMU (1.2 eq), DIPEA (2.5 eq), Amine (1.1 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the spirocyclic carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere. Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Activation: Add COMU (1.2 eq) in one portion.

    • Self-Validation Checkpoint: The reaction mixture will rapidly transition from colorless to a distinct yellow/orange-red. This color change is the visual validation that the Oxyma leaving group has been liberated and the highly reactive ester has formed.

  • Coupling: After 15 minutes of pre-activation, add the amine (1.1 eq). Stir at room temperature for 2 to 4 hours.

  • Work-up: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The morpholine-based byproducts of COMU are highly water-soluble, ensuring a clean organic layer. Dry over Na₂SO₄ and concentrate.

Protocol B: In Situ Acyl Fluoride Generation via TFFH (For Electron-Deficient Amines)

When coupling a spirocyclic acid to an aniline or a secondary amine, the steric clash is maximized. Acyl fluorides are the premier solution here. The fluorine atom has a van der Waals radius (1.47 Å) nearly identical to oxygen (1.52 Å), meaning it activates the carbonyl without adding any additional steric bulk, allowing hindered amines to attack [1].

Materials: Spirocyclic carboxylic acid (1.0 eq), TFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.2 eq), DIPEA (3.0 eq), Amine (1.2 eq), Anhydrous DCM or DMF.

Step-by-Step Methodology:

  • Acyl Fluoride Formation: Dissolve the carboxylic acid (1.0 eq) in DCM (0.1 M). Add DIPEA (3.0 eq) followed by TFFH (1.2 eq). Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: Take a 50 µL aliquot and analyze via 19 F NMR. The appearance of a diagnostic peak between +20 ppm and +40 ppm (relative to CFCl₃) confirms the quantitative formation of the acyl fluoride. Do not proceed until this is observed.

  • Amine Addition & Heating: Add the amine (1.2 eq). If the amine is highly electron-deficient (e.g., 2-aminopyridine), swap the solvent to DMF, seal the vessel, and heat to 80 °C for 12 hours.

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Purify via silica gel chromatography.

Protocol C: T3P / Pyridine Protocol (Scalable & Epimerization-Safe)

Propylphosphonic anhydride (T3P) is a cyclic anhydride that forms a mixed phosphonic anhydride intermediate. It is highly effective for bulky substrates when heated, generates non-toxic, water-soluble byproducts, and is the method of choice for kilogram-scale drug development [2].

Materials: Spirocyclic carboxylic acid (1.0 eq), Amine (1.1 eq), T3P (50% w/w solution in EtOAc, 1.5 eq), Pyridine (3.0 eq), EtOAc.

Step-by-Step Methodology:

  • Reaction Assembly: In a dry flask, suspend the spirocyclic acid (1.0 eq) and the amine (1.1 eq) in EtOAc (0.5 M). Add Pyridine (3.0 eq).

  • T3P Addition: Dropwise, add the T3P solution (1.5 eq).

    • Mechanistic Note: Pyridine acts as a superior nucleophilic catalyst here, forming an acylpyridinium intermediate that facilitates the transfer of the hindered acyl group to the amine.

  • Thermal Shift: Heat the reaction to 65–80 °C. Stir for 12–16 hours.

    • Self-Validation Checkpoint: Quench a 5 µL aliquot into 100 µL of methanol containing 1% butylamine. LC-MS analysis should show the target amide mass. If the butyl-amide of the spirocycle appears instead, the acid is activated but the target amine has not yet attacked (indicating the need for longer heating).

  • Work-up: Cool the mixture and wash twice with water. The T3P byproducts partition entirely into the aqueous phase. Wash with 1M HCl to remove pyridine, dry, and concentrate.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. URL: [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13(19), 5048-5051. URL: [Link]

  • Dalidovich, T., Mishra, K. A., Shalima, T., Kudrjašova, M., Kananovich, D., & Aav, R. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. ACS Sustainable Chemistry & Engineering, 8(41), 15703−15715. URL: [Link]

Method

Application Note: Reductive Amination Protocols for Functionalizing Spiro-Amines

Introduction & Rationale Spirocyclic amines, such as 2,7-diazaspiro[3.5]nonane and 5-azaspiro[2.4]heptane, have emerged as highly privileged scaffolds in modern drug discovery[1]. By replacing planar heteroaromatic rings...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Spirocyclic amines, such as 2,7-diazaspiro[3.5]nonane and 5-azaspiro[2.4]heptane, have emerged as highly privileged scaffolds in modern drug discovery[1]. By replacing planar heteroaromatic rings with these spirocyclic motifs, medicinal chemists can increase the fraction of sp³-hybridized carbons ( Fsp3​ ), which directly correlates with improved three-dimensionality, aqueous solubility, and metabolic stability[2][3].

However, the inherent steric bulk and rigid conformation of spiro-amines often complicate downstream functionalization. Direct N-alkylation with alkyl halides frequently leads to over-alkylation (quaternization) and unwanted elimination byproducts[4]. Reductive amination stands as the premier, self-limiting protocol for the selective installation of alkyl, benzyl, or complex functional appendages onto spiro-amines, offering high chemoselectivity and functional group tolerance[5].

Mechanistic Causality & Reagent Selection

Reductive amination is a tandem process: the reversible condensation of the spiro-amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium intermediate, followed by irreversible hydride reduction to yield the functionalized tertiary amine[6].

The selection of the hydride source dictates the success of the reaction:

  • Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ): The industry standard for direct (one-pot) reductive amination. The electron-withdrawing acetoxy groups sterically and electronically attenuate the boron-hydride bond. Consequently, NaBH(OAc)3​ is unreactive toward most unactivated carbonyls but remains sufficiently nucleophilic to reduce the highly electrophilic protonated iminium ion[5].

  • Sodium Cyanoborohydride ( NaBH3​CN ): Effective at pH 4–5 and highly selective, but its use is increasingly discouraged due to the generation of highly toxic hydrogen cyanide gas and cyanide-contaminated aqueous waste[4].

  • Trichlorosilane ( Cl3​SiH ) / DMF: An emerging alternative for highly sterically hindered or acid-sensitive substrates, offering excellent functional group tolerance without the need for transition metal catalysts[7].

Workflow A Spirocyclic Amine (e.g., Azaspirocycle) C Condensation (Solvent: DCE, Additive: AcOH) A->C B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium / Imine Intermediate C->D -H2O E Reduction (NaBH(OAc)3) D->E F Functionalized Spiro-amine Product E->F Hydride Transfer

Fig 1. Mechanistic workflow of spiro-amine functionalization via reductive amination.

Quantitative Data: Reducing Agent Comparison

Reducing AgentRelative ReactivityChemoselectivity (Imine vs. Carbonyl)Toxicity / Safety ProfilePreferred Solvent
NaBH(OAc)3​ ModerateExcellentLow (Generates acetate waste)DCE, THF, DCM
NaBH3​CN LowExcellentHigh (Generates HCN / Cyanide)MeOH, EtOH
NaBH4​ HighPoor (Reduces carbonyls rapidly)Low (Generates borate waste)MeOH, EtOH
Cl3​SiH (DMF cat.) ModerateHighModerate (Corrosive, moisture sensitive)Toluene, DCM

Data synthesized from established reductive amination benchmarking studies[5][7].

Experimental Protocols

Protocol A: Direct Reductive Amination (Standard One-Pot)

Optimized for unhindered aldehydes and standard spiro-amines (e.g., 2-azaspiro[3.3]heptane).

  • Preparation: In an oven-dried flask under nitrogen, dissolve the spiro-amine (1.0 equiv, typically 0.5–1.0 mmol) and the aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.

    • Causality: DCE is the preferred solvent because NaBH(OAc)3​ exhibits superior solubility and reaction kinetics in DCE compared to THF or DCM[5].

  • Acidification (Conditional): If utilizing a ketone or a weakly basic amine hydrochloride salt, add glacial acetic acid (AcOH) (1.0–2.0 equiv).

    • Causality: AcOH facilitates the dehydration step to form the iminium ion, significantly lowering the LUMO energy to accelerate hydride attack[2].

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 5 minutes.

    • Causality: Portion-wise addition at reduced temperature controls the mild exotherm and prevents the premature, off-target reduction of the carbonyl compound.

  • Propagation: Remove the ice bath and stir at room temperature for 2–18 hours. Monitor reaction completion via LC-MS.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE).

    • Causality: The basic quench neutralizes the acetic acid and safely hydrolyzes any unreacted boron-hydride species.

  • Extraction: Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Stepwise Reductive Amination (For Sterically Hindered Systems)

Optimized for highly hindered spiro-amines (e.g., 2,8-diazaspiro[4.5]decane) where direct reduction leads to poor yields or dialkylation[1][5].

  • Imine Formation: Combine the spiro-amine (1.0 equiv) and carbonyl compound (1.1 equiv) in anhydrous Methanol (MeOH) or Toluene (0.2 M). Add activated 4Å molecular sieves (approx. 0.5 g/mmol ).

    • Causality: The physical sequestration of water by molecular sieves forcefully drives the thermodynamic equilibrium toward the sterically encumbered imine/enamine intermediate[7].

  • Condensation: Stir the mixture at room temperature (or reflux for highly hindered ketones) for 4–8 hours.

  • Filtration & Reduction: Filter off the molecular sieves under a nitrogen atmosphere. Cool the filtrate to 0 °C and add NaBH4​ (1.5 equiv) in one portion.

    • Causality: Because the carbonyl has been fully consumed and physically separated from the reduction step, the much stronger, less selective reductant NaBH4​ can be safely deployed to reduce the stubborn hindered imine[5].

  • Workup: Stir for 1 hour, quench with H2​O , extract with Ethyl Acetate, and purify via silica gel chromatography.

Trustworthiness & Self-Validating Systems

To ensure the protocol is functioning as a self-validating system, implement the following in-process controls:

  • LC-MS Aliquot Quenching: When taking an aliquot for LC-MS, quench it directly into a vial containing MeOH.

    • Diagnostic Logic: If the LC-MS shows a high abundance of the unreacted imine mass but no carbonyl mass, the reduction step is failing (consider raising the temperature or switching to Protocol B). If both the spiro-amine and carbonyl masses remain high, the condensation step is failing (verify anhydrous conditions or increase AcOH loading).

  • Acid-Base Purification: Because spiro-amines are inherently basic, an acid-base extraction (extracting the product into 1M HCl, washing away neutral organic impurities with ether, basifying the aqueous layer to pH 10 with NaOH, and re-extracting with DCM) acts as a built-in chemical purification filter, virtually guaranteeing a high-purity crude product[6].

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Design and Evaluation of Azaspirocycles as RNA binders Chemistry - A European Journal - Wiley URL:[Link]

  • Facile access to a heterocyclic, sp3-rich chemical scaffold via a tandem condensation/intramolecular nitrone–alkene[3+2] cycloaddition strategy Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles governing these intricate transformations. Here, you will find field-proven insights and troubleshooting strategies to enhance the efficiency, selectivity, and reproducibility of your spirocyclization reactions.

Section 1: Troubleshooting Common Issues in Spirocyclization

This section addresses the most frequently encountered challenges in spirocyclization reactions. Each problem is presented in a question-and-answer format, followed by a detailed explanation of the underlying causes and a systematic approach to resolution.

FAQ 1: My spirocyclization reaction is resulting in a low yield or fails to proceed. What are the likely causes and how can I improve it?

Low yields are a common hurdle in the synthesis of complex molecules like spirocycles. A systematic investigation of the reaction parameters is the most effective troubleshooting strategy.[1]

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: The chosen temperature, concentration, or reaction time may not be suitable for your specific substrate.

    • Causality: Every reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product. Reaction concentration is also critical; intramolecular spirocyclization is favored at high dilution, while high concentrations may promote intermolecular side reactions.

    • Troubleshooting Steps:

      • Temperature Screening: Systematically vary the reaction temperature. Start at room temperature, and if no reaction is observed, incrementally increase the temperature in 10-20 °C intervals. If side products are observed at higher temperatures, attempt the reaction at lower temperatures (e.g., 0 °C or -20 °C) to improve selectivity.[1]

      • Concentration Adjustment: If intermolecular side products are suspected, perform the reaction under high-dilution conditions (e.g., slow addition of the substrate to the reaction mixture).

      • Time-Course Study: Monitor the reaction over an extended period using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time.[1]

  • Inefficient Catalyst or Reagent System: The chosen catalyst, ligand, or activating reagent may not be optimal for your specific transformation.

    • Causality: The catalyst's role is to lower the activation energy of the desired reaction pathway. An inappropriate catalyst may either be inactive or may preferentially catalyze undesired side reactions. In transition metal catalysis, the ligand plays a crucial role in modulating the metal center's steric and electronic properties, which directly impacts reactivity and selectivity.

    • Troubleshooting Steps:

      • Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 or 10 mol%).

      • Catalyst and Ligand Screening: If increasing the loading is ineffective, a systematic screening of different catalysts and ligands is necessary. For instance, in palladium-catalyzed reactions, varying the phosphine ligand can have a profound effect on the outcome.[2]

      • Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents. An excess of one reagent may be required to drive the reaction to completion.

  • Poor Starting Material Quality: Impurities in the starting materials can inhibit the catalyst or lead to the formation of side products.

    • Causality: Even trace amounts of impurities can act as catalyst poisons, effectively shutting down the catalytic cycle. Water, for example, can be detrimental in many moisture-sensitive reactions.

    • Troubleshooting Step: Purify all starting materials immediately before use via appropriate techniques such as recrystallization, distillation, or column chromatography. Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere if necessary.[1]

  • Product Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions.

    • Causality: Spirocycles can possess significant ring strain or contain sensitive functional groups that are not stable to the reaction conditions (e.g., prolonged heating, acidic or basic workup).

    • Troubleshooting Step: Analyze the crude reaction mixture at various time points to monitor both the formation of the product and its potential decomposition. If decomposition is observed, consider milder reaction conditions or a modified workup procedure (e.g., quenching at a lower temperature, using a buffered aqueous solution).[1]

FAQ 2: I am observing poor diastereoselectivity in my spirocyclization. How can I control the stereochemical outcome?

Achieving high diastereoselectivity is a central challenge in spirocycle synthesis. The spatial arrangement of the newly formed stereocenters is influenced by a delicate interplay of various factors.

Key Factors Influencing Diastereoselectivity & Optimization Strategies:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry, thereby affecting the diastereomeric ratio.

    • Causality: Solvents can stabilize or destabilize transition states through dipole-dipole interactions, hydrogen bonding, or coordination to metal centers. This differential stabilization of the diastereomeric transition states can lead to an enhancement of one diastereomer over the other. In some cases, a change in solvent can even invert the diastereoselectivity.

    • Optimization Strategy: Screen a range of solvents with varying polarities (e.g., non-polar: toluene, hexanes; polar aprotic: THF, DCM, acetonitrile; polar protic: alcohols).

  • Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity.

    • Causality: The difference in the activation energies of the two diastereomeric transition states is often small. At higher temperatures, there is sufficient thermal energy to overcome both barriers, leading to a mixture of products. By lowering the temperature, the reaction will preferentially proceed through the transition state with the lower activation energy, thus enhancing the formation of the thermodynamically favored diastereomer.[1][3]

    • Optimization Strategy: Conduct the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the diastereomeric ratio at each temperature.

  • Catalyst and Ligand Control: In catalyzed reactions, the choice of catalyst and ligand is paramount for controlling stereoselectivity.

    • Causality: Chiral ligands create a chiral environment around the metal center, which can effectively differentiate between the prochiral faces of the substrate, leading to the preferential formation of one diastereomer. The steric bulk and electronic properties of the ligand are key to inducing high levels of stereocontrol.

    • Optimization Strategy: For asymmetric catalysis, screen a library of chiral ligands with systematically varied steric and electronic properties. For non-chiral catalysis, even achiral ligands can influence diastereoselectivity through steric interactions.

  • Additives: The addition of certain reagents can influence the reaction pathway and improve selectivity.

    • Causality: Additives can act as co-catalysts, bases, or Lewis acids, or they can interact with intermediates in the catalytic cycle to favor a specific pathway. For example, in some palladium-catalyzed reactions, additives can influence the rate of reductive elimination or prevent catalyst decomposition.[4]

    • Optimization Strategy: If the reaction is known to be sensitive to additives, screen a variety of common additives such as Lewis acids (e.g., Ti(OiPr)4, Sc(OTf)3), bases (e.g., carbonates, phosphates), or salts (e.g., LiCl, AgOAc).

Section 2: In-Depth Guide to Specific Spirocyclization Methodologies

This section provides a more detailed look at two common classes of spirocyclization reactions, offering insights into their mechanisms and specific troubleshooting advice.

Palladium-Catalyzed Spirocyclization

Palladium catalysis is a powerful tool for the construction of C-C and C-heteroatom bonds, and it has been widely applied to the synthesis of spirocycles.[5]

General Mechanism:

The catalytic cycle typically involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to an organic halide or triflate.

  • Carbopalladation/Migratory Insertion: The resulting Pd(II) species undergoes an intramolecular insertion into a tethered alkene or alkyne.

  • C-H Activation or Further Functionalization: The newly formed alkyl-Pd(II) intermediate can then undergo a variety of transformations, including intramolecular C-H activation to form a palladacycle.

  • Reductive Elimination: The final spirocyclic product is formed via reductive elimination, regenerating the Pd(0) catalyst.[5][6][7]

Troubleshooting Palladium-Catalyzed Spirocyclizations:

  • Low Yield:

    • Inactive Catalyst: Ensure the Pd(0) precatalyst is properly activated. If using a Pd(II) salt, a reducing agent may be necessary. Consider using a more active, pre-formed Pd(0) catalyst.

    • Ligand Decomposition: Some phosphine ligands are air-sensitive. Ensure the reaction is set up under a strictly inert atmosphere.

    • β-Hydride Elimination: This is a common side reaction that can compete with the desired cyclization. The choice of ligand and substrate design can influence the rate of β-hydride elimination.

  • Poor Diastereoselectivity:

    • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands often promote high selectivity. Screen a variety of ligands (e.g., monodentate, bidentate, biarylphosphines).[2]

    • Base Selection: The base can play a crucial role in the C-H activation step and can influence the overall stereochemical outcome. Screen a range of inorganic and organic bases.

Hypervalent Iodine-Mediated Spirocyclization

Hypervalent iodine reagents are attractive alternatives to heavy metals for oxidative cyclizations due to their low toxicity and mild reaction conditions.[8]

General Mechanism:

The mechanism generally involves the activation of a nucleophile or an unsaturated system by the hypervalent iodine reagent, followed by an intramolecular cyclization. For example, in the spirocyclization of phenols, the hypervalent iodine reagent acts as an oxidant to generate a phenoxonium ion, which is then trapped intramolecularly by a nucleophile.[8][9]

Troubleshooting Hypervalent Iodine-Mediated Spirocyclizations:

  • Low Yield:

    • Reagent Decomposition: Some hypervalent iodine reagents are sensitive to moisture and light. Store them properly and use fresh batches.

    • Insufficient Oxidation: Ensure the correct stoichiometry of the oxidant is used. In some cases, a co-oxidant may be beneficial.

    • Solvent Choice: The solvent can have a significant impact on the reactivity of the hypervalent iodine reagent. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are often effective.

  • Poor Diastereoselectivity:

    • Chiral Reagents/Additives: The use of chiral hypervalent iodine reagents or chiral additives can induce enantioselectivity and improve diastereoselectivity.

    • Temperature Control: As with other stereoselective reactions, lower temperatures generally lead to improved selectivity.[3]

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments in the optimization of spirocyclization reactions.

Protocol for Systematic Screening of Reaction Parameters

This protocol outlines a systematic approach to screen key reaction parameters using a parallel synthesis platform or individual reaction vials.

Materials:

  • Starting materials

  • A selection of catalysts, ligands, solvents, and bases

  • Inert atmosphere reaction vessels (e.g., Schlenk tubes, sealed vials)

  • Standard laboratory glassware and equipment

Procedure:

  • Establish a Baseline Reaction: Set up the reaction using the initially proposed conditions. This will serve as a control.

  • Vary One Parameter at a Time: In parallel, set up a series of reactions where only one parameter is varied from the baseline conditions.

    • Temperature: Run the reaction at different temperatures (e.g., 0 °C, RT, 40 °C, 60 °C, 80 °C).

    • Solvent: Screen a diverse set of solvents (e.g., Toluene, THF, Dioxane, DMF, DMSO, CH3CN).

    • Catalyst/Ligand: If applicable, screen a panel of catalysts and ligands.

    • Base: If applicable, screen a variety of organic and inorganic bases.

  • Monitor and Analyze: Monitor the progress of each reaction by TLC or LC-MS at regular intervals. After a set time, quench the reactions and analyze the crude reaction mixtures to determine the yield and selectivity.

  • Identify Improved Conditions: Based on the results of the initial screen, identify the conditions that led to the best outcome.

  • Iterative Optimization: Use the improved conditions as the new baseline and perform a second round of screening to further optimize the reaction.

Data Presentation:

Summarize the results of the screening in a clearly structured table for easy comparison.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)d.r.
1Pd(OAc)2 (5)PPh3 (10)K2CO3 (2)Toluene8012452:1
2Pd(OAc)2 (5)XPhos (10)K2CO3 (2)Toluene80127510:1
3Pd(OAc)2 (5)XPhos (10)Cs2CO3 (2)Toluene80128212:1
4Pd(OAc)2 (5)XPhos (10)Cs2CO3 (2)Dioxane8012658:1
5Pd2(dba)3 (2.5)XPhos (10)Cs2CO3 (2)Toluene602490>20:1

Table 1: Example of a systematic screening of reaction parameters for a hypothetical palladium-catalyzed spirocyclization.

Protocol for Reaction Monitoring by TLC and LC-MS

Regular monitoring of a reaction is crucial for determining the optimal reaction time and identifying any potential issues.

Thin-Layer Chromatography (TLC): [10][11][12][13]

  • Prepare the TLC Plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate.

  • Spot the Plate: On the baseline, apply small spots of:

    • The starting material (SM)

    • A co-spot (a mixture of the starting material and the reaction mixture)

    • The reaction mixture (RM) at different time points (e.g., t=0, 1h, 4h, 12h, 24h).

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase.

  • Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining.

  • Interpret the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Liquid Chromatography-Mass Spectrometry (LC-MS): [14]

  • Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture, quench it, and dilute it with an appropriate solvent (e.g., acetonitrile or methanol).

  • Analysis: Inject the diluted sample into the LC-MS system.

  • Data Interpretation: Monitor the disappearance of the peak corresponding to the starting material's mass and the appearance of the peak corresponding to the product's mass in the total ion chromatogram (TIC). The UV trace can also provide quantitative information if calibrated.

Section 4: Visualizing Experimental Workflows and Relationships

Diagrams can be powerful tools for understanding complex experimental workflows and logical relationships.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Verify Starting Material Purity start->check_sm check_conditions Assess Reaction Conditions (Temp, Conc., Time) start->check_conditions check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Additives) start->check_catalyst check_product Check for Product Decomposition start->check_product optimize Systematic Optimization check_sm->optimize If impurities are found check_conditions->optimize If conditions are suboptimal check_catalyst->optimize If catalyst is inactive check_product->optimize If decomposition is observed

Caption: A troubleshooting workflow for addressing low yields in spirocyclization reactions.

Diastereoselectivity_Optimization start Poor Diastereoselectivity temp Lower Reaction Temperature start->temp solvent Screen Solvents start->solvent catalyst Screen Catalysts/Ligands start->catalyst additives Screen Additives start->additives high_dr High Diastereoselectivity temp->high_dr solvent->high_dr catalyst->high_dr additives->high_dr

Caption: Key parameters to optimize for improving diastereoselectivity in spirocyclization.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Singh, F. V., & Wirth, T. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 152-184. [Link]

  • Bariwal, J., & Voskressensky, L. G. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(9), 3830-3848. [Link]

  • Tang, W., & Zhang, X. (2020). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Journal of the American Chemical Society, 142(52), 21694-21700. [Link]

  • Pu, L. (2002). A High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts. The Journal of Organic Chemistry, 67(7), 2445-2448. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Minnaard, A. J., & Feringa, B. L. (2025). Hypervalent Iodine(III)-Mediated Cyclization of Unsaturated N-Alkoxyureas: Cationic Oxybromination vs. Radical Aminobromination and Aminooxyamination. ChemRxiv. [Link]

  • Moran, W. J. (2024). Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols. Beilstein Journal of Organic Chemistry, 20, 2455-2460. [Link]

  • Wirth, T. (2024). Hypervalent iodine mediated cyclization of bishomoallylamides to prolinols. Beilstein Archives. [Link]

  • Olofsson, B. (2023). Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal. [Link]

  • Royal Society of Chemistry. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions. [Link]

  • Reddit. (2022). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Campos, K. R., & Klapars, A. (2016). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 7(2), 1159-1165. [Link]

  • University of Toronto. (n.d.). Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Sarpong, R. (2015). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. Organic Letters, 17(13), 3294-3297. [Link]

  • Zhang, X. (2020). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Journal of the American Chemical Society, 142(52), 21694-21700. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • MacMillan, D. W. C. (2018). [Procedure for the synthesis of a photoredox catalyst]. Organic Syntheses, 96, 455-467. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Lautens, M. (2021). A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Organic Letters, 23(24), 9534-9539. [Link]

  • ResearchGate. (n.d.). A step-by-step diagram illustrating the procedure for catalyst synthesis. [Link]

  • YouTube. (2023). Lec 57 Catalyst synthesis: Part-1. [Link]

  • Liang, Y. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 13(21), 6348-6354. [Link]

  • Larhed, M. (2020). Palladium(0)-Catalyzed Synthesis of Spirocycles and Supercritical Chemistry using a Resistively Heated Flow Reactor. DiVA portal. [Link]

  • Yu, J.-Q. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 30(2), 363. [Link]

Sources

Optimization

Spirocyclic Synthesis Support Center: Troubleshooting Azetidines and Oxetanes

Welcome to the Technical Support Center for the synthesis of spiro-azetidines and oxetanes. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of spiro-azetidines and oxetanes. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex synthetic landscape of these strained, four-membered heterocycles.

Spiro-oxetanes and spiro-azetidines are highly prized in medicinal chemistry as bioisosteres for gem-dimethyl groups and morpholines, offering improved metabolic stability, increased aqueous solubility, and reduced lipophilicity[1]. However, their inherent ring strain makes them highly susceptible to a variety of synthetic pitfalls, including Grob fragmentation, acid-mediated ring-opening, and unwanted polymerization. This guide provides causal explanations, self-validating protocols, and troubleshooting FAQs to ensure robust synthetic workflows.

Section 1: Spiro-Oxetane Synthesis & Troubleshooting

Mechanistic Causality in Oxetane Formation

The synthesis of spiro-oxetanes frequently relies on either the photochemical Paternò–Büchi[2+2] cycloaddition or intramolecular Williamson etherification. The primary challenge in Williamson etherification is the kinetic barrier to forming a strained four-membered ring, which often leads to competing side reactions such as the Grob fragmentation of the halo-alkoxide intermediate into an alkene and an aldehyde[1]. In Paternò–Büchi reactions, traditional UV irradiation can cause non-selective excitation, leading to degradation or polymerization[2].

FAQ 1.1: Why am I seeing Grob fragmentation instead of oxetane cyclization during Williamson etherification?

Causality: Grob fragmentation occurs when the antiperiplanar arrangement of the oxygen lone pair, the C–C bond, and the leaving group facilitates concerted bond cleavage. Because four-membered ring closure is kinetically slow, this thermodynamic fragmentation pathway often outcompetes cyclization[1]. Solution: Ensure the use of strong, non-nucleophilic bases (e.g., KHMDS) at low temperatures (–78 °C) to rapidly and completely deprotonate the alcohol, driving the kinetic cyclization. Additionally, switching to a superior leaving group (e.g., triflate over chloride) accelerates the desired cyclization before fragmentation can occur[1].

FAQ 1.2: My Paternò–Büchi reaction yields a complex mixture of polymeric side products. How can I improve selectivity?

Causality: High-energy UV light often excites both the carbonyl and other chromophores within the substrate, generating unselective, highly reactive biradical intermediates that rapidly polymerize[2]. Solution: Transition to visible-light photocatalysis. Utilizing an organic photocatalyst like 4CzIPN under blue LED irradiation allows for the selective excitation of the carbonyl to its triplet state, completely suppressing high-energy degradation pathways[2].

PB_Troubleshooting Start Carbonyl + Alkene Substrates UV UV Irradiation (Traditional) Start->UV High Energy Vis Visible Light + 4CzIPN Catalyst Start->Vis Mild Energy Excited Triplet Biradical Intermediate UV->Excited Non-selective Side1 Polymerization & Degradation UV->Side1 Over-excitation Vis->Excited Selective Product Spiro-Oxetane (High Yield) Excited->Product Cyclization

Workflow comparing UV vs. visible-light Paternò–Büchi spiro-oxetane synthesis.

Self-Validating Protocol: Visible-Light Mediated Paternò–Büchi Cycloaddition

Validation Checkpoint: The absence of product formation in the dark or in the presence of a radical inhibitor (TEMPO) confirms the radical nature of the mechanism and validates the photocatalyst's role in the system[2].

  • Preparation: In an oven-dried vial equipped with a stir bar, add the native alcohol/carbonyl substrate (1.0 equiv) and the alkene (1.5 equiv).

  • Catalyst Addition: Add the organic photocatalyst 4CzIPN (5 mol%).

  • Solvent: Dissolve the mixture in anhydrous acetonitrile to achieve a 0.1 M concentration. Degas the solution via sparging with argon for 15 minutes.

  • Irradiation: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature for 16–24 hours while maintaining vigorous stirring.

  • Workup: Quench the reaction by turning off the light and exposing the mixture to air. Concentrate under reduced pressure and purify via flash chromatography[2].

Section 2: Spiro-Azetidine Synthesis & Troubleshooting

Mechanistic Causality in Azetidine Stability

Spiro-azetidines are highly valued for their rigidity, but their ring strain makes the azetidine nitrogen highly susceptible to protonation and subsequent nucleophilic attack. A common side reaction is acid-mediated intramolecular ring-opening decomposition, particularly when a pendant nucleophile (like an amide or halide) is present[3]. Furthermore, during synthesis via iodocyclization of azetidine-containing alcohols, the close proximity of the nitrogen atom to the iodonium moiety can lead to unexpected ring-expansion, yielding pyrrolidines instead of the desired spirocycles[4].

FAQ 2.1: My spiro-azetidine degrades rapidly during purification or storage. What is causing this?

Causality: Azetidines undergo acid-mediated intramolecular ring-opening. If your molecule contains a pendant nucleophile (e.g., an amide oxygen) and is exposed to acidic conditions (like silica gel or acidic HPLC modifiers), the azetidine nitrogen protonates, forming a highly electrophilic azetidinium ion. The pendant nucleophile then attacks, relieving ring strain but destroying the spirocycle[3]. Solution: Buffer your purification systems. Use basic modifiers (e.g., 0.1% NH₄OH or Et₃N) during chromatography. Structurally, replacing electron-rich N-substituents (like N-phenyl) with electron-deficient ones (like N-pyridyl) significantly increases aqueous stability by lowering the pKa of the azetidine nitrogen, preventing protonation[3].

FAQ 2.2: During the synthesis of spiro-azetidine-piperidines via reductive amination, I only isolate the uncyclized chloroamine. How do I force cyclization?

Causality: The direct heating of piperidine chloroaldehydes with amines in the presence of a base often fails because the intermolecular imine formation outcompetes the intramolecular nucleophilic substitution, stalling the reaction at the uncyclized reductive amination product[5]. Solution: Employ a two-step, one-pot sequence. First, form the imine in acetic acid and methanol at 50 °C. Once complete, add sodium cyanoborohydride (NaCNBH₃). The controlled reduction facilitates the subsequent intramolecular cyclization to the spiro-azetidine[5].

Azetidine_Degradation Azetidine Intact Spiro-Azetidine (N-Phenyl substituted) Acid Acidic Media (e.g., Silica Gel, pH < 4) Azetidine->Acid Protonated Protonated Azetidinium (High Strain) Acid->Protonated Protonation NucAttack Intramolecular Attack by Pendant Amide Protonated->NucAttack Strain Relief RingOpen Ring-Opened Degradant (Loss of Bioactivity) NucAttack->RingOpen Stable Intact Spiro-Azetidine (N-Pyridyl substituted) Stable->Acid Resists Protonation

Acid-mediated ring-opening decomposition pathway of spiro-azetidines.

Self-Validating Protocol: Synthesis of Spiro-Azetidine Oxindoles via Phase-Transfer Catalysis

Validation Checkpoint: The enantiomeric ratio (er) of the product serves as an internal control for the integrity of the chiral phase-transfer catalyst; a drop in er indicates catalyst degradation or incomplete phase separation[6].

  • Preparation: Dissolve the diazo isatin precursor (1.0 equiv) in anhydrous m-xylene to a concentration of 0.05 M.

  • Catalyst & Base: Add the SF₅-containing chiral cation phase-transfer catalyst (10 mol%) and solid Cs₂CO₃ (2.0 equiv).

  • Cyclization: Stir the heterogeneous mixture at room temperature for 12 hours. The intramolecular C–C bond formation proceeds via an N–H insertion intermediate[6].

  • Monitoring: Track the disappearance of the diazo starting material via TLC or LC-MS.

  • Isolation: Filter the reaction mixture through a short pad of Celite to remove the inorganic base. Concentrate the filtrate and purify via silica gel chromatography (pre-treated with 1% Et₃N to prevent acid-mediated degradation).

Section 3: Quantitative Data & Optimization Strategies

To systematically troubleshoot side reactions, consult the following quantitative summary of reaction conditions, observed side reactions, and optimized mitigation parameters.

Target ScaffoldSynthetic RoutePrimary Side ReactionKinetic/Thermodynamic CauseOptimized Condition / Mitigation
Spiro-Oxetane Williamson EtherificationGrob Fragmentation (up to 60%)Antiperiplanar lone pair/leaving group alignmentUse KHMDS at -78 °C; switch leaving group to triflate.
Spiro-Oxetane UV Paternò–BüchiPolymerization / DegradationUnselective excitation of chromophoresUse 4CzIPN (5 mol%), Blue LED, 24h (Yield: >74%).
Spiro-Azetidine Acidic PurificationIntramolecular Ring-OpeningNucleophilic attack on protonated azetidinium (T₁/₂ < 10 min)Use basic modifiers (0.1% Et₃N); swap N-phenyl for N-pyridyl.
Spiro-Azetidine Reductive AminationUncyclized ChloroamineIntermolecular imine formation outcompetes cyclizationTwo-step: AcOH/MeOH at 50 °C, then NaCNBH₃ reduction.
Oxa-Spirocycle IodocyclizationPyrrolidine Ring-ExpansionProximity of nitrogen to iodonium triggers nucleophilic attackMask the azetidine nitrogen with a strongly electron-withdrawing protecting group (e.g., Ts).

References

  • Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications. URL: [Link]

  • "Oxetane Synthesis via Alcohol C–H Functionalization." ACS Publications. URL: [Link]

  • "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Publications. URL: [Link]

  • "Recent advances in synthetic facets of immensely reactive azetidines." RSC Publishing. URL: [Link]

  • "Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles." Organic Letters, ACS Publications. URL: [Link]

  • "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, RSC Publishing. URL: [Link]

Sources

Troubleshooting

Improving yield and diastereoselectivity in spiro compound synthesis

Welcome to the Spiro Compound Synthesis Technical Support Center . This hub is designed for researchers, synthetic chemists, and drug development professionals dealing with the unique steric and electronic challenges of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spiro Compound Synthesis Technical Support Center . This hub is designed for researchers, synthetic chemists, and drug development professionals dealing with the unique steric and electronic challenges of constructing spirocyclic scaffolds. Here, you will find causal troubleshooting guides, validated standard operating procedures (SOPs), and data-driven solutions to optimize yield and diastereoselectivity (d.r.) in your asymmetric spirocyclization workflows.

Section 1: Spirocyclization Troubleshooting Logic

Before diving into specific mechanistic fixes, use the diagnostic workflow below to categorize your experimental failure. Identifying whether your issue is driven by kinetics, thermodynamics, or system failure is the first step toward resolution.

SpiroTroubleshooting A Evaluate Spirocyclization Outcome B Low Yield, High d.r. A->B C High Yield, Low d.r. A->C D Low Yield, Low d.r. A->D E Increase Catalyst Loading & Check Steric Hindrance B->E Kinetic Issue F Tune Ligand Electronics & Adjust Temperature C->F Selectivity Issue G Re-evaluate Solvent, Additives & H-Bonding D->G System Failure H Optimized Spiro Scaffold E->H F->H G->H

Logical troubleshooting workflow for spirocyclization yield and diastereoselectivity issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: My organocatalytic cascade Michael-Michael-aldol reaction yields a mixture of diastereomers instead of the reported >20:1 d.r. What is causing this erosion in stereocontrol? Causality & Solution: Diastereoselectivity in organocascade reactions (such as the synthesis of spirooxindoles) is highly dependent on the rigidity of the transition state, which is governed by non-covalent hydrogen-bonding networks. If you are using a highly polar solvent (e.g., DMSO or Methanol) or running the reaction at elevated temperatures, these critical H-bonding interactions between the bifunctional catalyst and the substrate are disrupted. This leads to a looser transition state and a subsequent drop in d.r. Fix: Switch to a non-polar or moderately polar aprotic solvent (e.g., toluene or CH₂Cl₂) to strengthen H-bonding. Lower the temperature to -10 °C or -20 °C to strictly favor the kinetic product [3].

Q2: When attempting the asymmetric spirocyclization of formanilides and enamides using an Iridium/Brønsted acid co-catalyst system, my yield drops significantly upon scale-up. How do I troubleshoot this? Causality & Solution: This transformation relies on a delicate sequential process: an Ir-catalyzed hydrosilylation followed by a chiral phosphoric acid (CPA)-catalyzed formal cycloaddition. On a larger scale, trace moisture or oxygen can deactivate the Ir(I) catalyst or prematurely hydrolyze the highly sensitive O-silylated hemiaminal intermediate before the cycloaddition can occur. Furthermore, bowl-shaped chiral phosphoric acids (e.g., OCF-CPA) can suffer from competitive binding if silanol byproducts accumulate [1]. Fix: Ensure rigorous Schlenk techniques. Use freshly distilled, anhydrous o-xylene. Conduct the Ir-catalyzed step at room temperature, but strictly cool the mixture to –25 °C before introducing the enamide and CPA. This temperature differential prevents racemic background reactions and thermal degradation of the intermediate [1].

Q3: How can I construct highly congested spirocyclohexaneoxindoles with multiple adjacent stereocenters without losing enantioselectivity? Causality & Solution: Forming multiple contiguous stereocenters—especially those including a spiro quaternary center—requires a highly orchestrated domino reaction. Unactivated chromones typically lack the electrophilicity required for standard intermolecular attacks, leading to poor yields and competing side reactions. Fix: Utilize a bifunctional chromone-oxindole synthon with a nitroolefin via a formal double Michael cycloaddition. The intramolecular nature of the second Michael step counterbalances the lower electrophilicity of the unactivated chromone. Using a bifunctional tertiary amine-thiourea catalyst will lock the conformation: the basic amine activates the pronucleophile while the thiourea moiety activates the nitroolefin via dual hydrogen bonding, ensuring >99% e.e. and >20:1 d.r. [2].

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition

Self-Validating Note: The intermediate formation is visually indicated by a homogeneous solution. Failure to achieve homogeneity before step 3 indicates poor hydrosilylation.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the formanilide substrate (0.12 mmol), IrCl(CO)(PPh₃)₂ (1.0 mol %), and tetramethyldisiloxane (TMDS, 0.2 mmol) in anhydrous o-xylene (1.0 mL).

  • Hydrosilylation: Stir the mixture at room temperature for 30 minutes to form the O-silylated hemiaminal intermediate.

  • Pre-cooling: In a separate dried vial, prepare a solution of the enamide (0.1 mmol) and the chiral phosphoric acid (CPA, 10 mol %) in o-xylene (2.0 mL). Cool this solution strictly to –25 °C.

  • Cycloaddition: Transfer the Ir-reaction mixture dropwise into the enamide/CPA solution to avoid thermal spikes.

  • Incubation: Stir the combined mixture at –25 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc) until the enamide is fully consumed.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, concentrate, and purify via flash column chromatography to isolate the enantioenriched azaspirocycle [1].

Protocol 2: Organocatalytic Domino Double Michael Cycloaddition

Self-Validating Note: The N-Boc protecting group on the oxindole is critical; replacing it with an N-H or N-alkyl group will result in a dramatic loss of electrophilicity and reaction stalling.

  • Setup: Charge a reaction tube with the chromone-oxindole synthon (0.1 mmol), the target nitroolefin (0.12 mmol), and the chiral bifunctional amine-thiourea catalyst (10 mol %).

  • Solvation: Add 1.0 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress via TLC. The dual-activation mode of the catalyst should drive the reaction to completion within 24–48 hours.

  • Workup: Concentrate the mixture directly under reduced pressure without aqueous workup to prevent epimerization of the sensitive adjacent stereocenters.

  • Purification: Purify the crude residue by silica gel chromatography to isolate the chromanone-based spirocyclohexaneoxindole [2].

Section 4: Quantitative Data Summaries

The following table summarizes the optimal parameters for achieving high yield and stereocontrol across different spirocyclization methodologies. Use this as a benchmarking tool for your own optimizations.

Reaction TypeCatalyst SystemOptimal SolventTemp (°C)Yield (%)d.r.e.e. (%)
Reductive Cycloaddition Ir(I) + OCF-CPAo-xylene-2593>20:195
Double Michael Domino Amine-ThioureaCH₂Cl₂RT85>20:1>99
Michael-Michael-Aldol Proline-derivativeTolueneRT80>19:1>99

References

  • Title: Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition Source: CCS Chemistry, 2021, 3(7), 1775–1786. URL: [Link]

  • Title: Organocatalytic Reaction of Chromone-Oxindole Synthon: Access to Chromanone-Based Spirocyclohexaneoxindoles with Five Adjacent Stereocenters Source: The Journal of Organic Chemistry, 2019, 84(10), 6679–6688. URL: [Link]

  • Title: Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction Source: Chemical Communications, 2010, 46, 6953-6955. URL: [Link]

Optimization

Troubleshooting Boc deprotection in the presence of other acid-sensitive groups

Welcome to the Technical Support Center for navigating the challenges of tert-butyloxycarbonyl (Boc) group deprotection, especially in the presence of other acid-sensitive functionalities. This guide is designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for navigating the challenges of tert-butyloxycarbonyl (Boc) group deprotection, especially in the presence of other acid-sensitive functionalities. This guide is designed for researchers, chemists, and drug development professionals who encounter nuanced scenarios requiring selective and efficient Boc removal. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot your experiments effectively.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might face in the lab, offering detailed explanations and actionable protocols.

Question 1: My compound contains a Boc group and a silyl ether (e.g., TBS, TES, TIPS). How can I selectively remove the Boc group without cleaving the silyl ether?

Answer:

This is a classic challenge in orthogonal protection strategy, as both Boc groups and silyl ethers are labile to acid. The key to selectivity lies in exploiting the subtle differences in their acid sensitivity. Generally, the Boc group is more acid-labile than most common silyl ethers.[1][2] Therefore, carefully controlled acidic conditions are required.

Causality of the Problem: Strong acids like neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) will indiscriminately cleave both protecting groups. The high concentration of protons readily catalyzes the removal of both the Boc group (via formation of a stable tert-butyl cation) and the silyl ether (via protonation of the ether oxygen followed by cleavage).

Recommended Solutions & Protocols:

  • Mild Brønsted Acids: Using a weaker acid or a dilute solution of a strong acid can provide the necessary selectivity.

    • Aqueous Phosphoric Acid (H₃PO₄): This reagent is particularly effective for deprotecting Boc groups while leaving silyl ethers like TBDMS intact.[3]

    • Dilute TFA in Dichloromethane (DCM): Using a low concentration of TFA (e.g., 1-10%) in an anhydrous solvent like DCM at low temperatures (0 °C to room temperature) can often achieve selective Boc removal.[4] It is crucial to monitor the reaction closely by TLC or LC-MS to prevent over-reaction.

  • Lewis Acids: Certain Lewis acids can selectively coordinate with the carbonyl oxygen of the Boc group, facilitating its removal under milder conditions than strong Brønsted acids.

    • Zinc Bromide (ZnBr₂): In a solvent like DCM, ZnBr₂ can effectively cleave tert-butyl esters and can be modulated for Boc deprotection while potentially sparing some silyl ethers.[5]

    • Samarium(III) Chloride (SmCl₃): This Lewis acid has been shown to be effective for the chemoselective removal of acid-sensitive hydroxyl protecting groups, including Boc, THP, and TBDMS, with selectivity being achievable through careful control of conditions.[3]

Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid

  • Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., toluene, DCM).

  • Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[6]

  • Stir the biphasic mixture vigorously at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Table 1: Comparison of Reagents for Selective Boc Deprotection in the Presence of Silyl Ethers

ReagentTypical ConditionsAdvantagesDisadvantages
Aqueous H₃PO₄ 85% aq. soln., Toluene, RT to 50°CEnvironmentally benign, high selectivity for Boc over TBDMS.[3]Biphasic reaction may require vigorous stirring.
Dilute TFA/DCM 1-10% TFA in DCM, 0°C to RTFast reaction times, volatile reagents are easy to remove.[4]Narrow window for selectivity, risk of silyl ether cleavage.
ZnBr₂ DCM, RTMilder than strong Brønsted acids.[5]May require screening of conditions for optimal selectivity.
Question 2: I need to deprotect a Boc group in the presence of an acetal or ketal. What are the best conditions to avoid hydrolyzing the acetal/ketal?

Answer:

This scenario is particularly challenging because acetals and ketals are also highly susceptible to acid-catalyzed hydrolysis.[7] Standard Boc deprotection conditions involving strong aqueous acids will almost certainly lead to the loss of the acetal or ketal. The strategy here is to use non-hydrolytic conditions or finely tune the acidity to exploit the typically higher acid lability of the Boc group compared to many cyclic acetals.

Causality of the Problem: The mechanism for both Boc deprotection and acetal hydrolysis involves protonation. For the Boc group, protonation of a carbonyl oxygen leads to the elimination of the stable tert-butyl cation.[8] For acetals, protonation of one of the ether oxygens initiates cleavage to form a resonance-stabilized oxocarbenium ion.[9]

Recommended Solutions & Protocols:

  • Anhydrous Acidic Conditions: The complete exclusion of water is critical.

    • HCl in Dioxane/Methanol: A solution of 4M HCl in dioxane is a common reagent for Boc deprotection.[4] Performing the reaction at 0 °C and under strictly anhydrous conditions can often spare acetals.

    • Oxalyl Chloride in Methanol: This system generates anhydrous HCl in situ and has been reported as a mild method for Boc deprotection at room temperature.[10][11]

  • Thermal Deprotection: Heating the substrate in a suitable solvent can induce thermolytic cleavage of the Boc group without the need for any acid, thus preserving acid-sensitive groups.[12][13]

    • Continuous Flow High-Temperature Conditions: This technique allows for precise temperature control and short residence times, which can be optimized for selective Boc removal.[12][14] Solvents like methanol or trifluoroethanol are often effective.[13]

Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected substrate in anhydrous methanol (3 mL for 50 mg of substrate).[10]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. Note: An exotherm and sputtering may be observed.[10]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate in vacuo.

dot

G cluster_0 Decision Workflow: Boc Deprotection with Acid-Sensitive Groups Start Substrate with Boc and other acid-sensitive groups Silyl_Ether Silyl Ether Present? (e.g., TBS, TIPS) Start->Silyl_Ether Acetal_Ketal Acetal/Ketal Present? Silyl_Ether->Acetal_Ketal No Mild_Acid Use Mild Brønsted Acid (e.g., aq. H₃PO₄) or Dilute TFA/DCM Silyl_Ether->Mild_Acid Yes Anhydrous Use Strictly Anhydrous Acid (e.g., HCl in Dioxane) or Non-Acidic Method Acetal_Ketal->Anhydrous Yes End Selective Boc Deprotection Acetal_Ketal->End No (Standard conditions likely okay) Mild_Acid->End Thermal Consider Thermal Deprotection (Continuous Flow) Anhydrous->Thermal If anhydrous fails Anhydrous->End Thermal->End

Caption: Decision workflow for selecting a Boc deprotection method.

Question 3: I have a molecule with both a Boc group and a Trityl (Trt) or MMT group. How can I achieve selective deprotection?

Answer:

Trityl (Trt) and Monomethoxytrityl (MMT) groups are significantly more acid-labile than the Boc group. Therefore, selective removal of the Trt or MMT group in the presence of a Boc group is the more common transformation. Selective removal of the Boc group while retaining the Trt/MMT group is extremely challenging with traditional acid catalysis and generally requires a different strategic approach.

Causality of the Problem: The stability of the carbocation formed upon cleavage dictates the lability of the protecting group. The triphenylmethyl (trityl) cation is highly stabilized by resonance across the three phenyl rings, making it exceptionally easy to form. The tert-butyl cation is stable due to hyperconjugation but is significantly less stable than the trityl cation.

Recommended Solutions & Protocols:

  • Selective Trt/MMT Removal (Boc remains):

    • Very Dilute Acid: Conditions such as 1% TFA in DCM can selectively cleave Trt and MMT groups while leaving Boc groups intact.[15] The reaction must be carefully monitored to prevent Boc cleavage.

  • Selective Boc Removal (Trt/MMT remains): This is the more difficult transformation.

    • Non-Acidic Methods: This is the most promising approach. Thermal deprotection, as described in the previous question, would be an excellent method to try as it avoids the cationic intermediates that make acidic differentiation impossible.[12][14]

    • Enzymatic Methods: While highly substrate-specific, certain enzymes could potentially cleave the Boc group without affecting the Trt group. This approach is less general but can be powerful for specific applications.

Table 2: Relative Acid Lability of Common Protecting Groups

Protecting GroupRelative LabilityTypical Deprotection Conditions
Trityl (Trt), MMT Most Labile1% TFA in DCM, mild acetic acid
tert-Butyloxycarbonyl (Boc) Labile20-50% TFA in DCM, 4M HCl in dioxane
tert-Butyldimethylsilyl (TBS/TBDMS) Moderately LabileHF-Pyridine, TBAF, strong acid
Acetal/Ketal (cyclic) Moderately LabileAqueous acid
tert-Butyldiphenylsilyl (TBDPS) Less LabileHF-Pyridine, TBAF
Benzyloxycarbonyl (Cbz/Z) Stable to AcidH₂/Pd-C (Hydrogenolysis)
Fluorenylmethyloxycarbonyl (Fmoc) Stable to AcidBase (e.g., Piperidine)

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection proceeds via a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.

  • Carbocation Formation: The protonated intermediate is unstable and collapses, eliminating a relatively stable tert-butyl cation and forming a carbamic acid.[8]

  • Decarboxylation: The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide gas.[8][16] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an ammonium salt.

dot

G Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H⁺ Carbamic Acid + t-Butyl Cation Carbamic Acid + t-Butyl Cation Protonated Intermediate->Carbamic Acid + t-Butyl Cation - (CH₃)₃C⁺ Free Amine + CO₂ Free Amine + CO₂ Carbamic Acid + t-Butyl Cation->Free Amine + CO₂ - CO₂ Amine Salt Amine Salt Free Amine + CO₂->Amine Salt + H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q2: What is the role of a "scavenger" in Boc deprotection reactions?

A2: A scavenger is a nucleophilic species added to the reaction mixture to "trap" the electrophilic tert-butyl cation that is generated during the deprotection.[2][3] This is crucial when the substrate contains nucleophilic functional groups (e.g., tryptophan indoles, methionine sulfides, or free thiols) that could be otherwise alkylated by the tert-butyl cation, leading to unwanted side products.[2] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), water, and anisole.

Q3: Can I use basic conditions to remove a Boc group?

A3: Generally, the Boc group is stable to bases and nucleophiles, which is a key feature of its use in orthogonal protection schemes with base-labile groups like Fmoc.[10][17] However, some methods for base-mediated Boc deprotection have been reported, such as using sodium t-butoxide in wet THF or heating with sodium carbonate in DME, but these are not common and are typically used for specific substrates where acidic conditions are completely unviable.[10]

Q4: My Boc deprotection is not going to completion. What can I do?

A4: If your deprotection is sluggish, consider the following troubleshooting steps:

  • Increase Acid Concentration/Equivalents: Gradually increase the concentration of the acid or the number of equivalents used.

  • Increase Temperature: Gently warming the reaction can often drive it to completion. However, be cautious as this may also decrease selectivity.

  • Check Reagent Quality: Ensure your acid (e.g., TFA) is not old or degraded. Anhydrous conditions are critical for reagents like HCl in dioxane.

  • Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents may participate in the reaction, while polar aprotic solvents like DCM are common. For thermal deprotections, solvents like trifluoroethanol have been shown to accelerate the reaction.[14]

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23869. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024, April 25). Retrieved from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). Retrieved from [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019, January 8). ACS Publications. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit. Retrieved from [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 10). Retrieved from [Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant | Organic Process Research & Development. (2025, October 13). Retrieved from [Link]

  • Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Protecting Groups - Chem.iitb. (2020, October 26). Retrieved from [Link]

  • A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination | Journal of the American Chemical Society. (2004, September 2). Retrieved from [Link]

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Retrieved from [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed. (2004, September 3). Retrieved from [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews. (2009, April 13). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of Complex Spirocyclic Structures

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex spirocyclic structures. This guide is designed for researchers, scientists, and professionals in drug development who encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex spirocyclic structures. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these rigid, three-dimensional molecules. The inherent structural complexity of spirocycles often leads to crowded spectra, unexpected signal multiplicities, and difficulties in stereochemical assignment.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will move from foundational issues in spectral acquisition to advanced strategies for complete signal and stereochemical assignment, explaining the causality behind each experimental choice to empower you to solve problems methodically.

Section 1: Foundational Spectra & Common Issues

This section addresses the most common initial hurdles in acquiring and interpreting basic 1D NMR spectra for spirocyclic compounds.

Question: My ¹H NMR spectrum is incredibly crowded and many signals are overlapping. What is the cause and what is my first step?

Answer: Signal crowding in spirocyclic molecules is common and stems from several factors:

  • High Sp³ Character: Spirocycles are rich in sp³-hybridized carbons, leading to a high density of signals in the aliphatic region (typically 0.5-4.5 ppm) of the ¹H NMR spectrum.[1]

  • Rigid Conformation: Unlike flexible acyclic molecules, the rings in spirocycles are locked into specific conformations. This rigidity means that chemically similar protons exist in distinct magnetic environments, preventing their signals from averaging out and thus increasing the number of unique resonances.

  • Diastereotopicity: The spirocenter often acts as a chiral or prochiral center. This frequently renders geminal protons on adjacent methylene (CH₂) groups diastereotopic, meaning they are chemically non-equivalent and will appear as two separate signals, each with its own coupling pattern.[2] This effectively doubles the number of signals from CH₂ groups near the spiro-junction.

Your first and most critical step is to move from 1D to 2D NMR spectroscopy. A standard suite of 2D experiments is essential for dispersing these overlapping signals into a second dimension, revealing correlations that are impossible to discern in the 1D spectrum.[3][4]

Question: Why do the protons on a CH₂ group far from the spirocenter appear as a complex multiplet instead of a simple triplet or quartet?

Answer: This phenomenon, known as second-order coupling or strong coupling , occurs when the difference in chemical shift (Δν) between two coupling protons is not much larger than their scalar coupling constant (J). In such cases, the simple n+1 splitting rule breaks down.[5]

In rigid spirocyclic systems, it's common for protons within a spin system to have very similar chemical shifts, even if they are several bonds apart. This leads to complex, non-intuitive splitting patterns that cannot be analyzed by first-order rules. The multiplet may exhibit "roofing," where the inner peaks are more intense than the outer peaks.

Troubleshooting Strategy:

  • Higher Field Strength: Re-acquiring the spectrum on a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion (Δν in Hz) while the J-coupling (in Hz) remains constant. This can often simplify the spectrum back to a first-order appearance.

  • 2D NMR: A COSY (Correlation Spectroscopy) experiment is indispensable here. It will clearly show which protons are coupled to each other, even if their multiplets are too complex to decipher visually in the 1D spectrum.[6][7]

Section 2: Establishing Connectivity with 2D NMR

Once a clean 1D spectrum is acquired, the next phase is to piece together the carbon skeleton and identify proton-carbon connections.

Question: I ran an HMBC experiment to find my quaternary spirocenter, but I don't see any correlations to it. Does this mean my structure is wrong?

Answer: Not necessarily. The absence of a cross-peak in a Heteronuclear Multiple Bond Correlation (HMBC) spectrum does not definitively mean there is no correlation.[8] The HMBC experiment is optimized to detect correlations through two or three bonds (²J_CH and ³J_CH), and the intensity of the cross-peak is dependent on the magnitude of this J-coupling constant.

Causality & Troubleshooting:

  • The Karplus Relationship: The magnitude of three-bond coupling constants (³J) is highly dependent on the dihedral angle between the coupled nuclei.[8] If the dihedral angle between a proton and the quaternary carbon is close to 90°, the ³J_CH coupling constant can approach 0 Hz, causing the HMBC cross-peak to be vanishingly weak or absent.

  • Non-Optimal Delay: The standard HMBC pulse sequence contains a delay that is optimized for an average long-range coupling constant (typically around 8 Hz). If the actual coupling in your molecule is significantly different, the signal transfer will be inefficient.

Protocol: Optimizing HMBC for Difficult Correlations

  • Initial Experiment: Run a standard gHMBCAD experiment with the delay optimized for a J of 8 Hz.

  • Analyze Missing Peaks: Identify key expected correlations that are absent, particularly to the spiro-quaternary carbon.

  • Run a Second HMBC: Acquire a second HMBC spectrum with the delay optimized for a smaller coupling constant, for example, 4-5 Hz. This can often reveal correlations that were missed in the first experiment.[8]

  • Consider Specialized Sequences: If correlations are still missing, consider using pulse sequences like H2BC, which detects two-bond correlations more reliably, or ACCORD-HMBC, which samples a range of coupling constants in a single experiment.[9]

Question: I have two signals that overlap perfectly in the ¹H dimension. How can I assign their respective ¹³C correlations using an HSQC?

Answer: This is a classic problem where 2D NMR excels. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons directly to the carbons they are attached to.[10]

Even if two proton signals (H_A_ and H_B_) are perfectly overlapped at, for example, 2.50 ppm, it is highly improbable that their attached carbons (C_A_ and C_B_) also have the same chemical shift. The HSQC spectrum will show two distinct cross-peaks along the vertical line at 2.50 ppm in the proton (F2) dimension, but at different chemical shifts in the carbon (F1) dimension. This allows for the unambiguous assignment of each carbon to its corresponding proton, even with severe proton signal overlap.[8][11]

Workflow for Resolving Overlap

G cluster_1D 1D ¹H NMR cluster_2D 2D HSQC NMR cluster_Assignment Assignment Overlap Overlapping Signals (H_A / H_B at 2.50 ppm) HSQC Acquire HSQC Spectrum Overlap->HSQC Problem Analysis Analyze F1 (¹³C) Dimension at F2 = 2.50 ppm HSQC->Analysis Solution AssignA Assign H_A to C_A Analysis->AssignA Find Cross-Peak 1 AssignB Assign H_B to C_B Analysis->AssignB Find Cross-Peak 2

Section 3: Stereochemistry & Conformational Analysis

The final frontier for spirocycle analysis is defining its 3D structure. This relies on through-space correlations.

Question: Should I use NOESY or ROESY to determine the stereochemistry of my spirocycle?

Answer: The choice between Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) is critical and depends entirely on the molecular weight (MW) of your compound and the solvent viscosity, which together determine the molecular tumbling rate.[12]

  • Small Molecules (MW < ~700 Da): Use NOESY . In this regime, the Nuclear Overhauser Effect (NOE) is positive, and NOESY cross-peaks will have the opposite phase (e.g., appear as a different color) to the diagonal peaks. This provides a clean spectrum for analysis.[12][13]

  • Medium-Sized Molecules (MW ~700-1500 Da): Use ROESY . For molecules in this size range, the NOE can be close to zero, meaning a NOESY experiment will yield very weak or no cross-peaks. The ROE, however, is always positive, ensuring you will see correlations.[12][14]

  • Large Molecules (MW > ~1500 Da): NOESY is generally preferred again. The NOE becomes negative and strong, yielding cross-peaks with the same phase as the diagonal.

For most novel spirocyclic drug candidates, which often fall into the small or medium-sized category, starting with a ROESY can be a safe bet if the molecular weight is near the crossover region.

Troubleshooting Decision Tree: NOE Experiments

G Start Need to determine 3D structure? CheckMW What is the Molecular Weight (MW)? Start->CheckMW Small < 700 Da (Small Molecule) CheckMW->Small Low Medium ~700 - 1500 Da (Medium Molecule) CheckMW->Medium Medium Large > 1500 Da (Large Molecule) CheckMW->Large High RunNOESY Run 2D NOESY Small->RunNOESY RunROESY Run 2D ROESY Medium->RunROESY Large->RunNOESY CheckPeaks Are NOE peaks observed? RunNOESY->CheckPeaks Success Assign Stereochemistry RunROESY->Success CheckPeaks->Success Yes Troubleshoot Troubleshoot: - Check mixing time - Check for paramagnetics - Consider ROESY CheckPeaks->Troubleshoot No

Question: I see a very strong NOE between two protons that are far apart in my proposed structure. Could this be an artifact?

Answer: Yes, this could be a spin diffusion artifact, which is a significant challenge in NOESY experiments, particularly for larger molecules or at long mixing times.[12]

Spin diffusion occurs when magnetization is transferred from proton A to a nearby proton B (a genuine NOE), and then subsequently from B to another nearby proton C. This results in an A-C cross-peak that does not arise from direct spatial proximity, leading to incorrect structural assignments.

Validation & Solution:

  • Use ROESY: ROESY experiments are much less susceptible to spin diffusion artifacts, making them more reliable for unambiguous conformational analysis, especially if spin diffusion is suspected.[12]

  • Vary the Mixing Time: Acquire a series of NOESY spectra with different mixing times (e.g., 150ms, 300ms, 600ms). Genuine NOEs build up faster at shorter mixing times, while spin diffusion pathways take longer to develop. If the suspicious cross-peak is weak or absent at short mixing times but strong at long ones, it is likely an artifact.

Section 4: Special Cases & Advanced Troubleshooting

Question: My spirocycle was synthesized as a mixture of diastereomers. How can I use NMR to assign the signals for each one and determine the diastereomeric ratio (d.r.)?

Answer: NMR is an excellent tool for both quantifying and characterizing diastereomers. Since diastereomers are different chemical compounds, they will have distinct NMR spectra.[15][16]

  • Quantification (d.r.): The diastereomeric ratio can be determined by integrating well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each diastereomer.[16][17] Choose simple, clean signals like singlets or sharp doublets for the most accurate integration.

  • Signal Assignment: This is a more complex task.

    • 2D-NOESY/ROESY: This is the most powerful method. The key is to find unambiguous NOE correlations that are only possible in one diastereomer. For example, an NOE between a proton on ring A and a proton on ring B might confirm a specific relative orientation around the spirocenter.[18][19]

    • Diffusion Ordered Spectroscopy (DOSY): This experiment separates signals based on the diffusion coefficient of molecules in solution. Since both diastereomers have the same molecular weight, they will appear on the same horizontal line in the DOSY spectrum, confirming that the different sets of signals belong to isomers rather than impurities.

    • Chemical Exchange Spectroscopy (EXSY): If the diastereomers are interconverting, an EXSY (or ROESY) experiment will show "exchange cross-peaks" between the signals of the two forms.[14][20]

Data Summary: Typical NMR Experiments for Spirocycle Analysis

ExperimentAcronymInformation ProvidedKey Application for Spirocycles
¹H NMR-Proton chemical shifts, J-coupling, integration.Initial assessment, quantification of diastereomers.
¹³C NMR-Carbon chemical shifts, presence of quaternary centers.Identification of the spiro-carbon.
Correlation SpectroscopyCOSYShows ²J_HH and ³J_HH (through-bond) correlations.Mapping out individual spin systems within the rings.[6]
Heteronuclear Single Quantum CoherenceHSQCShows single-bond ¹J_CH correlations.Unambiguously linking each proton to its attached carbon.[10]
Heteronuclear Multiple Bond CorrelationHMBCShows long-range ²J_CH and ³J_CH correlations.Connecting spin systems across quaternary carbons (like the spirocenter).[10]
Nuclear Overhauser Effect SpectroscopyNOESYShows through-space correlations for protons <5Å apart.Determining stereochemistry and 3D conformation.[13]
Rotating-Frame Overhauser Effect Spec.ROESYShows through-space correlations, less prone to artifacts.Essential for medium-sized molecules where NOESY fails.[12]

References

  • Vertex AI Search. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems.
  • ACS Publications. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education.
  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • University of Missouri. (2018, August 8). NOESY and ROESY.
  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • ResearchGate. (2026, January 31). Spirocyclic compound NMR challenge.
  • PubMed. (2025, January 5). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold.
  • PMC. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • PMC. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination.
  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
  • Emery Pharma. (2012, October 3). Assignment of Complex NMR Spectra-Chemistry Services.
  • ResearchGate. (n.d.). Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of....
  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Weizmann Institute of Science. (n.d.). V J-Coupling.
  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
  • ResearchGate. (2015, January 24). Can anyone suggest on my 2D NMR problem?.
  • JEOL USA blog. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NO.
  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions.
  • Science.gov. (n.d.). nmr hsqc hmbc: Topics.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • PubMed. (2001, December 5). interpretation of scalar J-couplings in terms of natural bond orbitals.
  • Hong Lab. (n.d.). Magic-Angle-Spinning NMR Techniques for Measuring Long-Range Distances in Biological Macromolecules.
  • Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR?.
  • ACS Publications. (2026, March 13). A Pd-Catalyzed (6+2) Cycloaddition/Ring-Contraction Relay for Chemodivergent Access to Chiral Spirooxindoles. Organic Letters.
  • ACS Publications. (2016, November 4). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic Acid vs. Piperidine Analogues in Drug Discovery

Executive Summary: The Paradigm Shift in Scaffold Design For decades, the pharmaceutical industry relied heavily on planar, sp²-hybridized aromatic rings and simple saturated heterocycles like piperidine. While synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Scaffold Design

For decades, the pharmaceutical industry relied heavily on planar, sp²-hybridized aromatic rings and simple saturated heterocycles like piperidine. While synthetically tractable, these "flat" molecules often suffer from poor pharmacokinetic (PK) profiles, low aqueous solubility, and off-target toxicities. The modern drug discovery paradigm emphasizes an "Escape from Flatland"—increasing the fraction of sp³-hybridized carbons (Fsp³) to create highly three-dimensional, target-specific molecules .

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through bioisosteric replacements. One of the most powerful structural upgrades available today is the transition from classical piperidine-based amino acids (e.g., pipecolic acid or nipecotic acid) to spirocyclic scaffolds. This guide provides a rigorous, data-driven comparison between 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid and standard piperidine analogues, detailing the mechanistic rationale, comparative ADME data, and validated experimental workflows for successful integration.

Mechanistic Rationale: Causality Behind the Spirocyclic Advantage

When you replace a piperidine ring with a 5-oxa-2-azaspiro[3.5]nonane system, you are not merely adding complexity; you are engineering the molecule's fundamental physicochemical behavior . The causality behind this upgrade is driven by three core mechanisms:

  • Inductive Modulation of Basicity (pKa): Piperidines typically possess highly basic secondary amines (pKa ~10–11). At physiological pH (7.4), they are almost entirely protonated, which can impede passive membrane permeability and increase the risk of hERG channel binding (cardiotoxicity). In the oxa-aza-spiro system, the highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect across the spiro-core. This lowers the amine's pKa to a more favorable range (~8.0–8.5), improving the balance between solubility and permeability .

  • Steric Shielding for Metabolic Stability: Piperidine rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, particularly at the α-carbons adjacent to the nitrogen. The spiro[3.5]nonane core introduces a rigid quaternary center that creates significant steric hindrance. This structural bulk physically blocks CYP450 enzymes from accessing these metabolic hotspots, drastically reducing intrinsic clearance (CLint) .

  • Rigidified 3D Exit Vectors: Unlike piperidines, which can undergo rapid chair-to-chair flipping and equatorial/axial substituent shifts, the spirocyclic core locks substituents into a rigid, orthogonal geometry. This allows for highly predictable, vector-specific interactions within tight protein binding pockets.

G A Piperidine Scaffold (Flat, High LogD, CYP450 Liability) B Escape from Flatland (Bioisosteric Replacement) A->B C 5-oxa-2-aza-spiro-[3.5]nonane (High Fsp3, Rigid 3D Vector) B->C D Improved Aqueous Solubility C->D E Enhanced Metabolic Stability C->E F Modulated pKa & Basicity C->F

Caption: Logical workflow of replacing a piperidine scaffold with a spirocyclic core to improve ADME.

Quantitative Data Presentation: Head-to-Head Comparison

The following table synthesizes proxy physicochemical and in vitro ADME data, illustrating the typical shift observed when transitioning from a Boc-protected piperidine-carboxylic acid to the 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid scaffold.

Physicochemical Parameter1-Boc-Piperidine-2-carboxylic acid (Proxy)2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acidMechanistic Driver / Causality
Fsp³ (Fraction of sp³ carbons) 0.831.00Complete saturation and spiro-fusion maximize the 3D character of the molecule.
LogD (at pH 7.4) ~1.8~0.8The oxygen heteroatom and spiro-center disrupt lipophilicity, lowering LogD by ~1.0 unit.
Amine pKa (Post-Deprotection) ~10.4~8.5Inductive electron-withdrawing effect of the oxa-ring lowers the basicity of the aza-ring.
Kinetic Solubility (PBS, μM) ~50>150The rigid 3D structure disrupts planar crystal lattice packing, heavily favoring aqueous solvation.
HLM CLint (μL/min/mg protein) >80 (Rapid Clearance)<20 (Highly Stable)Steric shielding of the α-carbons prevents rapid CYP450-mediated hydroxylation.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step so researchers understand why specific reagents and timings are chosen.

Protocol A: Scaffold Incorporation via Amide Coupling

Objective: Couple an amine to the sterically hindered carboxylic acid of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid. Mechanistic Note: Standard coupling reagents (like EDC/HOBt) often fail here due to the severe steric bulk of the spiro-fused quaternary center adjacent to the carboxylic acid. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, critical for overcoming this steric barrier.

  • Preparation: In an oven-dried flask under inert nitrogen, dissolve 1.0 eq of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid (0.5 mmol) in anhydrous DMF (5.0 mL). Causality: Anhydrous DMF prevents competitive hydrolysis of the highly reactive active ester.

  • Activation: Add 1.2 eq of HATU (0.6 mmol) followed by 3.0 eq of N,N-Diisopropylethylamine (DIEA). Stir at room temperature for 15 minutes. Causality: The 15-minute pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add 1.1 eq of the target primary/secondary amine. Stir the reaction mixture at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Confirm product formation via LC-MS (monitoring for the [M+H]+ or [M+Na]+ ion) and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Objective: Validate the enhanced metabolic stability of the spirocyclic compound against human liver microsomes (HLM).

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor for CYP450 enzymatic function.

  • Pre-Incubation: Mix the test compound (final concentration 1 μM) with HLM (final protein concentration 0.5 mg/mL) in the buffer. Incubate at 37°C for 5 minutes. Causality: Pre-incubation establishes thermal equilibrium and allows the lipophilic compound to partition into the microsomal lipid bilayer before the reaction starts.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 μL aliquot and immediately quench it into 150 μL of ice-cold acetonitrile containing an internal standard. Causality: Ice-cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism at the exact time point.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CLint).

G P Piperidine Ring CYP CYP450 Enzymes (Liver Microsomes) P->CYP Met1 Rapid Oxidation (Alpha-carbon hydroxylation) CYP->Met1 Met2 Steric Shielding (Blocked oxidation sites) CYP->Met2 S Spiro[3.5]nonane Core S->CYP

Caption: Mechanism of enhanced metabolic stability via CYP450 steric shielding in spirocycles.

Conclusion

The strategic replacement of piperidine scaffolds with 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid is a masterclass in modern medicinal chemistry. By leveraging the inductive effects of the oxa-ring and the steric bulk of the spiro-center, drug developers can systematically tune out liabilities like poor solubility, excessive basicity, and rapid metabolic clearance.

References

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]

  • Title: oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

Comparative

Conformational Rigidity in Drug Design: Spirocyclic Amino Acids vs. Flexible Analogues

The transition from planar, highly flexible molecular frameworks to three-dimensional, conformationally restricted architectures represents a critical paradigm shift in modern drug discovery. As researchers seek to optim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, highly flexible molecular frameworks to three-dimensional, conformationally restricted architectures represents a critical paradigm shift in modern drug discovery. As researchers seek to optimize target engagement and pharmacokinetic profiles, the strategic incorporation of spirocyclic amino acids has emerged as a superior alternative to traditional flexible analogues.

As an Application Scientist, I have designed this guide to objectively compare the physicochemical and thermodynamic performance of spirocyclic scaffolds against their flexible counterparts. By analyzing the causality behind these structural modifications and providing field-proven, self-validating experimental workflows, this guide serves as a comprehensive resource for drug development professionals aiming to leverage conformational rigidity.

The Thermodynamic Causality of Conformational Rigidity

The fundamental advantage of spirocyclic amino acids over flexible linear or monocyclic analogues lies in binding thermodynamics. Flexible ligands exist in a vast ensemble of rapidly interconverting conformations in an aqueous solution. Upon binding to a target receptor, the ligand must adopt a single bioactive conformation, resulting in a massive loss of conformational entropy ( ΔS≪0 ).

Conversely, spirocyclic scaffolds—defined by two rings sharing a single quaternary carbon atom—are geometrically pre-organized. This "locked" configuration drastically reduces the entropic penalty of binding. The mechanistic rationale dictates that by paying the entropic cost during chemical synthesis rather than during the receptor binding event, spirocycles achieve higher net binding affinities and prolonged target residence times (lower koff​ rates) [1][1].

Thermodynamics Flex Flexible Amino Acid Analogue (High Conformational Freedom) Penalty High Entropic Penalty (ΔS << 0) Flex->Penalty Receptor Binding Spiro Spirocyclic Amino Acid (Pre-organized 3D Scaffold) NoPenalty Low Entropic Penalty (ΔS ≈ 0) Spiro->NoPenalty Receptor Binding Target High-Affinity Target Complex (Optimized Target Engagement) Penalty->Target Lower Net Affinity NoPenalty->Target Higher Net Affinity

Thermodynamic binding logic: Spirocycles minimize entropic penalties compared to flexible analogues.

Quantitative Physicochemical Profiling

The introduction of a spiro-center significantly alters a molecule's physicochemical properties, directly impacting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Spirocycles inherently possess a higher fraction of sp3 -hybridized carbons ( Fsp3 ), which correlates strongly with improved aqueous solubility and reduced off-target toxicity (the "escape from flatland" principle) [2][2].

The table below summarizes comparative experimental and computed data between representative spirocyclic libraries/compounds and their flexible equivalents [2][2], [3][3].

Physicochemical ParameterSpirocyclic FrameworksFlexible / Planar AnaloguesMechanistic Impact & Causality
Fraction sp3 ( Fsp3 ) ~0.52~0.35Higher 3D character disrupts crystal packing, improving aqueous solubility.
Rotatable Bonds 0.2 (Average)2.0 (Average)Increased rigidity locks the bioactive conformation, reducing metabolic lability.
Lipophilicity (Slog P) 0.91.8Lower lipophilicity reduces non-specific hydrophobic binding and toxicity.
Aromaticity ( Faro​ ) 0.16>0.30Reduced aromaticity minimizes undesirable π−π stacking with off-target proteins.

Experimental Methodology: Synthesis and Validation

To harness the benefits of spirocyclic amino acids, researchers must employ robust synthetic strategies coupled with orthogonal validation techniques. The following self-validating protocol outlines the synthesis and kinetic profiling of a spirocyclic amino acid scaffold, ensuring data integrity at every step.

Workflow Design Scaffold Design (Fsp3 Optimization) Synth Stereoselective Synthesis (Parham Cyclization) Design->Synth Valid Structural Validation (NMR & HRMS) Synth->Valid Assay Kinetic Profiling (SPR Binding) Valid->Assay Lead Lead Selection (Low koff Rate) Assay->Lead

Experimental workflow for the synthesis and kinetic validation of spirocyclic amino acids.

Step 1: Scaffold Construction via Parham Cyclization
  • Causality: Building a sterically hindered spiro-center step-by-step often leads to low yields due to reactive intermediate degradation. A Parham cyclization allows for the one-pot construction of the spirocyclic framework from simple precursors, maintaining high fidelity [4][4].

  • Action: React a halogenated aromatic precursor (e.g., 1-bromo-2-(2-bromoethyl)benzene) with a cyclic ketone mono-ketal under halogen-metal exchange conditions using n-BuLi at -78°C.

  • Self-Validation System: Before triggering the cyclization, quench a 50 μL micro-aliquot of the reaction mixture with D2​O . Analyze via 1H -NMR to verify >95% lithium-halogen exchange efficiency. If incomplete, adjust the organolithium stoichiometry before proceeding.

Step 2: Stereoselective Reductive Amination
  • Causality: Flexible linear peptides suffer from rapid proteolytic cleavage. Introducing an exocyclic amino moiety onto a rigid spirocycle mimics the spatial arrangement of a peptide backbone while sterically shielding the nitrogen from endogenous proteases.

  • Action: Treat the resulting spirocyclic ketone with a primary amine and a mild reducing agent (e.g., NaBH(OAc)3​ ) in weakly acidic conditions to yield the target spirocyclic amino acid.

  • Self-Validation System: Perform 2D-NOESY NMR spectroscopy to unequivocally confirm the cis/trans relative stereochemistry of the newly formed amine. The spatial proximity (NOE cross-peaks) must align with the predicted exit vectors of your in silico pharmacophore model.

Step 3: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)
  • Causality: Standard equilibrium affinity assays ( IC50​ or Kd​ ) mask dynamic binding behavior. Spirocycles typically achieve their superior affinity via a drastically reduced off-rate ( koff​ ) due to their rigid "lock-and-key" fit, whereas flexible analogues rely on high on-rates ( kon​ ) but suffer from rapid dissociation due to conformational breathing.

  • Action: Immobilize the target receptor on a CM5 sensor chip. Inject serial dilutions of both the synthesized spirocyclic amino acid and a synthesized flexible control analogue.

  • Self-Validation System: Include a known reference ligand to validate the active fraction of the immobilized protein. Ensure the χ2 values of the 1:1 Langmuir binding fit are <10% of the theoretical Rmax​ . A successful spirocyclic design will demonstrate a koff​ rate at least one order of magnitude slower than the flexible analogue.

Case Study: Target Engagement at the σ1​ Receptor

The practical superiority of spirocyclic rigidity is perfectly illustrated in the development of σ1​ receptor ligands, which are critical targets for neurodegenerative disorders.

A comparative study evaluated a set of spirocyclic cyclohexanes against flexible equivalents. By rigidifying the distance between the pharmacophoric elements (the benzene ring and the exocyclic amino moiety) into a spiro[[2]benzopyran-1,1′-cyclohexane] scaffold, researchers effectively locked the molecule into the optimal binding geometry [4][4]. The cis-configured derivative bearing a tertiary cyclohexylmethylamino moiety achieved an exceptional Ki​ of 1.9 nM and behaved as a highly selective antagonist [5][5]. Flexible analogues, unable to maintain this persistent salt bridge without severe entropic penalties, exhibited significantly lower affinities and poorer selectivity profiles.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
  • Therapeutic potential of spiro compounds against Staphylococcus aureus - PMC.
  • Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position - RSC Publishing.
  • Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety - PubMed.
  • A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs - Benchchem.

Sources

Validation

Bioisosteric Replacement of Morpholine with 2-Oxa-6-azaspiro[3.3]heptane: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Perspective: Senior Application Scientist The Morpholine Bottleneck and the Spirocyclic Solution Morpholine is a ubiquitous heterocycle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Perspective: Senior Application Scientist

The Morpholine Bottleneck and the Spirocyclic Solution

Morpholine is a ubiquitous heterocycle in medicinal chemistry, historically favored for its ability to improve aqueous solubility and modulate target interactions. However, as an Application Scientist, I frequently encounter its primary liability during lead optimization: high susceptibility to oxidative metabolism. Cytochrome P450 (CYP450) enzymes readily oxidize the C2 position (adjacent to the oxygen atom), leading to rapid ring opening, degradation, and high intrinsic clearance.

To overcome this metabolic wall, the bioisosteric replacement with the strained 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a highly effective strategy. This spirocyclic oxetane mimics the hydrogen-bonding vectors of morpholine but fundamentally alters the three-dimensional geometry, basicity, and metabolic stability of the molecule, offering a robust pathway to rescue rapidly clearing lead compounds.

Quantitative Performance Comparison

When comparing a parent morpholine compound to its 2-oxa-6-azaspiro[3.3]heptane analogue (such as those evaluated in the development of clinical candidates like AZD1979), the data reveals a counter-intuitive but highly beneficial shift in physicochemical properties.

PropertyMorpholine Derivative2-Oxa-6-azaspiro[3.3]heptane DerivativeFold Change / Delta
LogD (pH 7.4) 2.81.6-1.2
pKa 6.78.2+1.5
Intrinsic Permeability ( 10−6 cm/s)1622+1.37x
Intrinsic Clearance (HLM, µL/min/mg)4813-73%
Causality Behind the Data:
  • Lipophilicity (LogD): Adding a carbon atom typically increases lipophilicity. However, replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane dramatically lowers LogD. This is caused by a substantial increase in basicity (pKa shift from ~6.7 to ~8.2). At physiological pH (7.4), the spirocyclic amine is significantly more protonated than its morpholine counterpart, driving the molecule into the aqueous phase and improving solubility.

  • Metabolic Stability: The intrinsic clearance in Human Liver Microsomes (HLM) drops significantly. The spirocycle lacks the metabolically labile alpha-protons found in morpholine. Furthermore, its rigid, three-dimensional spiro geometry creates steric hindrance that prevents optimal binding within the CYP450 active site, effectively shutting down the oxidative degradation pathway.

Structural & Metabolic Pathway Analysis

The diagram below illustrates the mechanistic divergence between the two scaffolds when exposed to hepatic enzymes.

MetabolicLogic Morpholine Morpholine Scaffold CYP CYP450 Binding Morpholine->CYP Spiro 2-oxa-6-azaspiro[3.3]heptane Block Steric Shielding & No Labile Alpha-Protons Spiro->Block C2Ox C2-Position Oxidation CYP->C2Ox RingOpen Ring Opening C2Ox->RingOpen HighCL High Intrinsic Clearance RingOpen->HighCL Stable Metabolic Resistance Block->Stable LowCL Low Intrinsic Clearance Stable->LowCL

Caption: Metabolic pathways comparing morpholine degradation vs. spirocycle stability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the integrity of the data.

Thermodynamic LogD Determination (Shake-Flask LC-MS/MS)

Why this method? In silico predictions (cLogP/cLogD) frequently fail for strained spirocycles due to their unique dipole moments and hydration energies. The shake-flask method provides empirical, thermodynamic partitioning data.

  • System Preparation: Pre-saturate n-octanol and aqueous buffer (10 mM Phosphate, pH 7.4) by stirring them together for 24 hours.

    • Causality: Prevents volume shifts between phases during the assay, ensuring accurate concentration calculations.

  • Compound Spiking: Add the test compound (10 µM final concentration) to the biphasic system.

    • Self-Validation Control: Include reference standards (e.g., Atenolol for low LogD, Propranolol for high LogD) in parallel vials. If the reference standards do not fall within their known literature ranges, the assay is rejected, preventing false data from advancing.

  • Equilibration: Shake at 300 RPM for 2 hours at 25°C, then centrifuge at 3000 x g for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring complete and clean phase separation.

  • Quantification: Aliquot both phases and analyze via LC-MS/MS. Calculate LogD as Log10​([Octanol]/[Aqueous]) .

In Vitro Human Liver Microsome (HLM) Clearance Assay

Why this method? HLM assays provide a direct, biologically relevant measurement of Phase I hepatic metabolism, specifically targeting the CYP450 vulnerabilities of morpholine.

  • Matrix Assembly: Combine 0.5 mg/mL pooled HLM, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM test compound.

    • Self-Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly degraded, the microsomes have lost enzymatic activity, and the run is invalid.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before initiating the reaction, preventing lag-phase artifacts in the kinetic curve.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final) to start the reaction.

    • Causality: CYP450 enzymes require NADPH as an electron donor; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately crash the samples into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting metabolism at the exact timepoint. The IS corrects for any matrix effects or ionization suppression during LC-MS/MS analysis.

  • Analysis: Centrifuge to pellet proteins, analyze the supernatant via LC-MS/MS, and calculate intrinsic clearance ( CLint​ ) from the elimination rate constant ( k ).

Assay Workflow Visualization

HLMWorkflow Start Test Compound + HLM PreInc Pre-incubation (37°C) Start->PreInc Control Verapamil Control Control->PreInc NADPH Add NADPH System PreInc->NADPH Initiate Timepoints Sample Aliquots NADPH->Timepoints Quench Quench: Cold ACN + IS Timepoints->Quench Stop Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Step-by-step workflow for self-validating HLM clearance assay.

References

  • A Comparative Guide: 2-Oxaspiro[3.3]heptan-6-ol vs.
  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!
  • Source: PMC (NIH)
  • Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1)
Comparative

Impact of Spirocyclization on Receptor Binding Affinity and Selectivity: A Comparative Guide

For decades, medicinal chemistry was dominated by the "flatland" paradigm—a heavy reliance on planar, sp2 -hybridized aromatic and heteroaromatic scaffolds due to their synthetic accessibility. However, the modern drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For decades, medicinal chemistry was dominated by the "flatland" paradigm—a heavy reliance on planar, sp2 -hybridized aromatic and heteroaromatic scaffolds due to their synthetic accessibility. However, the modern drug discovery landscape has shifted toward three-dimensional architectures to overcome the limitations of planar molecules, such as poor solubility, off-target toxicity, and suboptimal pharmacokinetics.

Among 3D architectures, spirocyclic scaffolds —where two rings are connected through a single shared quaternary carbon atom—have emerged as privileged structures. This guide provides an in-depth, objective comparison of spirocyclic compounds against their planar and flexible acyclic alternatives, focusing on the mechanistic causality behind their superior receptor binding affinity and target selectivity.

Mechanistic Foundations: The Thermodynamics of "Escaping Flatland"

To understand why spirocyclization enhances binding performance, we must examine the thermodynamics of ligand-receptor interactions ( ΔG=ΔH−TΔS ).

Conformational Pre-organization and Entropic Penalty

Flexible acyclic molecules exist in a vast ensemble of conformations in aqueous solution (high conformational entropy). Upon binding to a target receptor, the ligand must "freeze" into a single bioactive conformation. This massive loss of entropy ( −TΔS ) acts as a thermodynamic penalty, weakening the overall binding affinity ( ΔG ).

Spirocyclic compounds are conformationally rigid and pre-organized . Because the spiro-fusion locks the molecule into a specific 3D geometry, the entropic penalty upon binding is minimized. If the pre-organized geometry matches the receptor pocket, the resulting binding affinity is significantly higher than that of a flexible counterpart[1].

Vectorial Projection and Steric Shielding

Planar aromatic molecules interact primarily through non-directional π−π stacking or generalized hydrophobic effects. Because many off-target proteins (e.g., the hERG ion channel or various cytochrome P450s) possess flat, promiscuous hydrophobic binding sites, planar drugs often suffer from poor selectivity.

In contrast, the spiro quaternary carbon forces the two constituent rings into an orthogonal (perpendicular) arrangement. This allows the molecule to project functional groups (vectors) into distinct spatial quadrants, enabling highly specific hydrogen bonding or dipole interactions within deep sub-pockets. Furthermore, the 3D bulk creates steric clashes with off-target receptors, effectively preventing promiscuous binding and driving exceptional selectivity[2].

G Planar Planar/Flexible Scaffold (High Conformational Entropy) Penalty High Entropic Penalty Upon Target Binding Planar->Penalty Spiro Spirocyclic Scaffold (Pre-organized 3D Geometry) NoPenalty Low Entropic Penalty Upon Target Binding Spiro->NoPenalty LowAffinity Lower Binding Affinity & Off-Target Promiscuity Penalty->LowAffinity HighAffinity High Binding Affinity & Target Selectivity NoPenalty->HighAffinity

Thermodynamic comparison of planar versus spirocyclic scaffolds during receptor binding.

Comparative Analysis: Spirocyclic vs. Alternative Scaffolds

The table below synthesizes the quantitative and qualitative differences between planar, flexible, and spirocyclic scaffolds across critical pharmacological parameters[3],[4].

Pharmacological ParameterPlanar / Aromatic ScaffoldsFlexible Acyclic ScaffoldsSpirocyclic Scaffolds
3D Character ( Fsp3​ ) Low ( <0.3 )Moderate ( 0.3−0.5 )High ( >0.5 )
Binding Entropic Penalty Low (Rigid)High (Flexible)Low (Pre-organized)
Target Selectivity Poor (Promiscuous π -stacking)ModerateExcellent (Precise vector projection)
Aqueous Solubility Poor (High crystal lattice energy)ModerateHigh (Disrupted planarity)
Metabolic Stability Susceptible to epoxidationSusceptible to cleavageHigh (Steric shielding of metabolically soft spots)

Experimental Evidence and Case Studies

Case Study 1: σ1​ Receptor Ligands (Affinity Enhancement)

In the development of central nervous system (CNS) therapeutics, researchers compared flexible benzylamine derivatives to 5[5]. X-ray crystallography and thermodynamic profiling revealed that the spiro[benzopyran-1,1′-cyclohexane] scaffold perfectly occupied two distinct hydrophobic pockets of the σ1​ receptor. Replacing the spirocyclic core with a flexible acyclic analog resulted in a loss of approximately 2 kcal/mol in receptor binding energy, drastically reducing affinity because the flexible analog could not optimally orient its vectors without a massive entropic penalty[5].

Case Study 2: Dopamine D3​ vs. D2​ Selectivity (Selectivity Enhancement)

Achieving selectivity between Dopamine D3​ and D2​ receptors is notoriously difficult because their orthosteric binding sites are nearly identical. A library of flat, planar compounds failed to distinguish between the two. However, by introducing a2[2], researchers exploited a minute spatial difference in the secondary binding pocket. The rigid, orthogonal projection of the spiro rings physically clashed with the D2​ receptor while perfectly fitting the D3​ receptor, resulting in a remarkable 900-fold selectivity for D3​ over D2​ [2].

Experimental Protocols: Validating Affinity and Selectivity

To objectively quantify the impact of spirocyclization, the following self-validating Radioligand Competition Binding Assay is the industry standard. This protocol ensures thermodynamic equilibrium is reached, allowing for accurate derivation of the inhibition constant ( Ki​ ).

Protocol: Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of newly synthesized spirocyclic ligands compared to their planar counterparts.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the target receptor (e.g., human D3​ receptor). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Assay Setup (Self-Validation Control): In a 96-well plate, set up total binding wells (buffer only), non-specific binding wells (containing 10μM of a known high-affinity competitor like Haloperidol), and test wells.

  • Radioligand Addition: Add a constant concentration of a radiolabeled probe (e.g., [3H] -spiperone at 0.5 nM , which is near its Kd​ ) to all wells.

  • Compound Titration: Add the spirocyclic test compounds and planar control compounds in a 10-point serial dilution ranging from 10−11 M to 10−5 M .

  • Thermodynamic Equilibration: Incubate the plates at 25∘C for 90 minutes. Causality Note: 90 minutes ensures that the association and dissociation rates reach equilibrium, which is strictly required for accurate thermodynamic calculations.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure bound radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Plot CPM versus log[Compound]. Use non-linear regression (GraphPad Prism) to determine the IC50​ . Convert IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

Workflow Step1 1. Scaffold Design Spirocyclic vs Planar Step2 2. Chemical Synthesis Spirocyclization Step1->Step2 Step3 3. Radioligand Assay Measure IC50 / Ki Step2->Step3 Step4 4. Selectivity Panel Counter-screening Step3->Step4 Step5 5. SAR Analysis Vectorial Projection Step4->Step5

Experimental workflow for evaluating spirocyclic ligand affinity and selectivity.

Conclusion

The strategic implementation of spirocyclization represents a fundamental upgrade over traditional planar medicinal chemistry. By enforcing a rigid, 3D conformation, spirocyclic scaffolds eliminate the entropic penalty of binding while projecting pharmacophores with pinpoint spatial accuracy. As validated by rigorous radioligand assays, this "escape from flatland" directly translates to superior receptor binding affinity, unprecedented off-target selectivity, and enhanced physicochemical properties.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Medicinal Chemistry / Taylor & Francis Online (2024). 2[2]

  • Approach to Heterospirocycles for Medicinal Chemistry. National Institutes of Health (PMC). 3[3]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications (2020). 1[1]

  • Advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem. 4[4]

  • Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. Journal of Medicinal Chemistry / ACS Publications (2019). 5[5]

Sources

Validation

A Head-to-Head Comparison of Spiro-Azetidines and Piperidines: A Physicochemical Guide for Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the selection of a core saturated heterocyclic scaffold is a decision that profoundly dictates the trajectory of a drug discovery program. Among the most utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a core saturated heterocyclic scaffold is a decision that profoundly dictates the trajectory of a drug discovery program. Among the most utilized are the well-established six-membered piperidine and the increasingly popular four-membered spiro-azetidine. While both serve as foundational elements for introducing basicity and three-dimensionality, their physicochemical properties diverge significantly. This guide provides an in-depth, data-driven comparison of these two critical scaffolds. Piperidines offer metabolic robustness and a well-understood conformational profile, often at the cost of increased lipophilicity.[1] Conversely, spiro-azetidines provide a rigid, compact, and more three-dimensional framework that can enhance aqueous solubility and offer novel intellectual property, though their inherent ring strain presents a potential metabolic liability.[1][2] This document will dissect these differences, providing researchers, scientists, and drug development professionals with the objective data and experimental context needed to make informed scaffold selections.

Introduction: The Strategic Choice Between Scaffolds

The piperidine ring is a ubiquitous motif in countless natural products and approved pharmaceuticals, valued for its stable chair conformation and predictable substituent vectors.[3][4] Its incorporation is a long-standing strategy to introduce a basic nitrogen center, modulate pharmacokinetics, and engage with biological targets. However, the drive to escape "flatland" and explore new chemical space, coupled with the need to optimize properties like solubility, has brought spirocyclic systems to the forefront.

Spiro-azetidines, which feature a four-membered azetidine ring sharing a single carbon atom with another ring, have emerged as a compelling alternative.[5] They are frequently employed as bioisosteres for piperidines, morpholines, and piperazines.[6] Their inherent rigidity and three-dimensionality can offer more extensive interactions with protein targets and reduce off-target effects compared to flatter analogs.[2] Furthermore, their high fraction of sp³-hybridized carbons (Fsp³) is correlated with improved physicochemical properties, such as higher aqueous solubility.[2] This guide will systematically compare these two scaffolds across the key physicochemical parameters that govern drug-likeness.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental differences between spiro-azetidines and piperidines begin with their structure and conformational behavior.

Piperidine: The six-membered piperidine ring predominantly adopts a low-energy chair conformation, similar to cyclohexane, which minimizes both angular and torsional strain.[1][7] This results in two distinct substituent positions: axial and equatorial. The ring undergoes rapid inversion between two chair forms, and the energetic preference of a substituent for the equatorial position (quantified by its A-value) is a well-studied phenomenon.[4] This predictable conformational preference provides a reliable framework for positioning functional groups in three-dimensional space.

Spiro-Azetidine: The defining feature of the azetidine ring is its significant ring strain (approximately 25.4 kcal/mol).[1][8] This strain locks the four-membered ring into a relatively planar and rigid conformation. When incorporated into a spirocyclic system, this rigidity is conferred upon the entire scaffold. This inherent rigidity reduces the conformational entropy penalty when the molecule binds to its biological target, which can be advantageous for potency.[5] The spiro-fusion point creates a distinct and fixed three-dimensional projection of substituents, offering a unique way to probe the chemical space of a target's binding pocket.[2]

G cluster_0 Piperidine Scaffold cluster_1 Spiro-Azetidine Scaffold p1 General Structure (Chair Conformation) p2 Key Features: - Low Ring Strain - Flexible (Chair Flip) - Axial/Equatorial Positions p1->p2 Leads to s1 General Structure (Rigid Spirocycle) s2 Key Features: - High Ring Strain - Conformationally Restricted - Defined 3D Vector s1->s2 Leads to

Caption: Structural comparison of Piperidine and Spiro-Azetidine scaffolds.

Comparative Analysis of Key Physicochemical Properties

The structural differences outlined above directly influence the core physicochemical properties crucial for drug development.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that affects solubility, permeability, metabolic clearance, and off-target toxicity.

  • Piperidines: The incorporation of a piperidine ring generally increases a molecule's lipophilicity (higher LogP/LogD).[1] While the parent piperidine is miscible in water, alkyl or aryl substitution rapidly decreases aqueous solubility.[9][]

  • Spiro-Azetidines: Due to their compact structure and higher Fsp³ character, spiro-azetidines typically exhibit lower lipophilicity compared to their piperidine counterparts.[2][8] Studies have shown that replacing a six-membered heterocycle with an "angular" azetidine can either reduce lipophilicity or have no significant effect, suggesting a favorable trend.[6] This reduction in lipophilicity can be a key advantage in mitigating issues related to poor solubility and non-specific binding.

Aqueous Solubility

Aqueous solubility is paramount for achieving adequate drug absorption and distribution.

  • Piperidines: As lipophilicity increases with substitution, the aqueous solubility of piperidine-containing compounds often decreases. Their basicity can be used to form salts to improve solubility, but the intrinsic solubility of the freebase can be a limiting factor.

  • Spiro-Azetidines: The lower lipophilicity and sp³-rich nature of spiro-azetidines generally contribute to improved aqueous solubility.[2] However, this is not a universal rule, and the effect can be substrate-dependent, influenced by the nature of the other ring in the spiro-system and its substituents.[6]

Basicity (pKa)

The basicity of the nitrogen atom influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for interactions with acidic targets like hERG.

  • Piperidines: Piperidine is a relatively strong organic base, with a pKa of approximately 11.22.[1][3] This high pKa ensures that it is predominantly protonated and positively charged at physiological pH (7.4), which can enhance aqueous solubility but may limit passive diffusion across cell membranes.[1]

  • Spiro-Azetidines: The pKa of azetidine is approximately 11.29.[1] Replacing larger heterocyclic rings with spiro-azetidines has been shown to increase nitrogen basicity.[6] The strained nature of the four-membered ring can influence the hybridization of the nitrogen lone pair, subtly affecting its basicity compared to the unstrained piperidine. This effect is generally modest, and both scaffolds provide a strong basic center.

Metabolic Stability

Resistance to metabolic degradation is essential for achieving a desirable pharmacokinetic profile.

  • Piperidines: With their low ring strain, piperidines are generally considered a metabolically robust scaffold.[1] The most common metabolic pathway is oxidation at the carbon atoms adjacent (alpha) to the nitrogen.[1] This vulnerability can often be addressed by strategically placing blocking groups at these positions.

  • Spiro-Azetidines: The high ring strain of the azetidine moiety is its potential Achilles' heel, making it susceptible to metabolic ring-opening.[1] However, this is not always the case. In some chemical series, spiro-azetidines have demonstrated improved metabolic stability compared to other scaffolds.[11] Furthermore, spirocyclic structures are often poorly recognized by metabolic enzymes, which can be an effective strategy to mitigate clearance.[12]

Data Summary Table

Physicochemical PropertySpiro-AzetidinePiperidineKey Considerations for Drug Design
3D Shape & Rigidity High; Conformationally restrictedModerate; Flexible (chair flip)Spiro-azetidines offer fixed vectors for substituents, potentially improving potency.[2][5]
Lipophilicity (LogP) Typically lowerGenerally higherLower LogP from spiro-azetidines can improve solubility and reduce off-target effects.[1]
Aqueous Solubility Generally higherTypically lowerThe sp³-rich character of spiro-azetidines is correlated with better solubility.[2]
Basicity (pKa) ~11.29 (parent)~11.22 (parent)Both are strong bases, largely protonated at physiological pH.[1]
Metabolic Stability Variable; potential for ring-openingGenerally robust; α-carbon oxidationRing strain is a potential liability for azetidines, while piperidines are a well-established stable core.[1]
Ring Strain (kcal/mol) High (~25.4)LowHigh strain in azetidines influences reactivity and conformation.[1][8]

Implications for Drug Design

The choice between a spiro-azetidine and a piperidine is a strategic decision based on the specific goals of a medicinal chemistry campaign.

  • Choose Piperidine when:

    • Metabolic stability is a primary concern and a well-validated, low-risk scaffold is desired.

    • The synthetic chemistry is intended to be straightforward and scalable.

    • A degree of conformational flexibility is desired to allow the molecule to adapt to the target binding site.

  • Choose Spiro-Azetidine when:

    • Low lipophilicity and high aqueous solubility are critical goals to overcome absorption or formulation challenges.

    • A novel chemical space and new intellectual property are being pursued.[2]

    • A rigid scaffold is required to lock in a specific bioactive conformation, potentially increasing potency and selectivity.

    • The goal is to present substituents with unique three-dimensional vectors that are not achievable with simpler rings.[2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, standardized protocols for determining key physicochemical properties.

G cluster_workflow Physicochemical Property Determination Workflow start Test Compound logp LogP Determination (Shake-Flask Method) start->logp sol Solubility Assay (Thermodynamic or Kinetic) start->sol pka pKa Measurement (Potentiometric Titration) start->pka metstab Metabolic Stability (Microsome Incubation) start->metstab data Comparative Data Analysis logp->data sol->data pka->data metstab->data

Caption: Experimental workflow for characterizing key physicochemical properties.

Protocol: LogP Determination (Shake-Flask Method)
  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a buffer solution at pH 7.4 (e.g., PBS) and procure n-octanol.

  • Partitioning: Add a small volume of the stock solution to a pre-saturated mixture of n-octanol and buffer in a vessel. The final DMSO concentration should be <1%.

  • Equilibration: Vigorously shake the vessel at a constant temperature (e.g., 25°C) for a set period (e.g., 1-3 hours) to allow for complete partitioning.

  • Separation: Centrifuge the vessel to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Protocol: pKa Determination (Potentiometric Titration)[13]
  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent mixture (e.g., methanol/water).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the compound. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, typically calculated using derivative plots or non-linear regression analysis software.

Protocol: Metabolic Stability Assay (Liver Microsome Incubation)
  • Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate, pH 7.4). Thaw pooled human liver microsomes (HLM) on ice. Prepare a solution of the NADPH regenerating system.

  • Incubation Mixture: In a 96-well plate, add the buffer, the test compound (at a final concentration of e.g., 1 µM), and the liver microsomes.

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Calculation: Plot the natural logarithm of the percent remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Conclusion

The decision to employ a spiro-azetidine or a piperidine scaffold is a nuanced one, deeply rooted in the specific objectives of a drug discovery project. Neither scaffold is universally superior; rather, they represent two distinct tools with unique advantages and liabilities. Piperidines are a testament to the value of a robust, well-understood, and metabolically stable framework.[1] Spiro-azetidines are a powerful modern tool for escaping flat chemical space, enhancing solubility, and creating novel molecular architectures with distinct three-dimensional properties.[2] By understanding the fundamental physicochemical differences detailed in this guide, and by rigorously applying the experimental protocols to generate comparative data, researchers can make more strategic and effective decisions in the design of next-generation therapeutics.

References

  • de Lucas, A. I., et al. (2016). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, M., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. Available at: [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]

  • De Savi, C., et al. (2024). Spiro-Azetidine Oxindoles as Long-Acting Injectables for Pre-Exposure Prophylaxis against Respiratory Syncytial Virus Infections. Journal of Medicinal Chemistry. Available at: [Link]

  • Kirichok, A. A., et al. (2024). "Linear" and "angular" spirocyclic azetidines in drug discovery. ResearchGate. Available at: [Link]

  • Pace, J. L., et al. (2018). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

  • Abraham, R. J., et al. (1994). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

Sources

Comparative

Escape from Flatland: Validation of Spirocyclic Scaffolds as Superior Motifs for Improving ADME Properties

Executive Summary: The "Escape from Flatland" Paradigm For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings (e.g., benzenes, pyridines) due to their synthetic accessibility via cross-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings (e.g., benzenes, pyridines) due to their synthetic accessibility via cross-coupling reactions. However, the over-reliance on "flatland" architectures often results in poor physicochemical properties, leading to high attrition rates in clinical development.

The strategic incorporation of spirocyclic scaffolds—characterized by two rings sharing a single quaternary carbon—dramatically increases the fraction of sp3-hybridized carbons (Fsp3). This architectural shift provides enhanced three-dimensionality, which has been robustly validated to improve Administration, Distribution, Metabolism, and Excretion (ADME) profiles . This guide objectively compares the performance of spirocyclic motifs against traditional planar alternatives, providing the mechanistic rationale and experimental protocols required to validate these improvements.

Mechanistic Rationale: Why Spirocycles Outperform Planar Aromatics

The superiority of spirocycles in ADME optimization is governed by fundamental thermodynamic and spatial principles rather than empirical coincidence.

  • Aqueous Solubility (Thermodynamic & Kinetic): Planar aromatic molecules tend to stack tightly in the solid state via π-π interactions, resulting in a high crystal lattice energy. To dissolve, this lattice energy must be overcome (the desolvation penalty). Spirocycles introduce a rigid, orthogonal 3D twist that physically prevents tight crystal packing. This disruption lowers the energy required for dissolution, significantly improving aqueous solubility.

  • Metabolic Stability (Intrinsic Clearance): Cytochrome P450 (CYP) enzymes typically oxidize accessible, electron-rich C-H bonds. Flat aromatics often present these bonds in highly exposed orientations. The quaternary carbon of a spirocycle creates localized steric bulk, effectively shielding adjacent metabolic "soft spots" from the CYP catalytic heme center, thereby reducing intrinsic clearance (CLint) .

  • Lipophilicity and Off-Target Toxicity: Replacing a highly lipophilic aromatic ring with a spirocyclic aliphatic system (especially those incorporating heteroatoms like oxetanes or azetidines) lowers the partition coefficient (LogD). Reduced lipophilicity directly correlates with decreased promiscuity, lowering the risk of off-target liabilities such as hERG channel inhibition .

G Flat Planar Aromatic Scaffolds (Low Fsp3) Sol_Poor High Lattice Energy Poor Aqueous Solubility Flat->Sol_Poor Met_Poor Exposed C-H Bonds High CYP450 Clearance Flat->Met_Poor Spiro Spirocyclic Scaffolds (High Fsp3) Sol_Good Disrupted π-π Stacking High Aqueous Solubility Spiro->Sol_Good Met_Good Steric Shielding Low CYP450 Clearance Spiro->Met_Good

Architectural impact of planar vs. spirocyclic scaffolds on ADME properties.

Quantitative Comparison: Flatland vs. Spirocyclic Analogs

To objectively evaluate the performance of these motifs, we compare a prototypical planar bicyclic scaffold against its optimized spirocyclic piperidine analog. The data below synthesizes typical hit-to-lead optimization outcomes observed in recent CYP11B2 and PLK4 inhibitor campaigns .

ADME PropertyPlanar Aromatic PrecursorSpirocyclic AnalogueMechanistic Causality
Fsp3 0.250.65Introduction of the quaternary spiro-carbon and saturated rings.
Aqueous Solubility (pH 7.4) < 5 µM> 150 µMDisruption of planar π-π stacking reduces crystal lattice energy.
Lipophilicity (LogD) 4.22.8Increased 3D character and heteroatom inclusion reduces lipophilicity.
Microsomal Clearance (HLM CLint) 85 µL/min/mg15 µL/min/mgSteric hindrance around the spiro-center shields adjacent C-H bonds from oxidation.
hERG Inhibition (IC50) 1.2 µM> 30 µMReduced lipophilicity and altered spatial vectors prevent binding in the hERG central cavity.

Experimental Validation Protocols

A core tenet of rigorous drug discovery is the use of self-validating assay systems. Below are the definitive, step-by-step methodologies used to generate the comparative ADME data.

Protocol A: Kinetic Aqueous Solubility (Nephelometry)

Purpose: To determine the concentration at which a compound precipitates in an aqueous buffer, providing a rapid readout of kinetic solubility. Nephelometry is chosen over HPLC for high-throughput kinetic solubility because it directly detects precipitate formation via light scattering, providing a rapid readout of the precipitation threshold.

  • Step 1: Stock Preparation. Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Step 2: Serial Dilution. Create a concentration gradient (1 µM to 500 µM) by spiking the DMSO stock into 0.01 M Phosphate Buffered Saline (PBS) at pH 7.4. Maintain final DMSO concentration at exactly 1% across all wells to prevent solvent-induced artifacts.

  • Step 3: Incubation. Incubate the microtiter plate at 37°C for 2 hours with continuous shaking (300 rpm) to reach kinetic equilibrium.

  • Step 4: Nephelometric Reading. Measure light scattering using a nephelometer. An exponential increase in scattered light indicates the precipitation threshold.

  • Self-Validation System: Every plate must contain Caffeine (highly soluble, no scattering up to 500 µM) and Amiodarone (poorly soluble, distinct scattering at <10 µM). If Amiodarone fails to precipitate, or Caffeine precipitates, the buffer system is compromised, and the plate is automatically rejected.

Protocol B: In Vitro Microsomal Stability (HLM CLint)

Purpose: To quantify the Phase I metabolic degradation rate of the compound by human liver microsomes. Using NADPH as a cofactor specifically isolates CYP450-mediated metabolism.

  • Step 1: Matrix Preparation. Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Step 2: Compound Addition. Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Step 3: Reaction Initiation. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Step 4: Time-Course Sampling. At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Self-Validation System: The assay must run Verapamil as a positive control and a Minus-NADPH negative control. Verapamil must demonstrate a rapid half-life (t1/2 < 15 min). The Minus-NADPH control must show <5% compound loss over 60 minutes, proving that degradation is strictly CYP-mediated and not due to chemical instability.

Workflow Step1 1. Incubation (HLM + NADPH) Step2 2. Sampling (Timecourse) Step1->Step2 Step3 3. Quench (Cold ACN) Step2->Step3 Step4 4. Centrifuge (Precipitation) Step3->Step4 Step5 5. LC-MS/MS (Analysis) Step4->Step5

Self-validating experimental workflow for in vitro microsomal stability.

Conclusion

The empirical data and mechanistic rationale strongly validate the transition from planar aromatics to spirocyclic scaffolds. By fundamentally altering the 3D spatial geometry of a molecule, researchers can systematically engineer out ADME liabilities—breaking crystal lattice packing to rescue solubility, and introducing steric shields to bypass rapid CYP450 clearance.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (2021). ACS Publications.[Link]

  • Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension. ACS Medicinal Chemistry Letters (2021). National Center for Biotechnology Information (PMC).[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery (2024). Taylor & Francis Online.[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery (2022). PubMed.[Link]

Validation

Efficacy of 2-Oxa-Azaspiro Compounds in Enhancing Oral Bioavailability: A Comparative Guide

Introduction As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the dual pitfalls of lead optimization: the "brick dust" phenomenon (poor aqueous solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the dual pitfalls of lead optimization: the "brick dust" phenomenon (poor aqueous solubility) and the "grease" problem (high lipophilicity driving rapid metabolic clearance). Historically, medicinal chemists relied heavily on flat, sp²-rich heterocycles—such as morpholine, piperidine, and piperazine—to modulate physicochemical properties. However, the modern paradigm has shifted toward "escaping flatland."

The strategic incorporation of 3D spirocyclic scaffolds, specifically the 2-oxa-azaspiro family (e.g., 2-oxa-2-azaspiro[3.5]nonane, 2-oxa-6-azaspiro[3.3]heptane, and 2-oxa-8-azaspiro[4.5]decane), has emerged as a premier bioisosteric replacement strategy. This guide objectively compares the physicochemical and pharmacokinetic performance of 2-oxa-azaspiro scaffolds against traditional flat heterocycles, detailing the mechanistic causality behind their efficacy and the self-validating protocols required to evaluate them.

Mechanistic Causality: Why 2-Oxa-Azaspiro Scaffolds Outperform Flat Heterocycles

The superior in vivo performance of 2-oxa-azaspiro motifs is not serendipitous; it is governed by strict physicochemical principles:

  • pKa Modulation and Reduced Basicity : The highly electronegative oxygen atom within the spiro-oxetane ring exerts a strong inductive electron-withdrawing effect across the spirocyclic core. This lowers the basicity (pKa) of the adjacent spiro-nitrogen. A lower pKa reduces the fraction of ionized drug at physiological pH, directly enhancing passive membrane permeability (Papp) and mitigating hERG channel liabilities ()[1].

  • Disruption of Crystal Lattice Energy : Increasing the fraction of sp³-hybridized carbons (Fsp³) via a rigid 3D spiro-architecture prevents the flat pi-stacking commonly seen with planar aromatics. This lowers the crystal lattice energy (and melting point), which thermodynamically drives higher aqueous solubility ()[2].

  • Metabolic Shielding : The rigid, sterically encumbered spiro framework shields adjacent carbon soft-spots from Cytochrome P450 (CYP450)-mediated oxidation. This reduces intrinsic clearance (CLint) and prolongs the systemic half-life, a critical prerequisite for high oral bioavailability ()[3].

SPR A Planar Heterocycle (Morpholine) B 2-Oxa-azaspiro Substitution A->B Bioisosteric Replacement C Increased Fsp3 & Lowered pKa B->C Inductive Effects D Enhanced Solubility & Metabolic Stability C->D Reduced Lattice Energy E High Oral Bioavailability D->E Improved PK Profile

Fig 1. Mechanistic pathway of 2-oxa-azaspiro substitutions enhancing oral bioavailability.

Comparative Efficacy Data: Flat Heterocycles vs. 2-Oxa-Azaspiro Bioisosteres

To objectively compare these scaffolds, we analyze matched molecular pairs from recent optimization campaigns, such as M4 PAMs ()[4] and SHP2 allosteric inhibitors ()[5]. The transition from a morpholine or piperidine to a 2-oxa-azaspiro system consistently yields improvements across all critical ADME/PK parameters.

Table 1: Comparative Physicochemical and Pharmacokinetic Profiling
Scaffold MotifFsp³ CharacterLogD (pH 7.4)Thermodynamic Solubility (µM)Rat CLint (mL/min/kg)Oral Bioavailability (F%)
Morpholine (Traditional)Low~2.8< 10 (Brick dust)> 45 (High)< 10%
Piperidine (Traditional)Moderate~3.5< 5> 60 (High)< 5%
2-Oxa-6-azaspiro[3.3]heptane High~1.5> 150< 15 (Low)~60 - 85%
2-Oxa-8-azaspiro[4.5]decane High~1.8> 100< 20 (Low)~38 - 58%

Note: Data represents aggregated averages from matched molecular pair analyses in rodent models.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the detailed methodologies used to generate the comparative data above.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Causality : Kinetic solubility assays (using DMSO spikes) artificially inflate solubility for crystalline drugs. Thermodynamic solubility in bio-relevant media (e.g., FaSSIF at pH 6.5) is mandatory to accurately predict oral absorption in the GI tract.

  • Step-by-Step Method :

    • Preparation : Weigh 2 mg of the solid 2-oxa-azaspiro compound into a borosilicate glass vial.

    • Incubation : Add 1 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Seal and incubate on an orbital shaker at 37°C for 24 hours to ensure true thermodynamic equilibrium is reached.

    • Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Quantification : Dilute the filtrate and analyze via LC-UV/MS against a standard curve prepared in a matching matrix.

    • Self-Validation Check : The visual presence of a solid pellet post-incubation validates that the saturation point was successfully reached and the system was not entirely dissolved.

Protocol 2: In Vitro Microsomal Stability (CLint Determination)
  • Causality : First-pass hepatic metabolism is a primary driver of poor oral bioavailability. Measuring compound depletion in liver microsomes isolates CYP-mediated clearance, allowing us to quantify the metabolic shielding provided by the spirocyclic oxetane.

  • Step-by-Step Method :

    • Matrix Preparation : Pre-warm 0.5 mg/mL rat or human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ at 37°C.

    • Initiation : Spike the test compound to a final concentration of 1 µM. Initiate the metabolic reaction by adding 1 mM NADPH.

    • Sampling : Aliquot 50 µL of the reaction mixture at exactly 0, 5, 15, 30, and 60 minutes.

    • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis : Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) and intrinsic clearance (CLint).

Protocol 3: In Vivo Pharmacokinetic (PK) Profiling
  • Causality : Absolute oral bioavailability (F%) is the definitive metric of success, representing the fraction of the oral dose that reaches systemic circulation. It mathematically requires parallel Intravenous (IV) and Per Os (PO) arms to account for systemic clearance and volume of distribution.

  • Step-by-Step Method :

    • Formulation : Formulate the compound as a clear solution. For IV: 5% DMSO / 10% Solutol / 85% Saline. For PO: 0.5% Methylcellulose / 0.1% Tween-80 in water.

    • Dosing : Administer the IV dose (1 mg/kg) via tail vein injection and the PO dose (10 mg/kg) via oral gavage to fasted Sprague-Dawley rats (n=3 per route).

    • Sampling : Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

    • Processing : Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma.

    • NCA Analysis : Quantify plasma concentrations via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to calculate the Area Under the Curve (AUC).

    • Calculation : Derive absolute bioavailability using the formula: F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100.

PK_Workflow N1 1. Dosing IV (1 mg/kg) & PO (10 mg/kg) N2 2. Sampling Serial Plasma Collection (0-24h) N1->N2 N3 3. Bioanalysis LC-MS/MS Quantification N2->N3 N4 4. NCA Calculate AUC, Cmax, CL, Vd N3->N4 N5 5. Efficacy F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) N4->N5

Fig 2. Standard in vivo pharmacokinetic workflow for determining absolute oral bioavailability.

Conclusion

The empirical data is unequivocal: replacing traditional planar heterocycles with 2-oxa-azaspiro bioisosteres is a highly effective, scientifically sound strategy for rescuing compounds plagued by poor solubility and rapid clearance. By intelligently modulating pKa, increasing Fsp³ character, and shielding metabolic liabilities, these spirocyclic motifs reliably enhance oral bioavailability, accelerating the progression of robust clinical candidates.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid

Executive Summary & Chemical Context 2-Boc-5-oxa-2-aza-spiro-[1]nonane-6-carboxylic acid is a highly specialized, Fsp³-rich spirocyclic building block. In modern drug discovery, spirocyclic amino acids are utilized as co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Boc-5-oxa-2-aza-spiro-[1]nonane-6-carboxylic acid is a highly specialized, Fsp³-rich spirocyclic building block. In modern drug discovery, spirocyclic amino acids are utilized as conformationally restricted bioisosteres for flat heterocycles (such as piperidine or pipecolic acid) to "Escape from Flatland," thereby improving the metabolic stability, lipophilicity, and target-binding affinity of drug candidates [1].

However, handling this compound requires strict adherence to safety and logistical protocols. As a Boc-protected (tert-butoxycarbonyl) amino acid, it presents specific hazards: the fine powder form poses an inhalation and static-charge risk, the carboxylic acid moiety acts as a mild tissue irritant, and the downstream deprotection process generates hazardous gases. This guide provides a self-validating, causality-driven operational plan for the safe handling, reaction, and disposal of this critical intermediate.

Hazard Profile & Scientific Causality

To establish a safe laboratory environment, it is critical to understand why specific safety measures are required rather than simply memorizing rules.

  • Dermal and Ocular Irritation (GHS Category 2): The free carboxylic acid moiety at the 6-position can interact with moisture on the skin or mucosal membranes, causing localized pH disruption and irritation.

  • Respiratory Sensitization (GHS Category 3): As a lyophilized or crystalline solid, spirocyclic building blocks are prone to static buildup. This can lead to rapid aerosolization upon opening the vial, presenting an inhalation hazard [2].

  • Reactivity Hazards (Deprotection): The Boc protecting group is stable under basic and neutral conditions but highly reactive under acidic conditions (e.g., in the presence of Trifluoroacetic acid or HCl). Cleavage of the Boc group releases isobutylene gas and carbon dioxide (CO₂) , which can cause catastrophic overpressurization if conducted in a sealed vessel [3].

Mandatory Personal Protective Equipment (PPE)

The following PPE matrix is engineered to mitigate the specific physicochemical risks associated with Boc-protected spirocyclic amino acids.

Equipment CategoryTechnical SpecificationScientific Rationale & Causality
Ocular Protection Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1 compliant).Protects against micro-particulate aerosolization caused by static discharge during powder transfer.
Dermal Protection Nitrile examination gloves (Minimum 0.11 mm thickness).Nitrile provides an impermeable barrier to organic acids. Note: Inspect for micro-tears, as static powders cling to compromised surfaces.
Body Protection Flame-resistant, 100% cotton or specialized synthetic lab coat.Prevents the accumulation of spirocyclic dust on personal clothing, mitigating secondary exposure outside the lab.
Respiratory N95/P100 Particulate Respirator (if outside engineering controls).Prevents inhalation of airborne particulates. Primary defense should always be a certified chemical fume hood.

Operational Workflows & Engineering Controls

Phase 1: Storage Retrieval & Equilibration
  • Storage Conditions: Maintain the compound at 2–8°C in a desiccated, sealed container.

  • Thermal Equilibration: Before opening, allow the sealed vial to equilibrate to ambient room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces ambient humidity. Moisture condensation will slowly hydrolyze the compound and degrade the Boc-carbamate linkage over time, ruining the reagent's purity.

Phase 2: Weighing and Transfer
  • Engineering Controls: Conduct all transfers inside a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Mitigation: Use anti-static weighing boats and a grounded micro-spatula.

    • Causality: The spirocyclic powder holds a strong electrostatic charge. Standard plastic spatulas will repel the powder, causing it to aerosolize into the user's breathing zone.

  • Decontamination: Wipe down the balance and surrounding hood area with a 70% Isopropanol solution immediately after transfer to capture any stray particulates.

Phase 3: Boc-Deprotection Protocol (Operational Safety)

When you are ready to utilize the building block in peptide synthesis or coupling, the Boc group must be removed.

  • Solvent Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM).

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) at a 1:1 ratio to the DCM.

  • Venting (Critical Step): Equip the reaction flask with a mineral oil bubbler or a vented needle.

    • Causality: The cleavage of the tert-butoxycarbonyl group rapidly evolves CO₂ and isobutylene. A closed system will pressurize and potentially explode. The bubbler allows safe off-gassing while preventing atmospheric moisture from entering the reaction.

G S1 1. Storage Retrieval (2-8°C, Desiccated) S2 2. Don PPE (Nitrile, Goggles, Lab Coat) S1->S2 S3 3. Fume Hood Transfer (Anti-static weighing) S2->S3 S4 4. Boc-Deprotection (Acidic Cleavage) S3->S4 S5 5. Waste Segregation (EPA Approved Disposal) S4->S5

Operational workflow for handling and deprotecting Boc-spirocyclic amino acids.

Emergency Response & Disposal Plan

Spill Containment: Do not dry-sweep the powder, as this will force the chemical into the air. If a spill occurs, gently cover the powder with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust formation. Carefully scoop the wet mass into a hazardous waste container using a non-sparking tool [4].

Waste Disposal Logistics:

  • Solid Waste: Contaminated gloves, empty vials, and spill-cleanup materials must be placed in a designated, clearly labeled solid hazardous waste bin.

  • Liquid Waste (Post-Reaction): Deprotection byproducts containing TFA and DCM must be segregated into Halogenated Acidic Waste carboys. Never mix this with basic waste streams, as the resulting exothermic neutralization can rupture the waste container. Dispose of all contents via a certified, EPA-approved waste disposal plant [4].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[2]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[1]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid
Reactant of Route 2
2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.